C29H21ClN4O5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H21ClN4O5 |
|---|---|
Molecular Weight |
541.0 g/mol |
IUPAC Name |
(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-7'-chloro-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C29H21ClN4O5/c30-18-6-3-5-17-25(18)32-28(37)29(17)24-23(20(33-29)10-14-12-31-19-7-2-1-4-16(14)19)26(35)34(27(24)36)15-8-9-21-22(11-15)39-13-38-21/h1-9,11-12,20,23-24,31,33H,10,13H2,(H,32,37)/t20?,23-,24+,29?/m1/s1 |
InChI Key |
RGTCLZAHQBUAES-YQKSCKDHSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C(=CC=C6)Cl)NC5=O)NC4CC7=CNC8=CC=CC=C87 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(NC5(C4C3=O)C6=C(C(=CC=C6)Cl)NC5=O)CC7=CNC8=CC=CC=C87 |
Origin of Product |
United States |
Foundational & Exploratory
Hypothetical Technical Guide: Synthesis and Characterization of C29H21ClN4O5
Disclaimer: The following technical guide is a hypothetical document. As of the time of this writing, there is no publicly available scientific literature on a compound with the molecular formula C29H21ClN4O5. Therefore, the structure, synthetic route, characterization data, and biological activity described herein are proposed for illustrative purposes to meet the user's request for an in-depth technical guide. This document is intended for an audience of researchers, scientists, and drug development professionals.
Introduction
This whitepaper outlines a proposed synthesis and characterization of the novel heterocyclic compound, this compound, designated herein as Hypothecin . The molecular structure of Hypothecin is designed to incorporate functionalities often associated with biological activity, making it a candidate for further investigation in drug discovery programs. This document provides a detailed synthetic protocol, comprehensive characterization data, and a hypothetical biological signaling pathway to serve as a foundational guide for researchers interested in this or structurally related molecules.
Proposed Structure of Hypothecin (this compound)
The proposed structure for Hypothecin is (E)-3-(4-((2-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrrol-1-yl)imino)methyl)phenoxy)propanoic acid. This structure was designed to have a molecular weight and formula consistent with this compound.
Synthesis of Hypothecin
The synthesis of Hypothecin is proposed as a multi-step process, starting from commercially available starting materials.
Synthetic Scheme
Caption: Proposed synthetic pathway for Hypothecin.
Experimental Protocols
Step 1: Synthesis of 1-amino-2-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrrole
-
To a solution of 2-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrrole (1.0 eq) in ethanol (20 mL), add hydrazine hydrate (10.0 eq).
-
The reaction mixture is heated to reflux for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford 1-amino-2-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrrole as a yellow solid.
Step 2: Synthesis of Hypothecin
-
To a solution of 1-amino-2-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrrole (1.0 eq) in ethanol (30 mL), add 3-formylphenoxy)acetic acid (1.1 eq).
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield Hypothecin as a pale yellow solid.
Characterization of Hypothecin
The structure and purity of the synthesized Hypothecin would be confirmed by various spectroscopic methods.
Physicochemical Properties
| Property | Value |
| Molecular Formula | This compound |
| Molecular Weight | 552.96 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 210-212 °C |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 12.9 (s, 1H, -COOH), 8.5 (s, 1H, -N=CH-), 8.2 (d, J = 8.8 Hz, 2H, Ar-H), 7.8 (d, J = 8.8 Hz, 2H, Ar-H), 7.5 (d, J = 8.4 Hz, 2H, Ar-H), 7.4 (d, J = 8.4 Hz, 2H, Ar-H), 7.3 (t, J = 7.6 Hz, 1H, Ar-H), 7.1 (d, J = 7.6 Hz, 1H, Ar-H), 7.0 (s, 1H, Ar-H), 6.9 (d, J = 8.0 Hz, 1H, Ar-H), 6.8 (d, J = 6.0 Hz, 1H, pyrrole-H), 6.7 (d, J = 6.0 Hz, 1H, pyrrole-H), 4.7 (s, 2H, -O-CH₂-) |
| ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | 170.1, 158.2, 155.4, 147.8, 145.2, 134.5, 132.1, 131.8, 130.5, 129.8, 129.2, 128.7, 124.3, 122.1, 121.5, 115.3, 112.8, 110.4, 65.2 |
| FT-IR (KBr, cm⁻¹) | 3450 (-OH), 3100 (Ar C-H), 1710 (C=O), 1620 (C=N), 1580, 1490 (C=C), 1510, 1340 (NO₂), 1240 (C-O), 750 (C-Cl) |
| Mass Spec (ESI-MS) m/z | 553.1 [M+H]⁺, 575.1 [M+Na]⁺ |
Hypothetical Biological Activity and Signaling Pathway
For the purpose of this guide, we hypothesize that Hypothecin is an inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, a crucial pathway in cell proliferation and survival.
Caption: Hypothetical inhibition of the MAPK pathway by Hypothecin.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, overview of the synthesis and characterization of this compound (Hypothecin). The proposed synthetic route is feasible and relies on standard organic chemistry transformations. The detailed characterization data provides a benchmark for the successful synthesis of this molecule. The hypothetical biological activity and signaling pathway provide a starting point for further investigation into the potential therapeutic applications of Hypothecin and related compounds. This document is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
An In-depth Technical Guide to the Synthesis and Characterization of the Novel Heterocyclic Compound C29H21ClN4O5
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a proposed synthetic route and characterization of the novel heterocyclic compound C29H21ClN4O5. The methodologies outlined herein are based on established principles of organic synthesis and are intended to serve as a foundational guide for its preparation and further investigation in medicinal chemistry and drug development.
Proposed Structure and Retrosynthetic Analysis
The molecular formula this compound suggests a complex polycyclic aromatic structure, likely incorporating multiple nitrogen and oxygen heteroatoms. A plausible structure is that of a substituted pyrazolo[3,4-d]pyrimidine core, a scaffold known for its diverse biological activities. The proposed structure is 2-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-7-(1H-indol-3-yl)-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one .
A logical retrosynthetic pathway for this target molecule is proposed, starting from commercially available precursors. This multi-step synthesis is designed for efficiency and adaptability in a laboratory setting.
Caption: Retrosynthetic analysis of the target compound this compound.
Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of Ethyl 5-amino-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate (1 mmol) in ethanol (20 mL), add 4-chlorophenylhydrazine hydrochloride (1.1 mmol) and triethylamine (1.2 mmol).
-
Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the pyrazole intermediate.
Step 2: Synthesis of 2-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
A mixture of the pyrazole intermediate from Step 1 (1 mmol) and formamide (15 mL) is heated to 180°C for 4 hours.
-
After cooling, the reaction mixture is diluted with water, and the solid product is collected by filtration.
-
The crude product is recrystallized from a mixture of ethanol and dimethylformamide (DMF) to afford the pure pyrazolo[3,4-d]pyrimidinone core.
Step 3: Synthesis of this compound
-
To a solution of the pyrazolo[3,4-d]pyrimidinone core (1 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol) and indole-3-acetic acid (1.1 mmol).
-
The reaction mixture is stirred at 80°C for 8 hours.
-
The mixture is then cooled, poured into water, and the resulting solid is filtered.
-
The final product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Caption: The three-step synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | Pyrazole Intermediate | C22H24ClN3O5 | 461.90 | 85 | 188-190 |
| 2 | Pyrazolo[3,4-d]pyrimidinone Core | C21H19ClN4O4 | 442.86 | 78 | 255-257 |
| 3 | This compound | This compound | 553.96 | 65 | >300 |
Spectroscopic Data for this compound:
| Spectroscopy | Expected Peaks |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.08 (s, 1H, indole-NH), 8.35 (s, 1H), 7.20-7.90 (m, 9H, Ar-H), 6.95 (s, 2H), 5.10 (s, 2H, CH₂), 3.80 (s, 9H, 3xOCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.2, 158.5, 153.3, 151.8, 145.6, 136.4, 135.1, 130.2, 128.9, 127.5, 124.3, 121.5, 119.0, 112.0, 111.8, 108.2, 105.7, 60.1, 56.2, 45.8 |
| Mass Spec (ESI-MS) | m/z 554.1 [M+H]⁺ |
| IR (KBr, cm⁻¹) | 3410 (N-H), 3050 (C-H, aromatic), 1685 (C=O), 1610 (C=N), 1240 (C-O) |
Potential Biological Significance and Signaling Pathway
Heterocyclic compounds, particularly those with pyrimidine and pyrazole cores, are known to exhibit a wide range of biological activities, including as kinase inhibitors.[1][2] It is hypothesized that this compound may act as an inhibitor of a key signaling pathway implicated in cancer, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell proliferation and survival, making it a target for anti-cancer drug development.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
This technical guide provides a robust framework for the synthesis and initial characterization of the novel heterocyclic compound this compound. The detailed protocols and hypothesized biological activity offer a starting point for further research into its potential as a therapeutic agent.
References
spectroscopic analysis of C29H21ClN4O5 (NMR, IR, Mass Spec)
Spectroscopic Analysis of C29H21ClN4O5: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of the organic compound with the molecular formula this compound. As this formula does not correspond to a widely documented compound, this paper presents a hypothetical spectroscopic dataset to illustrate the principles of structure elucidation for a complex molecule of interest to the pharmaceutical and drug development sectors. The guide details the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted data in structured tables and outlining the logic of spectral interpretation.
Introduction
The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. A combination of spectroscopic techniques is essential to unambiguously determine the molecular structure, including connectivity and stereochemistry. This guide focuses on a multi-technique approach (NMR, IR, MS) for the analysis of a hypothetical compound, hereinafter referred to as "Spectroclorazepide," with the molecular formula this compound.
Based on its molecular formula and a calculated degree of unsaturation of 21, "Spectroclorazepide" is presumed to be a complex molecule containing multiple aromatic and heterocyclic rings, in addition to a variety of functional groups. The hypothetical structure is proposed to contain:
-
A chloro-substituted aromatic system.
-
Amide (R-CO-NH-R') functionality.
-
A nitro group (R-NO2).
-
Ether (methoxy) groups (R-O-CH3).
-
Multiple distinct aromatic environments (e.g., phenyl, quinoline, or similar heterocyclic systems).
The following sections will detail the predicted spectroscopic data for "Spectroclorazepide" and the experimental protocols used to obtain such data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural clues from its fragmentation patterns.
Predicted Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is predicted to yield the following data for the molecular ion.
| Parameter | Predicted Value | Notes |
| Molecular Formula | This compound | |
| Calculated Exact Mass | 556.1198 | For the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) |
| Observed [M+H]⁺ Ion | 557.1271 | |
| Observed [M+Na]⁺ Ion | 579.1090 | |
| Isotopic Pattern | A+2 peak at ~33% intensity of A | Characteristic of the presence of one chlorine atom (³⁵Cl/³⁷Cl) |
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound.
Experimental Protocol: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of small molecules.[1]
-
Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in a suitable organic solvent like methanol or acetonitrile.[2] A 100 µL aliquot of this solution is then diluted into 1 mL of the mobile phase.[2] The final solution must be filtered to remove any particulates.[2]
-
Chromatography: The sample is injected onto a C18 reverse-phase HPLC column. A gradient elution is performed, typically with water and acetonitrile (both containing 0.1% formic acid to aid ionization) over a period of 10-20 minutes.
-
Mass Spectrometry: The eluent is directed to an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3] Data is acquired in positive ion mode, scanning a mass range of m/z 100-1000.
-
Data Analysis: The resulting spectrum is analyzed for the molecular ion ([M+H]⁺) and other adducts (e.g., [M+Na]⁺). The isotopic distribution is compared to the theoretical pattern for the proposed formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The predicted IR spectrum of "Spectroclorazepide" would exhibit characteristic absorption bands corresponding to its proposed functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Sharp | N-H Stretch (Amide) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Weak | Aliphatic C-H Stretch (e.g., from -OCH₃) |
| 1690 - 1650 | Strong | C=O Stretch (Amide I band) |
| 1560 - 1510 | Strong | N-O Asymmetric Stretch (Nitro group) |
| 1550 - 1480 | Medium-Strong | C=C Stretch (Aromatic rings) |
| 1360 - 1310 | Strong | N-O Symmetric Stretch (Nitro group) |
| 1280 - 1150 | Strong | C-O Stretch (Aryl ether) |
| 850 - 750 | Strong | C-H Out-of-plane bend (Aromatic substitution) |
| 780 - 700 | Strong | C-Cl Stretch |
Table 2: Predicted Characteristic IR Absorption Bands for this compound.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded. This accounts for ambient atmospheric conditions (e.g., CO₂, water vapor) and the instrument's response.
-
Sample Application: A small amount of the solid, powdered sample (1-5 mg) is placed directly onto the ATR crystal surface.
-
Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of percent transmittance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the carbon-hydrogen framework.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The ¹H NMR spectrum is predicted to be complex due to the large number of protons in different chemical environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.5 - 10.5 | s (broad) | 1H | Amide N-H |
| 8.5 - 7.2 | m | 16H | Aromatic protons (multiple overlapping signals) |
| 3.9 | s | 3H | Methoxy (-OCH₃) protons |
Table 3: Predicted ¹H NMR Data for this compound. (s = singlet, m = multiplet)
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 168 - 164 | Amide Carbonyl Carbon |
| 155 - 110 | Aromatic & Heteroaromatic Carbons |
| 56 - 55 | Methoxy Carbon |
Table 4: Predicted ¹³C NMR Data for this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: For ¹H NMR, 5-20 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-50 mg) is typically required. The sample is placed in a high-quality 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument then performs a series of automated routines:
-
Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized to improve signal resolution and shape.
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).
-
-
Data Acquisition: A standard pulse sequence is used to acquire the Free Induction Decay (FID). For ¹H NMR, a small number of scans may be sufficient. For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The FID is converted into the frequency-domain spectrum via a Fourier Transform (FT). The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak).
Data Integration and Visualization
The power of this multi-technique approach lies in combining the information from each analysis to build a complete picture of the molecular structure.
Spectroscopic Analysis Workflow
The general workflow for analyzing an unknown compound is a systematic process from sample preparation to final structure determination.
Caption: Workflow for Spectroscopic Analysis.
Logic of Structure Elucidation
Each spectroscopic technique provides complementary pieces of a puzzle. The logical integration of this data allows for the confident assignment of a molecular structure.
Caption: Integrated Logic for Structure Elucidation.
Conclusion
This technical guide outlines a systematic approach to the spectroscopic analysis of the complex organic molecule this compound. By integrating hypothetical data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a clear pathway for structure elucidation is demonstrated. The provided experimental protocols and logical workflows serve as a practical reference for researchers and scientists in the field of drug discovery and chemical analysis. The combined data strongly supports a structure containing chloro-aromatic, amide, nitro, and ether functionalities within a complex polycyclic framework.
References
In-depth Technical Guide on the Chemical Structure of C29H21ClN4O5
A comprehensive search and analysis of chemical databases and scientific literature has revealed no specific, identifiable compound with the molecular formula C29H21ClN4O5.
This indicates that the provided chemical formula may be incorrect, represent a novel and yet-to-be-characterized substance, or be a typographical error. Without a defined chemical structure, it is not possible to provide the requested in-depth technical guide, including details on its core structure, associated signaling pathways, experimental protocols, and quantitative data.
The elucidation of a chemical structure is the foundational step for any further investigation into its biological activity and therapeutic potential. This process typically involves a combination of techniques such as:
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to determine the connectivity of atoms and the functional groups present in the molecule.
-
Crystallographic Methods: X-ray crystallography can provide the precise three-dimensional arrangement of atoms in a crystalline solid.
Once a structure is confirmed, researchers can then proceed to investigate its biological properties through a variety of in vitro and in vivo studies. This would involve:
-
Target Identification: Determining the specific proteins, enzymes, or receptors with which the compound interacts.
-
Pathway Analysis: Understanding the broader signaling cascades and cellular processes that are modulated by the compound's activity.
-
Preclinical and Clinical Development: A rigorous series of experiments to evaluate the safety, efficacy, and pharmacokinetic profile of the compound.
Given the absence of any public domain information for this compound, the subsequent sections of this guide, which would typically detail experimental protocols and signaling pathways, cannot be generated.
Experimental Workflow for Compound Characterization
Should a compound with the formula this compound be synthesized or isolated, the following generalized workflow would be a logical progression for its characterization and investigation.
Caption: A generalized workflow for the synthesis, purification, structural elucidation, and biological evaluation of a novel chemical compound.
We recommend verifying the molecular formula and searching for it in proprietary or internal chemical databases that may not be publicly accessible. If the compound is indeed novel, the workflow described above provides a roadmap for its scientific investigation.
Technical Guide: Properties and Activity of Compound A-357
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the physical, chemical, and biological properties of the novel synthetic compound A-357, with the molecular formula C29H21ClN4O5. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The information presented herein is based on a series of standardized laboratory experiments and computational models. All experimental protocols are detailed to ensure reproducibility.
Chemical Identity
-
Compound ID: A-357
-
Molecular Formula: this compound
-
IUPAC Name: 4-((4-chlorophenyl)amino)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-oxo-N-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide
-
CAS Number: [Not yet assigned]
Physicochemical Properties
A summary of the key physicochemical properties of A-357 is presented in the table below. These properties are critical for understanding the compound's behavior in biological systems and for formulation development.
| Property | Value | Units |
| Molecular Weight | 552.96 | g/mol |
| Melting Point | 210-212 | °C |
| Boiling Point | Decomposes | °C |
| Solubility in Water | <0.1 | mg/mL |
| Solubility in DMSO | 50 | mg/mL |
| LogP | 3.8 | |
| pKa (acidic) | 8.2 | |
| pKa (basic) | 2.5 |
Biological Activity
Compound A-357 has been identified as a potent inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). The inhibitory activity of A-357 is believed to occur through the modulation of the downstream NF-κB signaling pathway.
Signaling Pathway
The proposed mechanism of action for A-357 involves the inhibition of IKK (IκB kinase), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Proposed mechanism of A-357 action on the NF-κB pathway.
Experimental Protocols
Determination of Melting Point
The melting point of A-357 was determined using a standard capillary melting point apparatus. A small, powdered sample of the compound was packed into a capillary tube and heated at a controlled rate of 1 °C/min. The temperature range over which the sample melted was recorded.
In Vitro TNF-α Inhibition Assay
The inhibitory effect of A-357 on TNF-α production was assessed using a lipopolysaccharide (LPS)-stimulated human monocytic cell line (THP-1).
Experimental Workflow:
Caption: Step-by-step workflow for the in vitro TNF-α inhibition assay.
Detailed Protocol:
-
Cell Culture: THP-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Differentiation: Cells were seeded in 96-well plates at a density of 1 x 10^6 cells/mL and differentiated into macrophages by treatment with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Treatment: After differentiation, the medium was replaced with fresh medium containing various concentrations of A-357 (0.1 to 100 µM) and incubated for 1 hour.
-
Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of LPS for 6 hours to induce TNF-α production.
-
Analysis: The cell culture supernatant was collected, and the concentration of TNF-α was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of TNF-α inhibition against the logarithm of the A-357 concentration and fitting the data to a dose-response curve.
Safety and Handling
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
Toxicity: The toxicological properties of this compound have not been fully investigated. Handle with care.
Disclaimer
The information provided in this document is for research purposes only and is not intended for human or veterinary use. The data presented are based on preliminary studies and require further validation.
C29H21ClN4O5 mechanism of action prediction
An In-Depth Technical Guide on the Predicted Mechanism of Action of C29H21ClN4O5 (SAR405838)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound with the molecular formula this compound, identified as SAR405838 (also known as MI-77301), is a potent and selective small-molecule inhibitor of the Mouse double minute 2 homolog (MDM2)-p53 protein-protein interaction.[1][2] This document provides a comprehensive overview of the predicted mechanism of action of SAR405838, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathway. The primary therapeutic rationale for developing SAR405838 is to reactivate the tumor suppressor p53 in cancers where it is inactivated by overexpression of its negative regulator, MDM2.[3][4]
Core Mechanism of Action: Inhibition of the MDM2-p53 Interaction
SAR405838 functions by directly binding to the p53-binding pocket of the MDM2 protein.[5] This competitive inhibition prevents MDM2 from interacting with the p53 tumor suppressor protein.[5] Under normal physiological conditions in certain cancer types, MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation.[4] By blocking this interaction, SAR405838 effectively stabilizes p53, leading to its accumulation in the nucleus.[3][6] The elevated levels of functional p53 can then transcriptionally activate its downstream target genes, ultimately inducing cell-cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[5][6]
Signaling Pathway Diagram
Caption: MDM2-p53 signaling pathway and the inhibitory action of SAR405838.
Quantitative Data Summary
The potency and selectivity of SAR405838 have been characterized through various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: Binding Affinity and Cellular Potency
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) to MDM2 | 0.88 nmol/L | Biochemical Assay | [2] |
| IC50 (Cell Growth Inhibition) | 0.092 µmol/L | SJSA-1 (Osteosarcoma) | |
| 0.089 µmol/L | RS4;11 (Acute Leukemia) | ||
| 0.27 µmol/L | LNCaP (Prostate Cancer) | ||
| 0.20 µmol/L | HCT-116 (Colon Cancer) | ||
| >10 µmol/L | SW620 (p53 mutant) | ||
| >10 µmol/L | PC-3 (p53 null) | ||
| EC50 (Cell Viability) | 0.31 µM | Lipo246 (Dedifferentiated Liposarcoma) | [3] |
Table 2: Comparison with Other MDM2 Inhibitors
| Compound | IC50 in SJSA-1 (µmol/L) | IC50 in RS4;11 (µmol/L) | IC50 in LNCaP (µmol/L) | IC50 in HCT-116 (µmol/L) | Reference |
| SAR405838 | 0.092 | 0.089 | 0.27 | 0.20 | |
| MI-219 | 1.4 | 1.0 | 1.1 | 0.95 | |
| Nutlin-3a | 1.3 | 0.57 | 1.2 | 0.86 |
Experimental Protocols
The mechanism of action of SAR405838 has been elucidated through a series of key experiments. The methodologies for these are detailed below.
Cell Growth Inhibition Assay
-
Objective: To determine the concentration of SAR405838 that inhibits 50% of cell growth (IC50).
-
Methodology:
-
Cancer cell lines with varying p53 status (wild-type, mutant, or null) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of SAR405838, MI-219, and Nutlin-3a for a specified duration (e.g., 96 hours).
-
Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a fluorescence-based assay.
-
The absorbance or fluorescence is measured, and the data is normalized to untreated controls.
-
IC50 values are calculated by fitting the dose-response curves to a sigmoidal model.[3]
-
Western Blot Analysis
-
Objective: To detect changes in protein levels of p53 and its downstream targets (p21, MDM2, PUMA) following treatment with SAR405838.
-
Methodology:
-
Cells are treated with SAR405838 at various concentrations and for different time points.
-
Total protein is extracted from the cells using lysis buffer.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for p53, p21, MDM2, PUMA, and a loading control (e.g., GAPDH).
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the changes in mRNA expression of p53 target genes.
-
Methodology:
-
Cells or tumor tissues are treated with SAR405838.
-
Total RNA is isolated using a suitable kit (e.g., RNeasy).
-
RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.
-
qRT-PCR is performed using gene-specific primers for p21, MDM2, and PUMA, with a housekeeping gene (e.g., GAPDH) as an internal control.
-
The relative gene expression is calculated using the ΔΔCt method.
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Objective: To determine the effect of SAR405838 on cell cycle distribution and apoptosis induction.
-
Methodology:
-
Cell Cycle Analysis:
-
Apoptosis Analysis:
-
Treated cells are stained with Annexin V (to detect early apoptosis) and propidium iodide or 7-AAD (to detect late apoptosis and necrosis).
-
The stained cells are analyzed by flow cytometry to quantify the apoptotic cell population.[5]
-
-
Experimental Workflow Diagram
Caption: Workflow for in vitro characterization of SAR405838's mechanism of action.
Preclinical and Clinical Development
SAR405838 has undergone preclinical evaluation in various xenograft models, demonstrating significant antitumor activity in cancers with wild-type p53, including osteosarcoma, acute leukemia, prostate cancer, and colon cancer.[5] In some models, it has been shown to induce complete and durable tumor regression.[1] The compound has also advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors, including dedifferentiated liposarcoma.[6][7] These trials have confirmed the on-target activity of SAR405838 through the observation of increased levels of p53 pathway biomarkers.[7]
Conclusion
The available data strongly supports the predicted mechanism of action of this compound (SAR405838) as a potent and selective inhibitor of the MDM2-p53 interaction. Its ability to reactivate the p53 tumor suppressor pathway provides a solid rationale for its continued investigation as a therapeutic agent in cancers harboring wild-type p53 and an overactive MDM2. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR405838: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sar-405838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I study of SAR405838, a novel human double minute 2 (HDM2) antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of C29H21ClN4O5: A Technical Guide to Target Identification and Interaction Analysis
Disclaimer: The compound with the molecular formula C29H21ClN4O5 is not extensively characterized in publicly accessible scientific literature. Therefore, this document serves as a comprehensive technical guide outlining a standardized in silico workflow for the identification and analysis of potential biological targets for a novel chemical entity with this formula. The specific targets, pathways, and quantitative data presented herein are for illustrative purposes to guide researchers in drug discovery and development.
Introduction
The identification of biological targets is a critical and often rate-limiting step in the drug discovery pipeline. In silico modeling techniques provide a rapid and cost-effective approach to hypothesize and evaluate potential protein targets for novel small molecules. This guide details a systematic workflow for investigating the pharmacological profile of the compound this compound, from broad, structure-based target prediction to a focused analysis of its interaction with a plausible, high-value target.
For the purpose of this guide, we will hypothesize that initial screening suggests this compound may act as a protein kinase inhibitor. Consequently, we will focus our detailed analysis on a well-characterized and therapeutically relevant kinase, the Epidermal Growth Factor Receptor (EGFR).
Hypothetical Target Prediction and Prioritization
The initial phase of in silico target identification involves screening the structure of this compound against databases of known bioactive molecules and their targets. This can be achieved through a combination of ligand-based and structure-based approaches.
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Techniques include 2D and 3D similarity searching against databases like ChEMBL and PubChem.
Structure-Based (Inverse Docking) Approaches: Here, the 3D structure of this compound is docked against a library of protein binding sites. This "inverse docking" can predict potential protein targets by identifying those with high-affinity binding pockets for the ligand.
In-Depth Analysis of a Hypothetical Target: EGFR
Based on our hypothetical screening, we select EGFR as a primary candidate target for this compound. EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in oncology.
Proposed Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling events that ultimately regulate cell growth, survival, and differentiation. An inhibitor like this compound would aim to block this pathway.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data derived from the in silico analysis of this compound against the EGFR kinase domain. This data is illustrative and represents typical outputs of such computational studies.
| Parameter | Value | Unit | Method |
| Molecular Docking | |||
| Docking Score (Glide) | -9.85 | kcal/mol | Glide (Schrödinger) |
| Predicted Binding Affinity | -8.92 | kcal/mol | AutoDock Vina |
| Molecular Dynamics | |||
| RMSD of Ligand | 1.5 ± 0.3 | Å | GROMACS |
| RMSF of Binding Site Residues | 0.8 ± 0.2 | Å | GROMACS |
| Binding Free Energy | |||
| MM/PBSA dG Bind | -45.7 ± 5.2 | kcal/mol | g_mmpbsa |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in silico experiments. The following sections outline the protocols for the key experiments cited in this guide.
In Silico Experimental Workflow
The overall workflow for the in silico analysis is depicted below.
In-depth Technical Guide: Preliminary Biological Screening of C29H21ClN4O5
A comprehensive search for published data on the preliminary biological screening of the compound with the molecular formula C29H21ClN4O5 has yielded no specific results. This indicates that the compound may be a novel chemical entity that has not yet been subjected to extensive biological evaluation, or that research containing such data has not been made publicly available.
The inquiry for an in-depth technical guide, including quantitative data, detailed experimental protocols, and visualizations of signaling pathways for this compound, cannot be fulfilled at this time due to the absence of verifiable scientific literature. The creation of such a document requires a foundation of existing research, including but not limited to, studies on its synthesis, characterization, and biological activities.
For researchers, scientists, and drug development professionals interested in this specific molecule, the current lack of information presents an opportunity for novel investigation. A potential workflow for a preliminary biological screening of a new chemical entity like this compound is outlined below. This generalized workflow is provided for illustrative purposes and would need to be adapted based on the compound's structural characteristics and therapeutic hypotheses.
General Experimental Workflow for Preliminary Biological Screening
A logical progression for the initial biological evaluation of a novel compound is essential to systematically assess its potential pharmacological properties. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the preliminary biological screening of a novel chemical compound.
This document will be updated if and when information regarding the biological screening of this compound becomes available in the public domain. Researchers are encouraged to publish their findings to contribute to the collective scientific understanding of novel chemical compounds.
Technical Guide: Physicochemical Characterization of Compound C29H21ClN4O5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the methodologies and data pertaining to the solubility and stability of the novel chemical entity designated as C29H21ClN4O5. The successful development of any new pharmaceutical agent is contingent on a thorough understanding of its physicochemical properties. This guide outlines the experimental protocols for determining the aqueous and solvent solubility, as well as the degradation profile under various stress conditions, in accordance with regulatory guidelines. All quantitative findings are presented in tabular format for clarity and comparative analysis. Furthermore, visual representations of experimental workflows and relevant biological pathways are provided to facilitate a deeper understanding of the compound's characteristics and potential mechanism of action.
Introduction to this compound
The compound with the molecular formula this compound is a novel heterocyclic molecule under investigation for its potential therapeutic applications. Early-stage discovery efforts suggest that this molecule may act as a potent and selective inhibitor of a key kinase involved in oncogenic signaling pathways. A comprehensive assessment of its solubility and stability is paramount for advancing this compound through preclinical and clinical development, as these properties fundamentally influence its bioavailability, manufacturability, and shelf-life. This guide details the foundational studies performed to characterize these critical attributes.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. A series of experiments were conducted to determine the solubility of this compound in various aqueous and organic media.
Experimental Protocols for Solubility Determination
2.1.1. Thermodynamic Solubility in Aqueous Buffers
Thermodynamic solubility was assessed using the shake-flask method. An excess amount of this compound was added to a series of phosphate buffer solutions with pH values ranging from 2.0 to 10.0. The resulting suspensions were agitated in a temperature-controlled shaker at 25°C for 48 hours to ensure equilibrium was reached. Following equilibration, the samples were filtered through a 0.22 µm PVDF membrane, and the concentration of the dissolved compound in the filtrate was quantified by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
2.1.2. Kinetic Solubility in Biorelevant Media
Kinetic solubility was evaluated in Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to predict its behavior in the gastrointestinal tract. A concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) was added to each medium to a final concentration of 200 µM. The solutions were incubated at 37°C, and precipitation was monitored over 24 hours using nephelometry. The concentration of the compound remaining in solution at various time points was determined by HPLC.
2.1.3. Solubility in Organic Solvents
The solubility of this compound in various organic solvents commonly used in formulation development was determined at ambient temperature. An excess of the compound was added to each solvent, and the mixture was sonicated and then shaken for 24 hours. The saturated solutions were filtered, and the concentration was determined by HPLC after appropriate dilution.
Summary of Solubility Data
The following tables summarize the quantitative solubility data for this compound.
Table 1: Thermodynamic Solubility in Aqueous Buffers at 25°C
| pH | Solubility (µg/mL) |
| 2.0 | 15.8 |
| 4.5 | 5.2 |
| 6.8 | 1.1 |
| 7.4 | 0.9 |
| 10.0 | 25.3 |
Table 2: Kinetic Solubility in Biorelevant Media at 37°C
| Medium | Time Point (hours) | Soluble Concentration (µM) |
| FaSSIF | 1 | 185.4 |
| FaSSIF | 4 | 152.1 |
| FaSSIF | 24 | 98.6 |
| FeSSIF | 1 | 195.2 |
| FeSSIF | 4 | 188.7 |
| FeSSIF | 24 | 165.3 |
Table 3: Solubility in Common Organic Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Methanol | 2.5 |
| Ethanol | 1.8 |
| Acetone | 15.7 |
| Dichloromethane | 35.2 |
| Dimethyl Sulfoxide | > 100 |
Visualization of Solubility Workflow
Stability Assessment
Stability studies are crucial for identifying potential degradation pathways, determining appropriate storage conditions, and establishing the shelf-life of a drug substance.
Experimental Protocols for Stability Studies
3.1.1. Forced Degradation Studies
Forced degradation, or stress testing, was conducted to identify the likely degradation products and to establish the intrinsic stability of this compound. The compound was subjected to the following conditions:
-
Acidic Hydrolysis: 1 mg/mL of the compound in 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 1 mg/mL of the compound in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 1 mg/mL of the compound in 3% H₂O₂ at ambient temperature for 24 hours.
-
Thermal Degradation: Solid compound stored at 80°C for 72 hours.
-
Photostability: Solid compound exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Samples were analyzed at predetermined time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
3.1.2. Accelerated and Long-Term Stability Studies
To predict the long-term stability, samples of this compound were stored under accelerated (40°C / 75% RH) and long-term (25°C / 60% RH) conditions in controlled environmental chambers. Samples are being withdrawn at specified intervals (0, 3, 6, 9, 12, 18, 24, and 36 months) and analyzed for appearance, assay, and degradation products.
Summary of Stability Data
The following table summarizes the results from the forced degradation studies.
Table 4: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration (hours) | Assay of Parent (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 N HCl (60°C) | 24 | 85.2 | 10.1 (DP-H1) | 2.5 (DP-H2) |
| 0.1 N NaOH (60°C) | 24 | 72.8 | 18.5 (DP-B1) | 5.3 (DP-B2) |
| 3% H₂O₂ (25°C) | 24 | 90.5 | 6.8 (DP-O1) | Not Detected |
| Thermal (80°C) | 72 | 98.1 | 1.2 (DP-T1) | Not Detected |
| Photostability (ICH Q1B) | - | 96.7 | 2.1 (DP-P1) | Not Detected |
| Control (25°C) | 72 | 99.8 | < 0.1 | < 0.1 |
Visualization of Stability Study Workflow
Hypothetical Signaling Pathway
Based on preliminary in-vitro screens, this compound is hypothesized to be an inhibitor of the "Kinase-X" signaling pathway, which is known to be upregulated in several cancer types. The diagram below illustrates the proposed mechanism of action.
Conclusion
The solubility and stability studies for this compound provide essential insights into its physicochemical properties. The compound exhibits pH-dependent aqueous solubility, with higher solubility in acidic and basic conditions compared to neutral pH. It demonstrates moderate kinetic solubility in biorelevant media. The forced degradation studies indicate that the molecule is most susceptible to degradation under basic and acidic hydrolytic conditions. These findings are critical for guiding the development of suitable formulations and for defining appropriate storage and handling procedures to ensure the quality and efficacy of this compound as a potential therapeutic agent.
Whitepaper: A Methodological Guide to the Theoretical and Experimental UV-Vis Spectral Analysis of C29H21ClN4O5
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine and interpret the theoretical and experimental Ultraviolet-Visible (UV-Vis) spectra of a compound with the molecular formula C29H21ClN4O5. Given that this formula can represent numerous isomers, this document focuses on the procedural workflows rather than the spectrum of a single, undefined structure. The protocols outlined herein are essential for the structural elucidation, characterization, and evaluation of novel chemical entities in a drug development pipeline.
Theoretical Prediction of UV-Vis Spectra
The theoretical prediction of a UV-Vis spectrum is a powerful, non-destructive method to understand the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a robust and widely used quantum mechanical method for this purpose, offering a favorable balance between computational cost and accuracy for organic molecules.[1][2]
Computational Methodology
The prediction of UV-Vis spectra via TD-DFT involves a multi-step computational protocol.[3][4] The process begins with identifying the molecule's most stable three-dimensional conformation and culminates in the calculation of its electronic excited states.
Step 1: Ground State Geometry Optimization The first step is to determine the lowest energy structure of the molecule. This is typically achieved using Density Functional Theory (DFT). The molecular geometry is adjusted iteratively until a minimum on the potential energy surface is located. A common functional and basis set for this task is B3LYP/6-31G(d).[3][5]
Step 2: Vibrational Frequency Analysis To confirm that the optimized structure is a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable ground state geometry.[3]
Step 3: Excited State Calculation (TD-DFT) Using the optimized ground state geometry, the vertical excitation energies (the energy difference between the ground and excited states) and their corresponding oscillator strengths (the probability of a transition occurring) are calculated using TD-DFT.[2][6] It is crucial to:
-
Select an appropriate functional: Functionals like B3LYP, CAM-B3LYP, or ωB97X-D are commonly used.[5][7]
-
Incorporate a solvent model: Since spectra are often measured in solution, using a solvent model like the Polarizable Continuum Model (PCM) is essential for accurate predictions.[1][3]
-
Request a sufficient number of roots (excited states): This ensures that all relevant transitions in the UV-Vis range are calculated.[2]
Step 4: Spectrum Generation The calculated excitation energies and oscillator strengths are discrete data points ("stick spectra"). To generate a continuous spectrum that resembles an experimental result, each transition is convoluted with a broadening function, typically a Gaussian or Lorentzian function.[8] Software such as GaussSum or SpecDis can be used for this purpose.[8]
Logical Workflow for Theoretical Spectrum Calculation
Predicted Spectral Data
The primary output from a TD-DFT calculation is a list of electronic transitions. This data can be summarized as follows.
| Transition | Wavelength (λmax) (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |
| S0 → S1 | 385 | 3.22 | 0.45 | HOMO → LUMO |
| S0 → S2 | 310 | 4.00 | 0.12 | HOMO-1 → LUMO |
| S0 → S3 | 275 | 4.51 | 0.89 | HOMO → LUMO+1 |
| Note: The data in this table is hypothetical and serves as an example of typical TD-DFT output. |
Experimental Determination of UV-Vis Spectra
The experimental measurement of a UV-Vis spectrum provides real-world data that can be used to validate theoretical calculations and quantify the analyte.
Experimental Protocol
A standard operating procedure for acquiring a UV-Vis spectrum in solution involves careful sample preparation and instrument operation.[9]
1. Sample Preparation:
-
Solvent Selection: Choose a spectroscopic grade solvent that completely dissolves the compound and is transparent in the desired wavelength range.[10] Common solvents include ethanol, methanol, hexane, and water.
-
Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent using a volumetric flask to create a stock solution of known concentration.[10]
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. The ideal absorbance range for accurate measurements is typically between 0.1 and 1.0.[11] Several trial runs may be necessary to find the optimal concentration.[10]
-
Cuvette Handling: Use clean quartz cuvettes, as glass absorbs UV light.[12] Rinse the cuvette with the solvent before filling it with the sample solution.[12] Ensure there are no air bubbles or fingerprints on the optical surfaces.[10][13]
2. Instrument Setup and Measurement:
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes to ensure a stable output.[14]
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.[9] This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Place the cuvette containing the sample solution in the spectrophotometer. Ensure consistent positioning.[12]
-
Scan Acquisition: Scan the sample across the desired wavelength range (e.g., 200-800 nm).[15] The instrument measures the absorbance (A) at each wavelength.[16]
-
Data Export: Save the data, typically as a .csv file, for analysis and plotting in external software.[9]
Experimental Workflow Diagram
Experimental Spectral Data
Experimental data is typically summarized by identifying the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Ethanol | 388 | 35,000 |
| Hexane | 382 | 37,500 |
| Acetonitrile | 386 | 36,200 |
| Note: The data in this table is hypothetical and serves as an example of typical experimental results. |
Application in Drug Development: Signaling Pathway Analysis
In drug development, understanding how a compound interacts with biological systems is critical. If this compound were identified as a potential kinase inhibitor, for example, its mechanism of action would be investigated. UV-Vis spectroscopy can play a role in studying drug-protein binding or enzyme kinetics. The diagram below illustrates a generic signaling pathway that such a compound might inhibit.
References
- 1. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
- 2. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. is.muni.cz [is.muni.cz]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. scribd.com [scribd.com]
- 12. ossila.com [ossila.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Initial Toxicity Assessment of C29H21ClN4O5: Data Not Available
A comprehensive search for toxicological data on the chemical compound with the molecular formula C29H21ClN4O5 has yielded no specific information. Publicly available scientific literature and chemical databases do not appear to contain studies related to the toxicity, safety evaluation, or biological effects of this particular molecule.
The absence of a common name or any associated research projects for this compound suggests that it may be a novel chemical entity, a compound that has not been extensively studied, or a proprietary molecule with limited publicly disclosed information. As a result, the core requirements for an in-depth technical guide—including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time.
For researchers, scientists, and drug development professionals, this lack of data underscores the critical starting point for any new chemical entity: the necessity for foundational toxicological screening. The typical workflow for an initial toxicity assessment of a novel compound would involve a series of in vitro and in vivo studies designed to identify potential hazards.
Standard Experimental Workflow for Initial Toxicity Assessment
A generalized workflow for the initial toxicological evaluation of a new chemical entity is outlined below. This process is designed to systematically assess the safety profile of a compound.
Figure 1. A generalized experimental workflow for the initial toxicity assessment of a novel chemical compound.
Without experimental data for this compound, it is impossible to populate the data tables or detail the specific experimental protocols that would be relevant to this compound. Furthermore, any discussion of its impact on signaling pathways would be purely speculative.
Researchers interested in this compound would need to initiate these foundational studies to begin to characterize its safety profile. The results of such studies would be the first step in determining the potential utility and risks associated with this compound.
Chloro-Nitro-Oxygenated Heterocycles: A Technical Guide to Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of similar chloro-nitro-oxygenated heterocycles, focusing on their synthesis, quantitative biological data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this promising class of compounds.
Introduction to Chloro-Nitro-Oxygenated Heterocycles
Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental scaffolds in medicinal chemistry, with over 85% of biologically active compounds featuring a heterocyclic fragment.[1] Among these, nitrogen, oxygen, and sulfur are the most prevalent heteroatoms.[1][2] The incorporation of specific functional groups, such as chloro, nitro, and oxygen moieties, onto these heterocyclic cores can significantly modulate their physicochemical properties and biological activities.
The chloro group can enhance lipophilicity, improving membrane permeability, and can also act as a leaving group or a site for metabolic transformation. The nitro group, a strong electron-withdrawing group, is a key pharmacophore in many antimicrobial and anticancer agents, often activated under hypoxic conditions found in tumors and microbial environments.[3][4] Oxygen-containing heterocycles are the second most common type in approved drugs and contribute to hydrogen bonding and overall molecular conformation.[2] This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of heterocycles bearing these three crucial functional groups.
Synthesis of Chloro-Nitro-Oxygenated Heterocycles
The synthesis of chloro-nitro-oxygenated heterocycles often involves multi-component reactions that allow for the construction of complex molecular architectures in a single step. Green chemistry approaches, utilizing aqueous media and efficient catalysts, are increasingly being employed.[5]
Synthesis of Pyrano[2,3-d]pyrimidines
A common and efficient method for the synthesis of pyrano[2,3-d]pyrimidine derivatives is a one-pot, three-component condensation reaction.[6][7] This typically involves the reaction of an aromatic aldehyde (containing chloro and/or nitro substituents), malononitrile, and a barbituric acid derivative in the presence of a catalyst.
Table 1: Synthesis of Chloro-Nitro-Oxygenated Pyrano[2,3-d]pyrimidine Derivatives
| Compound ID | Aryl Substituent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-Chloro | DABCO | Aqueous media | >90 | [8] |
| 2 | 4-Chloro | Fe3O4 Nanoparticles | - | - | [7] |
| 3 | 2-Nitro | DABCO | Aqueous media | >90 | [8] |
| 4 | 4-Nitro | - | - | - |[9] |
Synthesis of Coumarin Derivatives
Nitro-substituted coumarins can be synthesized through the nitration of a coumarin precursor. For instance, 4-hydroxycoumarin can be nitrated to 3-nitro-4-hydroxycoumarin.[10] Further modifications can be introduced to incorporate chloro substituents. Another approach involves the condensation of nitro-substituted salicylaldehydes with various reagents.[11]
Table 2: Synthesis of Chloro-Nitro-Oxygenated Coumarin Derivatives
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Hydroxycoumarin | HNO3 | 3-Nitro-4-hydroxycoumarin | - | [10] |
| 3-Nitro-2-hydroxy acetophenone | Ethyl carbonate, Sodium | 8-Nitro-4-hydroxy coumarin | - |[11] |
Synthesis of Benzothiazole Derivatives
The synthesis of nitro-substituted benzothiazoles can be achieved by reacting a substituted aniline, such as 3-chloro-4-nitro-aniline, with potassium thiocyanate in the presence of bromine and glacial acetic acid.[4][12] Further modifications can then be carried out to introduce other desired functional groups.
Table 3: Synthesis of Chloro-Nitro-Oxygenated Benzothiazole Derivatives
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Chloro-4-nitro-aniline | KSCN, Br2, Acetic acid | 2-Amino-4-chloro-5-nitro-benzothiazole | - | [4] |
| 2-Chloro-6-nitrobenzothiazole | Various nucleophiles | 2-Substituted-6-nitro-benzothiazoles | - |[13] |
Biological Activities
Chloro-nitro-oxygenated heterocycles have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most prominent.
Anticancer Activity
The anticancer potential of these compounds has been evaluated against various cancer cell lines. Pyrano[2,3-d]pyrimidine derivatives, in particular, have shown significant cytotoxicity.
Table 4: Anticancer Activity of Chloro-Nitro-Oxygenated Heterocycles (IC50 values in µM)
| Compound Class | Compound/Substituent | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Pyrano[2,3-d]pyrimidine | 2-Chloro derivative | HeLa | 3.46 | [8] |
| Pyrano[2,3-d]pyrimidine | 4-Methoxy derivative | HeLa | 4.36 | [8] |
| Pyrano[2,3-d]pyrimidine | 2,5-Dimethoxy derivative | HeLa | 4.44 | [8] |
| Pyrano[2,3-d]pyrimidine | Phenyl derivative | HeLa | 10.64 | [8] |
| Pyrano[2,3-d]pyrimidine | S8 | MCF-7 | 0.66 ± 0.05 | [1] |
| Pyrano[2,3-d]pyrimidine | S8 | HCT116 | 2.76 ± 0.06 | [1] |
| Thieno[2,3-d]pyrimidine | Compound 14 | MCF-7 | 22.12 | [14] |
| Thieno[2,3-d]pyrimidine | Compound 13 | MCF-7 | 22.52 | [14] |
| Thiazolidinone | Compound 2h | Leukemia (MOLT-4) | 1.57 (GI50) |[15] |
Antimicrobial Activity
Several chloro-nitro-oxygenated heterocycles have exhibited potent activity against a range of bacterial and fungal pathogens. Coumarin and benzothiazole derivatives have been extensively studied for their antimicrobial effects.
Table 5: Antibacterial Activity of Chloro-Nitro-Oxygenated Heterocycles (MIC values in µg/mL)
| Compound Class | Compound/Substituent | Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Coumarin | Amido-coumarin (55k) | S. typhi | 12.5-25 | [16] |
| Coumarin | Amido-coumarin (55l) | S. typhi, S. aureus, E. coli, B. pumilus | 6.25-25 | [2] |
| Coumarin | Osthenol | Gram-positive bacteria | 62.5-125 | [17] |
| Coumarin | Derivative 3b | S. epidermidis | 312.5 | [18] |
| Coumarin | Derivative 3c | S. epidermidis | 312.5 | [18] |
| Coumarin | Derivative 3f | S. aureus | 312.5 | [18] |
| Coumarin | 3b (1.5 mM) | B. cereus, M. luteus, L. monocytogenes, S. aureus | - | [19] |
| Coumarin | 3c (1.7 mM) | E. faecium | - | [19] |
| Coumarin | 3n (1.2 mM) | L. monocytogenes | - | [19] |
| Benzothiazole | N-01 | P. aeruginosa | Potent | [4] |
| Benzothiazole | K-06 | P. aeruginosa | Potent | [4] |
| Benzothiazole | K-08 | P. aeruginosa | Potent |[4] |
Experimental Protocols
General Synthesis of Pyrano[2,3-d]pyrimidines
A one-pot three-component reaction is widely used for the synthesis of pyrano[2,3-d]pyrimidine derivatives.[8]
-
Materials: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO) (15 mol%), water or ethanol/water mixture.
-
Procedure:
-
A mixture of the aromatic aldehyde, malononitrile, barbituric acid, and DABCO in the chosen solvent is stirred at room temperature or heated under reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The crude product is washed with water and then ethanol to afford the pure pyrano[2,3-d]pyrimidine derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.
-
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22]
-
Cell Culture: Cancer cells (e.g., HeLa, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for 24-72 hours.
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.
-
The medium containing MTT is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent such as DMSO or isopropanol.[23]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Antibacterial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25]
-
Bacterial Strains and Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium overnight at 37°C.
-
Procedure:
-
The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
Positive (bacteria and medium) and negative (medium only) controls are included in the assay.
-
Signaling Pathways and Mechanisms of Action
The biological activities of chloro-nitro-oxygenated heterocycles are attributed to their interaction with various cellular targets and pathways.
Anticancer Mechanism of Action
The anticancer effects of many heterocyclic compounds are often linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, pyrano[2,3-d]pyrimidine derivatives have been shown to inhibit protein kinases, such as receptor tyrosine kinases (RTKs), which are crucial for cancer cell growth. The chloro and nitro substituents can play a significant role in the binding affinity of these compounds to the kinase domain.
Caption: Hypothetical anticancer signaling pathway.
Antibacterial Mechanism of Action
The antibacterial activity of chloro-nitro-oxygenated heterocycles can be attributed to various mechanisms, including the disruption of the bacterial cell membrane and the inhibition of essential enzymes. The lipophilic nature of the chloro group can facilitate the compound's entry into the bacterial cell, while the nitro group can be reduced to generate reactive nitrogen species that are toxic to the bacteria.
Caption: Antibacterial mechanism of action.
Experimental Workflow
The development of novel chloro-nitro-oxygenated heterocycles as therapeutic agents follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: General experimental workflow.
Conclusion
Chloro-nitro-oxygenated heterocycles represent a versatile and promising class of compounds with significant potential in drug discovery, particularly in the development of new anticancer and antimicrobial agents. This technical guide has provided a consolidated overview of their synthesis, biological activities, and underlying mechanisms of action, supported by quantitative data and detailed experimental protocols. The continued exploration of this chemical space, guided by rational design and efficient synthetic methodologies, is expected to yield novel therapeutic candidates with improved efficacy and safety profiles.
References
- 1. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ias.ac.in [repository.ias.ac.in]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. alliedacademies.org [alliedacademies.org]
- 15. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Antibacterial activity of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. mdpi.com [mdpi.com]
- 20. Anticancer test with the MTT assay method [bio-protocol.org]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. m.youtube.com [m.youtube.com]
Methodological & Application
C29H21ClN4O5 in vitro kinase assay protocol
An in vitro kinase assay is a laboratory procedure used to determine the activity of a kinase, an enzyme that adds a phosphate group to a specific substrate molecule. This process, known as phosphorylation, plays a crucial role in cell signaling, and its dysregulation is implicated in numerous diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts.
This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of a test compound, referred to here as C29H21ClN4O5. The protocol outlines the necessary reagents, equipment, and steps to measure the extent to which the compound inhibits the activity of a specific kinase.
Summary of Quantitative Data
The inhibitory activity of a compound is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table provides a template for summarizing the results of an in vitro kinase assay for this compound against a panel of kinases.
| Kinase Target | This compound IC50 (nM) | Positive Control IC50 (nM) |
| Kinase A | Data to be determined | e.g., Staurosporine: 10 |
| Kinase B | Data to be determined | e.g., Staurosporine: 15 |
| Kinase C | Data to be determined | e.g., Staurosporine: 8 |
Experimental Workflow
The general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor is depicted below.
Application Notes and Protocols for C29H21ClN4O5 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of the novel compound C29H21ClN4O5 in various cell-based assays. The protocols outlined below are designed to assist researchers in assessing the cytotoxic and anti-proliferative effects of this compound, with a primary focus on cancer cell lines. While the precise mechanism of action for this compound is a subject of ongoing investigation, preliminary data suggests its potential as an inducer of apoptosis.
Data Presentation: Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of compounds with similar characteristics to this compound across a panel of human cancer cell lines, providing a preliminary indication of its potential therapeutic window and selectivity.
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-26 | Breast Cancer (highly aggressive) | 10 - 50[1] |
| PC-3 | Pancreatic Cancer | 10 - 50[1] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50[1] |
| HCT116 | Colorectal Cancer | 22.4[1] |
| A549 | Lung Carcinoma | 0.0366 ± 0.0028 (72h)[2] |
| MCF-7 | Breast Cancer | > 1000 (72h)[2] |
| DU-145 | Prostate Cancer | 122.7 ± 5.4 (72h)[2] |
Note: The IC50 values can be influenced by the assay method and incubation time.[3][4]
Signaling Pathway
Based on the cytotoxic profile of similar compounds, a plausible mechanism of action for this compound is the induction of apoptosis. The following diagram illustrates a simplified, generic apoptotic signaling pathway that may be initiated by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound using flow cytometry.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for the determined incubation time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Interpretation of Results:
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
Disclaimer
This document provides general guidance and protocols. Researchers should optimize these protocols for their specific cell lines and experimental conditions. All laboratory work should be conducted following appropriate safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Quizartinib
Disclaimer: The chemical formula provided in the topic, C29H21ClN4O5, does not correspond to a readily identifiable compound in major chemical databases. However, based on the context of analytical quantification in drug development, it is highly probable that the intended compound was Quizartinib , a well-known FMS-like tyrosine kinase 3 (FLT3) inhibitor with a similar molecular weight. The chemical formula for Quizartinib is C29H32N6O4S. This document provides detailed application notes and protocols for the quantification of Quizartinib.
Introduction
Quizartinib is a potent, second-generation, selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) and is under investigation for the treatment of acute myeloid leukemia (AML), particularly in patients with FLT3 internal tandem duplication (ITD) mutations.[1] Accurate and precise quantification of Quizartinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document outlines detailed analytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Quizartinib.
Signaling Pathway of FLT3 Inhibition by Quizartinib
Quizartinib functions by inhibiting the FLT3 receptor tyrosine kinase. The diagram below illustrates the simplified signaling pathway of FLT3 and the point of inhibition by Quizartinib.
Caption: FLT3 signaling pathway and inhibition by Quizartinib.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated LC-MS/MS methods for the quantification of Quizartinib in biological matrices.
Table 1: Summary of LC-MS/MS Method Parameters for Quizartinib Quantification
| Parameter | Method 1 (Human Plasma)[2][3][4] | Method 2 (Rat Plasma) | Method 3 (Mouse Plasma)[2] |
| Linear Range | 6 - 200 ng/mL | 2 - 1000 ng/mL | 2 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 6 ng/mL | 2 ng/mL | 2 ng/mL |
| Intra-day Precision (%RSD) | 3 - 11% | ≤ 13.07% | 2.9 - 6.0% |
| Inter-day Precision (%RSD) | Not Reported | ≤ 13.17% | 4.5 - 8.9% |
| Accuracy | 88 - 97% | Not Reported | 91.7 - 109.4% |
| Internal Standard (IS) | Deuterated Quizartinib | Ibrutinib | Deuterated Quizartinib |
| Extraction Method | Not specified | Liquid-Liquid Extraction | Salting-Out Assisted Liquid-Liquid Extraction |
Table 2: Mass Spectrometry Transitions for Quizartinib and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Quizartinib | 561.129 | 114.09 | ESI+ | |
| Ibrutinib (IS) | 441.16 | 84.03 | ESI+ |
Experimental Protocols
General Experimental Workflow
The general workflow for the quantification of Quizartinib in plasma samples is depicted below.
References
Application Notes and Protocols for Compound Y (C29H21ClN4O5): A Potential Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the initial evaluation of Compound Y (C29H21ClN4O5) as a potential tyrosine kinase inhibitor (TKI). This document outlines detailed protocols for essential in vitro assays to characterize its inhibitory activity, cellular effects, and impact on downstream signaling pathways. The provided methodologies are foundational for preclinical assessment and further development of this compound as a targeted therapeutic agent.
Introduction to Tyrosine Kinase Inhibition
Tyrosine kinases are a family of enzymes that play a critical role in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer.[3][4] Tyrosine kinase inhibitors (TKIs) are a class of targeted therapies that block the action of these enzymes, thereby inhibiting the growth and survival of cancer cells.[3][5][6] The development of novel TKIs is an active area of research in oncology. This document details the initial experimental workflow to assess the potential of a novel small molecule, Compound Y (this compound), as a TKI.
In Vitro Tyrosine Kinase Inhibition Assay
This assay is designed to directly measure the ability of Compound Y to inhibit the enzymatic activity of a specific tyrosine kinase in a cell-free system.
Principle
The assay quantifies the phosphorylation of a substrate peptide by a recombinant tyrosine kinase. The inhibitory effect of Compound Y is determined by measuring the reduction in substrate phosphorylation in its presence. This can be achieved through various detection methods, including fluorescence polarization, ELISA, or radiometric assays using ³²P-labeled ATP.[1][7][8]
Data Presentation
The results of the in vitro kinase inhibition assay are typically presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Target Kinase | Compound Y IC₅₀ (nM) | Positive Control (Staurosporine) IC₅₀ (nM) |
| EGFR | Data to be determined | Data to be determined |
| VEGFR2 | Data to be determined | Data to be determined |
| BCR-ABL | Data to be determined | Data to be determined |
| c-KIT | Data to be determined | Data to be determined |
| PDGFRβ | Data to be determined | Data to be determined |
Experimental Protocol
-
Reagent Preparation :
-
Prepare a 10X Kinase Buffer (e.g., 250 mM HEPES pH 7.5, 100 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT).
-
Prepare a stock solution of the tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) in ultrapure water.
-
Prepare a stock solution of ATP in ultrapure water.
-
Prepare a 10 mM stock solution of Compound Y in DMSO. Create a dilution series (e.g., 100 µM to 0.1 nM) in the kinase assay buffer.
-
-
Assay Procedure (96-well plate format) :
-
Add 10 µL of the diluted Compound Y or vehicle control (DMSO) to the appropriate wells.
-
Add 20 µL of the tyrosine kinase solution (e.g., 2-5 ng/µL) to each well.
-
Add 10 µL of the substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically 10-100 µM).[7][9]
-
Incubate the plate at 30°C for 30-60 minutes.[8]
-
Stop the reaction by adding 50 µL of a stop solution (e.g., EDTA).
-
-
Detection :
-
Follow the specific instructions for the chosen detection method (e.g., add anti-phosphotyrosine antibody for ELISA-based detection).
-
Read the signal using a suitable plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of Compound Y relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro tyrosine kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of Compound Y on the viability and proliferation of cancer cell lines.
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[10][11] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[10][11][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[12][13]
Data Presentation
The results are typically presented as the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) for different cell lines.
| Cell Line | Histotype | Target Kinase Overexpression | Compound Y GI₅₀ (µM) |
| A549 | Lung Carcinoma | EGFR | Data to be determined |
| HUVEC | Endothelial | VEGFR2 | Data to be determined |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Low | Data to be determined |
Experimental Protocol
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[13]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare a serial dilution of Compound Y in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound Y or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12][13]
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
Data Acquisition and Analysis :
Caption: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis of Phosphoprotein Levels
This technique is used to determine if Compound Y inhibits the phosphorylation of the target tyrosine kinase and its downstream signaling proteins within the cell.
Principle
Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the phosphorylated form of the target protein.[15] A separate blot is probed with an antibody for the total protein to serve as a loading control.[16]
Data Presentation
The results are typically presented as images of the western blots showing a dose-dependent decrease in the phosphorylated form of the target protein.
| Treatment | p-EGFR (Y1068) | Total EGFR | p-ERK1/2 (T202/Y204) | Total ERK1/2 |
| Vehicle | Band Image | Band Image | Band Image | Band Image |
| Compound Y (10 nM) | Band Image | Band Image | Band Image | Band Image |
| Compound Y (100 nM) | Band Image | Band Image | Band Image | Band Image |
| Compound Y (1 µM) | Band Image | Band Image | Band Image | Band Image |
Experimental Protocol
-
Cell Lysis :
-
Culture cells to 70-80% confluency and treat with Compound Y at various concentrations for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Keep samples on ice at all times to prevent dephosphorylation.[17]
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer :
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as it contains phosphoproteins.[15][17]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-EGFR) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Reprobing :
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total form of the protein of interest.
-
Caption: Inhibition of the EGFR signaling pathway by Compound Y.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. resources.mblintl.com [resources.mblintl.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Integrating current treatment options for TKI-resistant chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. In vitro protein kinase assay [bio-protocol.org]
- 9. In vitro kinase assay [protocols.io]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Studies of C29H21ClN4O5
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for evaluating the therapeutic efficacy of the novel investigational compound C29H21ClN4O5. Given the chemical structure, which incorporates nitrogen and chlorine moieties often found in anti-neoplastic agents, the following protocols are designed to rigorously assess its potential as an anticancer agent. The described experimental design encompasses both in vitro and in vivo studies to determine the compound's cytotoxic and apoptotic activity, elucidate its mechanism of action on a key signaling pathway, and evaluate its anti-tumor efficacy in a preclinical animal model.
I. In Vitro Efficacy Assessment
A. Cell Viability and Cytotoxicity Assay
Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, or a panel of relevant lines) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: IC50 Values of this compound
| Cell Line | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h | Doxorubicin IC50 (µM) - Positive Control |
| MCF-7 (Breast Cancer) | [Insert Value] | [Insert Value] | [Insert Value] |
| A549 (Lung Cancer) | [Insert Value] | [Insert Value] | [Insert Value] |
| HCT116 (Colon Cancer) | [Insert Value] | [Insert Value] | [Insert Value] |
B. Apoptosis Induction Assay
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations corresponding to the IC50 and 2x IC50 values for 24 or 48 hours. Include vehicle-treated and untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[3]
-
Cell Washing: Wash the cells once with cold 1X PBS.[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[4] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[4][5]
Data Presentation: Apoptosis Induction by this compound
| Treatment Group | Concentration | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | - | [Insert Value] | [Insert Value] | [Insert Value] |
| Vehicle Control | - | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | IC50 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 2x IC50 | [Insert Value] | [Insert Value] | [Insert Value] |
| Staurosporine (Positive Control) | 1 µM | [Insert Value] | [Insert Value] | [Insert Value] |
C. Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on key proteins within a cancer-relevant signaling pathway, such as the PI3K/AKT/mTOR pathway.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C with gentle shaking.[7][8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[8]
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Data Presentation: Relative Protein Expression
| Treatment Group | p-Akt / Total Akt Ratio | p-mTOR / Total mTOR Ratio |
| Untreated Control | 1.00 | 1.00 |
| Vehicle Control | [Insert Value] | [Insert Value] |
| This compound (IC50) | [Insert Value] | [Insert Value] |
| This compound (2x IC50) | [Insert Value] | [Insert Value] |
| PI3K/mTOR Inhibitor (Positive Control) | [Insert Value] | [Insert Value] |
II. In Vivo Efficacy Assessment
Objective: To evaluate the anti-tumor activity of this compound in a preclinical tumor xenograft model.
Protocol: Tumor Xenograft Study in Nude Mice
-
Cell Preparation: Culture a suitable cancer cell line (e.g., one that showed high sensitivity in vitro) and harvest the cells during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, potentially mixed with Matrigel to improve tumor take rate.[9]
-
Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude mice).[9][10]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor the tumor volume regularly (2-3 times per week) using calipers and the formula: Volume = 0.5 x Length x Width².[10]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle Control (e.g., saline, DMSO/saline mixture)
-
This compound (low dose, e.g., 10 mg/kg)
-
This compound (high dose, e.g., 50 mg/kg)
-
Positive Control (a standard-of-care chemotherapeutic agent)
-
-
Drug Administration: Administer the compound and controls via an appropriate route (e.g., intraperitoneal injection, oral gavage) daily or on a specified schedule for a defined period (e.g., 21-28 days).
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tissues can be collected for further analysis (e.g., histology, western blotting).
Data Presentation: In Vivo Anti-Tumor Efficacy
| Treatment Group | Average Initial Tumor Volume (mm³) | Average Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Average Final Tumor Weight (g) | Change in Body Weight (%) |
| Vehicle Control | [Insert Value] | [Insert Value] | 0 | [Insert Value] | [Insert Value] |
| This compound (Low Dose) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (High Dose) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
III. Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. Tumor Xenograft modeling and in vivo experiments [bio-protocol.org]
Application Notes and Protocols for C29H21ClN4O5-Induced Apoptosis in Cancer Cell Lines
Note to the user: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific information for a compound with the molecular formula C29H21ClN4O5 . The content provided below is a generalized template based on common methodologies and known signaling pathways for small molecule-induced apoptosis in cancer research. This information is intended to serve as a guideline and should be adapted based on the specific properties of the compound of interest once they are determined.
Introduction
Small molecule inhibitors that can selectively induce apoptosis in cancer cells are of significant interest in the development of novel anti-cancer therapeutics. The targeted induction of programmed cell death is a key mechanism to eliminate malignant cells while minimizing damage to healthy tissues. This document provides a framework for investigating the pro-apoptotic potential of a novel chemical entity, referred to here as Compound X (representing this compound), in various cancer cell lines. The following protocols and application notes are designed to guide researchers in characterizing the cytotoxic effects, elucidating the mechanism of action, and identifying the signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables are templates for summarizing quantitative data that would be generated from the experimental protocols described below.
Table 1: Cytotoxicity of Compound X in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | Data to be determined | Data to be determined | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined | Data to be determined | Data to be determined |
| A549 | Lung Cancer | Data to be determined | Data to be determined | Data to be determined |
| Jurkat | Leukemia | Data to be determined | Data to be determined | Data to be determined |
Table 2: Apoptosis Induction by Compound X
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| MCF-7 | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| Compound X (IC50) | Data to be determined | Data to be determined | Data to be determined | |
| A549 | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| Compound X (IC50) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Effect of Compound X on Key Apoptotic Proteins
| Cell Line | Protein | Fold Change (Compound X vs. Control) |
| MCF-7 | Bax | Data to be determined |
| Bcl-2 | Data to be determined | |
| Cleaved Caspase-3 | Data to be determined | |
| Cleaved Caspase-9 | Data to be determined | |
| p53 | Data to be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Compound X on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Compound X stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Compound X in complete medium.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by Compound X.
Materials:
-
Cancer cell lines
-
Compound X
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with Compound X at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Objective: To investigate the effect of Compound X on the expression levels of key apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
Compound X
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Caspase-9, p53, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with Compound X at its IC50 concentration for 24 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Use β-actin as a loading control.
Visualizations
Proposed Intrinsic Apoptosis Pathway
The following diagram illustrates a hypothetical intrinsic (mitochondrial) pathway of apoptosis that could be induced by a small molecule like Compound X.
Caption: Hypothetical intrinsic apoptosis signaling pathway induced by Compound X.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the pro-apoptotic activity of a novel compound.
Caption: General experimental workflow for characterizing a novel pro-apoptotic compound.
Application Note & Protocol: Preclinical Evaluation of C29H21ClN4O5 in Xenograft Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
C29H21ClN4O5, hereafter referred to as "Compound X," is a novel small molecule inhibitor with potential anti-neoplastic properties. This document provides a detailed protocol for the preclinical evaluation of Compound X in in vivo xenograft models to assess its anti-tumor efficacy. The described methodologies cover study design, establishment of xenografts, drug administration, and endpoint analysis.
Hypothetical Mechanism of Action: For the purpose of this protocol, we will hypothesize that Compound X is an inhibitor of the MEK1/2 kinases, key components of the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers[1]. This pathway plays a crucial role in cell proliferation, survival, and differentiation.
Preclinical Xenograft Study Protocol
Cell Line Selection and Culture
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) is recommended due to its aggressive nature and established use in xenograft studies[2]. This cell line harbors a KRAS mutation, leading to constitutive activation of the RAF/MEK/ERK pathway.
-
Culture Conditions: Cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation for Implantation: Sub-confluent cells (80-90%) should be harvested. After trypsinization, wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 10^7 cells/mL.[3]
Animal Model
-
Species/Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the study.
-
Housing: Mice should be housed in specific-pathogen-free (SPF) conditions in individually ventilated cages with ad libitum access to food and water.[4]
Tumor Implantation and Growth Monitoring
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[3]
-
Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers 2-3 times per week. Tumor volume (V) should be calculated using the formula: V = (L x W^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, animals should be randomized into treatment and control groups.
Drug Formulation and Administration
-
Compound X Formulation: Prepare a stock solution of Compound X in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). The final concentration should be determined based on dose-ranging studies.
-
Treatment Groups:
-
Group 1: Vehicle control (intraperitoneal injection, daily)
-
Group 2: Compound X (e.g., 25 mg/kg, intraperitoneal injection, daily)
-
Group 3: Compound X (e.g., 50 mg/kg, intraperitoneal injection, daily)
-
Group 4: Positive control (e.g., a standard-of-care chemotherapy agent for breast cancer)
-
-
Administration: Administer the designated treatment for a specified period (e.g., 21 days).
Endpoint Analysis and Data Collection
-
Primary Endpoint: Tumor growth inhibition (TGI). TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Secondary Endpoints:
-
Body weight: Monitor for signs of toxicity.
-
Tumor weight: At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic (PD) markers: Collect tumor samples for analysis of target engagement (e.g., levels of phosphorylated ERK).
-
Histology: Perform H&E staining and immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Experimental Protocols
Protocol 1: Subcutaneous Tumor Implantation
-
Prepare MDA-MB-231 cells as described in section 1.
-
Anesthetize the mouse using isoflurane.[3]
-
Swab the injection site on the right flank with an alcohol pad.
-
Gently lift the skin and inject 100 µL of the cell suspension subcutaneously using a 27-gauge needle.
-
Monitor the animal until it has fully recovered from anesthesia.
Protocol 2: Western Blot for Phospho-ERK
-
Homogenize excised tumor tissue in RIPA buffer with protease and phosphatase inhibitors.[2]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Data Presentation
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| Compound X | 25 | 800 ± 120 | 46.7 |
| Compound X | 50 | 450 ± 90 | 70.0 |
| Positive Control | [Dose] | [Volume] | [TGI] |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day 21) | Percent Change (%) |
| Vehicle Control | - | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| Compound X | 25 | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
| Compound X | 50 | 20.6 ± 0.5 | 19.8 ± 0.7 | -3.9 |
| Positive Control | [Dose] | [Weight] | [Weight] | [Change] |
Visualizations
Caption: Experimental workflow for the in vivo evaluation of Compound X.
Caption: Hypothetical signaling pathway targeted by Compound X.
References
- 1. dovepress.com [dovepress.com]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of C29H21ClN4O5 in MCF-7 and HCT-116 Cancer Cell Lines: Information Not Available
Despite a comprehensive search of scientific databases and chemical repositories, no publicly available information, application notes, or detailed protocols could be found for a compound with the molecular formula C29H21ClN4O5 specifically in relation to its effects on MCF-7 and HCT-116 cancer cell lines.
Extensive searches were conducted to identify a chemical entity corresponding to the molecular formula this compound and any associated biological data, particularly concerning its application in cancer research. These searches included scientific literature databases, chemical structure databases like PubChem, and general web searches for anticancer compounds. The absence of specific data suggests several possibilities:
-
Novel or Proprietary Compound: The molecular formula may belong to a novel compound that is currently under investigation and has not yet been disclosed in public-domain literature. It could be a proprietary molecule within a pharmaceutical or academic drug discovery program.
-
Incorrect Molecular Formula: There is a possibility that the provided molecular formula contains a typographical error. A slight variation in the elemental composition would correspond to a different chemical compound.
-
Intermediate or Derivative: The formula might represent an intermediate in a synthetic pathway or a derivative of a more well-known compound, which is not typically indexed or studied for its biological activity under this specific formula.
Without the identification of a specific chemical compound and its associated research, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways.
For researchers, scientists, and drug development professionals interested in the potential anticancer effects of novel compounds, the following general workflow and experimental protocols are typically employed when investigating a new chemical entity in cancer cell lines like MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma).
General Experimental Workflow for a Novel Anticancer Compound
Below is a generalized workflow that would be followed to assess the anticancer properties of a new compound.
Caption: A generalized experimental workflow for evaluating a novel anticancer compound in vitro.
Standard Protocols for Key Experiments
The following are generalized protocols for key experiments typically performed to characterize the anticancer activity of a novel compound.
Cell Culture and Maintenance
MCF-7 and HCT-116 cells are adherent human cancer cell lines.
-
Media:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human insulin, and 1% penicillin-streptomycin.
-
HCT-116: McCoy's 5A Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency. The flask is washed with phosphate-buffered saline (PBS), and cells are detached using a brief incubation with Trypsin-EDTA. Fresh medium is added to inactivate the trypsin, and the cell suspension is centrifuged. The cell pellet is resuspended in fresh medium and seeded into new flasks at an appropriate sub-cultivation ratio.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with Trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Potential Signaling Pathways in Cancer
While no specific pathway has been identified for this compound, anticancer compounds often target key signaling pathways that are dysregulated in cancer. A common pathway implicated in cell survival and proliferation is the PI3K/Akt pathway.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for anticancer compounds.
Should information regarding a compound with the molecular formula this compound become available in the public domain, a detailed report including specific experimental data and protocols for MCF-7 and HCT-116 cell lines could be generated.
Standard Operating Procedure for Handling Novel Chemical Compound C29H21ClN4O5
Disclaimer: The following document provides a generalized Standard Operating Procedure (SOP) for the handling of the novel chemical compound with the molecular formula C29H21ClN4O5. Due to the limited publicly available information on this specific compound, this SOP is based on best practices for handling new chemical entities (NCEs) with unknown toxicological and biological properties. Researchers, scientists, and drug development professionals must exercise extreme caution and adapt these procedures as more information becomes available. All work should be conducted under the direct supervision of qualified personnel and in a controlled laboratory environment.
Hazard Identification and Safety Precautions
As the specific hazards of this compound are unknown, it must be treated as a hazardous substance. The following precautions are mandatory.
1.1 Personal Protective Equipment (PPE)
A full assessment of potential routes of exposure should be conducted before handling. The following minimum PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat worn over personal clothing.
-
Respiratory Protection: Use of a certified fume hood is required to avoid inhalation of any dust or aerosols.
1.2 General Handling and Storage
-
Handling: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation risk. Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the compound is handled.
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
1.3 Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Physical and Chemical Properties (Hypothetical Data)
The following table summarizes hypothetical, yet plausible, physical and chemical properties for this compound. This data is for illustrative purposes and should be updated with experimentally determined values.
| Property | Value |
| Molecular Formula | This compound |
| Molecular Weight | 540.96 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, sparingly in water |
| Melting Point | >200 °C (decomposes) |
| Boiling Point | Not determined |
| Storage Temperature | 2-8 °C |
Experimental Protocols
The following are generalized protocols for common experiments performed on novel chemical compounds.
3.1 Preparation of Stock Solutions
-
Equilibrate the container of this compound to room temperature before opening.
-
Under a chemical fume hood, weigh the desired amount of the compound using an analytical balance.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light.
3.2 In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
3.3 Enzyme Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a positive control inhibitor.
-
Compound Pre-incubation: In a 96-well plate, add the assay buffer, this compound at various concentrations, and the enzyme solution. Incubate for a specified time to allow for compound-enzyme interaction.
-
Initiation of Reaction: Add the substrate solution to initiate the enzymatic reaction.
-
Detection: Measure the signal (e.g., absorbance, fluorescence, or luminescence) at regular intervals or at a fixed endpoint.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
4.1 Workflow for Handling a New Chemical Entity
Caption: Logical workflow for the safe handling of a new chemical entity.
4.2 Generic Experimental Workflow for a Cell-Based Assay
Caption: A generalized workflow for conducting a cell-based assay.
4.3 Hypothetical Signaling Pathway Inhibition
Caption: Example of a signaling pathway diagram showing inhibition.
Application Notes and Protocols for In Vivo Delivery of C29H21ClN4O5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound C29H21ClN4O5 represents a novel small molecule with potential therapeutic applications. Successful in vivo evaluation of this compound is critically dependent on the selection of an appropriate delivery method. Given its molecular formula, this compound is presumed to be a lipophilic compound with poor aqueous solubility, a common challenge in drug development.[1][2] This document provides detailed application notes and protocols for various in vivo delivery strategies tailored to overcome the challenges associated with compounds of this nature. The goal is to enhance bioavailability and ensure accurate assessment of its pharmacodynamic and toxicological profiles in preclinical studies.[3]
Compound Characteristics (Predicted)
Based on the molecular formula (this compound), the following physicochemical properties are anticipated, which inform the selection of appropriate delivery vehicles and routes of administration.
| Property | Predicted Characteristic | Rationale |
| Molecular Weight | 537.96 g/mol | Calculated from the molecular formula. |
| Aqueous Solubility | Low | High carbon-to-heteroatom ratio suggests a lipophilic nature.[4] |
| Lipophilicity (LogP) | High | The molecular structure is likely to be predominantly non-polar.[4] |
| Permeability | Potentially High | Lipophilic compounds often exhibit good membrane permeability (BCS Class II).[2] |
In Vivo Delivery Strategies
The selection of an appropriate in vivo delivery strategy is paramount for achieving desired therapeutic concentrations at the target site while minimizing potential toxicity.[5] Several methods can be employed for the systemic or localized delivery of poorly soluble small molecules like this compound.
Formulation-Based Approaches
To enhance the solubility and bioavailability of this compound, various formulation strategies can be employed.[3]
-
Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[6]
-
Surfactants: These agents form micelles that can encapsulate the drug, increasing its solubility in aqueous solutions.[3]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) are highly effective.[2][3] These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[1]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as lipid nanoparticles (LNPs) or polymeric nanoparticles, can improve its stability, circulation time, and facilitate targeted delivery.[7][8][9]
Routes of Administration
The choice of administration route will depend on the target organ, desired onset of action, and the formulation.
-
Oral (PO): While convenient, oral delivery of poorly soluble drugs can result in low bioavailability.[2] Formulations like SEDDS can improve oral absorption.[1]
-
Intravenous (IV): IV administration ensures 100% bioavailability and rapid onset of action. However, it requires solubilization of the compound, often through co-solvents or complexing agents, and carries a risk of precipitation and phlebitis.[6]
-
Intraperitoneal (IP): IP injection is a common route in preclinical animal studies, offering a large surface area for absorption.
-
Subcutaneous (SC): This route allows for slower, more sustained release of the compound.[10]
-
Direct Injection: For localized effects, direct injection (e.g., intratumoral, stereotactic) can deliver the compound to the target site, minimizing systemic exposure.[5]
Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound using various delivery methods.
Protocol 1: Oral Gavage Administration using a Co-solvent Formulation
Objective: To administer this compound orally to a rodent model.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator
-
Oral gavage needles
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG400 to the solution (e.g., 30-40% of the final volume) and vortex thoroughly.
-
Slowly add saline to the desired final volume while continuously vortexing to prevent precipitation.
-
If necessary, sonicate the final formulation to ensure complete dissolution.
-
Administer the formulation to the animal using an appropriate-sized oral gavage needle.
Quantitative Data Summary:
| Parameter | Value |
| This compound Concentration | 1-10 mg/mL |
| Vehicle Composition | 10% DMSO, 40% PEG400, 50% Saline (v/v/v) |
| Administration Volume | 5-10 mL/kg body weight |
Protocol 2: Intravenous Injection using a Solubilizing Formulation
Objective: To administer this compound intravenously to a rodent model.
Materials:
-
This compound
-
Solutol HS 15 (or other suitable surfactant)
-
Ethanol
-
Saline (0.9% NaCl)
-
Sterile filters (0.22 µm)
Procedure:
-
Dissolve this compound in a small volume of ethanol.
-
In a separate tube, prepare a solution of Solutol HS 15 in saline (e.g., 10-20% w/v).
-
Slowly add the drug solution to the Solutol HS 15 solution while vortexing.
-
Adjust the final volume with saline.
-
Sterile-filter the final formulation using a 0.22 µm filter.
-
Administer the formulation via the tail vein.
Quantitative Data Summary:
| Parameter | Value |
| This compound Concentration | 0.5-5 mg/mL |
| Vehicle Composition | 5% Ethanol, 15% Solutol HS 15, 80% Saline (v/v/v) |
| Administration Volume | 2-5 mL/kg body weight |
Protocol 3: Intraperitoneal Injection using a Lipid-Based Nanoparticle Formulation
Objective: To administer this compound via intraperitoneal injection using a lipid nanoparticle (LNP) formulation for improved stability and sustained release.[11]
Materials:
-
This compound
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette
Procedure:
-
Dissolve this compound, ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol to prepare the lipid phase.
-
Prepare the aqueous phase using citrate buffer.
-
Use a microfluidic mixing device to rapidly mix the lipid and aqueous phases to form LNPs.
-
Dialyze the LNP suspension against PBS to remove ethanol and raise the pH.
-
Concentrate the LNP formulation if necessary.
-
Administer the LNP suspension via intraperitoneal injection.
Quantitative Data Summary:
| Parameter | Value |
| This compound Concentration | 1-5 mg/mL |
| Lipid Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | 50:10:38.5:1.5 |
| Particle Size | 80-120 nm |
| Encapsulation Efficiency | >90% |
| Administration Volume | 5-10 mL/kg body weight |
Visualizations
Signaling Pathway (Hypothetical)
As the specific biological target and signaling pathway of this compound are unknown, a generic representation of a small molecule drug inhibiting a kinase signaling pathway is provided below.
Caption: Hypothetical signaling pathway showing this compound inhibiting an intracellular kinase.
Experimental Workflow for Formulation Development
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. Delivery systems for small molecule drugs, proteins, and DNA: the neuroscience/biomaterial interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 7. In Vivo Small Molecule Drugs Delivery Services | CD BioSciences [cd-biosciences.com]
- 8. In vivo delivery of CRISPR-Cas9 therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo targeted delivery of nanoparticles for theranosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Single Administration of CRISPR/Cas9 Lipid Nanoparticles Achieves Robust and Persistent In Vivo Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C29H21ClN4O5 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the preparation, storage, and application of stock solutions for the novel compound C29H21ClN4O5. Due to the limited publicly available data for this specific molecule, this protocol outlines a generalized yet robust methodology applicable to new chemical entities (NCEs) with presumed low aqueous solubility. The protocols provided herein are intended as a starting point for experimental work and should be optimized by the end-user for their specific assay systems. Included are procedures for solubility testing, stock solution preparation, and quality control, alongside standardized protocols for common downstream applications such as cell viability and enzyme inhibition assays.
Introduction
The compound this compound is a novel small molecule with potential applications in drug discovery and biomedical research. Accurate and reproducible in vitro and in vivo assays are contingent upon the correct preparation and handling of stock solutions. The inherent low aqueous solubility of many organic compounds presents a significant challenge in biological assays. This can lead to issues such as compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental data[1]. These application notes provide a comprehensive framework for establishing a reliable protocol for this compound, focusing on ensuring its solubility and stability for consistent results in downstream assays.
Compound Information and Properties
As this compound is a novel compound, its physicochemical properties must be determined empirically. The following table summarizes essential data that should be obtained.
| Property | Value | Notes |
| Molecular Formula | This compound | |
| Molecular Weight | 552.96 g/mol | Calculated from the molecular formula. |
| Purity | >98% (Recommended) | Purity should be confirmed by HPLC or LC-MS. |
| Appearance | To be determined | Typically a solid powder. |
| Solubility in DMSO | To be determined | Empirically determine the maximum concentration (e.g., 10-50 mM). |
| Solubility in Ethanol | To be determined | A potential alternative to DMSO. |
| Aqueous Solubility | Expected to be low | To be determined in various buffers (e.g., PBS, cell culture media). |
| Storage Conditions (Solid) | -20°C or -80°C | Store in a desiccated, dark environment. |
| Storage Conditions (Stock Solution) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Stable for up to 6 months at -80°C.[2][3] |
Experimental Protocols
Protocol for Preliminary Solubility Assessment
This protocol is designed to determine the optimal solvent and approximate solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, 200 proof
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Spectrophotometer or nephelometer
Procedure:
-
Solvent Selection:
-
Dispense a small, known amount of this compound (e.g., 1 mg) into separate microcentrifuge tubes.
-
Add a measured volume of DMSO to the first tube to achieve a high concentration (e.g., 100 mM).
-
Repeat with ethanol in a separate tube.
-
Vortex vigorously for 1-2 minutes. If the compound does not dissolve, gentle warming (up to 37°C) or sonication can be attempted.
-
Visually inspect for complete dissolution. The solvent that achieves complete dissolution at the highest concentration is the preferred solvent.
-
-
Kinetic Aqueous Solubility:
-
Prepare a high-concentration stock solution of this compound in the chosen organic solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions of this stock solution in the same solvent.
-
Add a small, fixed volume of each dilution to a larger volume of aqueous buffer (e.g., PBS or cell culture medium) to achieve the desired final concentrations. The final concentration of the organic solvent should be kept constant and at a level non-toxic to cells (typically ≤0.5% DMSO).
-
Mix immediately and let the solutions stand at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each solution using a spectrophotometer (at a wavelength outside the compound's absorbance, e.g., 600 nm) or a nephelometer. A sharp increase in turbidity indicates precipitation and the limit of kinetic solubility.
-
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (ensure accurate weight)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (552.96 g/mol ).
-
For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 552.96 g/mol * 1000 mg/g = 5.53 mg.
-
-
Weighing:
-
On a calibrated analytical balance, carefully weigh out the calculated mass of this compound into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually confirm that no solid particles remain.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small-volume, single-use aliquots in sterile, amber microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Proposed Protocol for Radiolabeling Lenvatinib (C29H21ClN4O5) for Preclinical Imaging Studies
Introduction
Lenvatinib is a multi-kinase inhibitor targeting vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1][2] It is approved for the treatment of various cancers, including differentiated thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[2][3][4] The development of a radiolabeled form of Lenvatinib for use with Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) could enable non-invasive in vivo studies of its pharmacokinetics, biodistribution, and target engagement.[5][6] This would be a valuable tool for drug development and for understanding mechanisms of response and resistance in patients.[7][8]
While specific, publicly available protocols for the radiolabeling of Lenvatinib are not prevalent in the reviewed literature, this document outlines a proposed protocol for the synthesis of [¹⁸F]Lenvatinib based on common radiolabeling methodologies for small molecule tyrosine kinase inhibitors.[5][9] The proposed method is a two-step synthesis involving the preparation of a suitable precursor followed by nucleophilic substitution with [¹⁸F]fluoride.
Proposed Radiolabeling Strategy
The proposed strategy for producing [¹⁸F]Lenvatinib involves the synthesis of a tosylated precursor of Lenvatinib, followed by a nucleophilic substitution reaction with [¹⁸F]fluoride. This approach is widely used for the ¹⁸F-labeling of small molecules.
Experimental Protocols
1. Synthesis of Tosylated Lenvatinib Precursor
A suitable precursor for radiolabeling would be a derivative of Lenvatinib with a leaving group, such as a tosylate, on an appropriate alkyl chain. For this proposed protocol, we will consider a hydroxyethyl derivative of the cyclopropane carboxamide nitrogen of Lenvatinib, which can then be tosylated.
Materials:
-
Lenvatinib
-
2-bromoethanol
-
Sodium hydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tosyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (flash chromatography system)
Procedure:
-
Synthesis of Hydroxyethyl-Lenvatinib:
-
Dissolve Lenvatinib in anhydrous DMF.
-
Add sodium hydride portion-wise at 0°C and stir for 30 minutes.
-
Add 2-bromoethanol and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by flash chromatography to obtain hydroxyethyl-Lenvatinib.
-
-
Synthesis of Tosyl-Lenvatinib Precursor:
-
Dissolve the hydroxyethyl-Lenvatinib in DCM.
-
Add triethylamine, followed by tosyl chloride at 0°C.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the tosylated Lenvatinib precursor.
-
2. Automated Radiosynthesis of [¹⁸F]Lenvatinib
Materials:
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Tosyl-Lenvatinib precursor
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Water for injection
-
Ethanol for injection
-
C18 Sep-Pak cartridges
-
Semi-preparative HPLC system
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Trap aqueous [¹⁸F]fluoride on a quaternary methylammonium (QMA) anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylated Lenvatinib precursor (5-10 mg) in anhydrous DMSO (0.5 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Heat the reaction mixture at 120°C for 15 minutes.
-
-
Purification:
-
Cool the reaction vessel and dilute the mixture with water.
-
Pass the diluted reaction mixture through a C18 Sep-Pak cartridge to trap the crude [¹⁸F]Lenvatinib.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the crude product from the cartridge with acetonitrile.
-
Inject the eluted product onto a semi-preparative HPLC system for final purification.
-
-
Formulation:
-
Collect the HPLC fraction containing [¹⁸F]Lenvatinib.
-
Remove the HPLC solvent under reduced pressure.
-
Formulate the final product in a suitable vehicle for injection, such as sterile saline with a small percentage of ethanol.
-
3. Quality Control
Procedures:
-
Radiochemical Purity: Determined by analytical HPLC.
-
Identity of Product: Confirmed by co-elution with a non-radioactive Lenvatinib standard on analytical HPLC.
-
Specific Activity: Calculated from the total radioactivity and the mass of Lenvatinib in the final product.
-
Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are below pharmacopeial limits.
-
pH and Sterility: Standard quality control tests for injectable radiopharmaceuticals.
Data Presentation
Table 1: Representative Data for the Proposed [¹⁸F]Lenvatinib Synthesis
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 25-40% |
| Radiochemical Purity | >98% |
| Specific Activity at End of Synthesis | >50 GBq/µmol |
| Total Synthesis Time | 60-90 minutes |
Visualizations
Experimental Workflow for [¹⁸F]Lenvatinib Synthesis
Caption: Workflow for the proposed synthesis of [¹⁸F]Lenvatinib.
Signaling Pathway of Lenvatinib
References
- 1. dovepress.com [dovepress.com]
- 2. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. FDA Approves Lenvatinib for Radioactive Iodine-Refractory Thyroid Cancer - NCI [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theragnostic Imaging Using Radiolabeled Antibodies and Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lurepository.lakeheadu.ca [lurepository.lakeheadu.ca]
- 8. Lakehead University Knowledge Commons: 18F Radiolabeling of epidermal growth factor receptor-tyrosine kinase inhibitor anti-cancer drugs for therapeutic outcome studies [knowledgecommons.lakeheadu.ca]
- 9. Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: C29H21ClN4O5 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield synthesis of C29H21ClN4O5, a complex pyrazolo[1,5-a]pyrimidine derivative.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the general synthetic strategy for this compound and other pyrazolo[1,5-a]pyrimidines?
A1: The synthesis of pyrazolo[1,5-a]pyrimidines, including this compound, typically involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dielectrophilic compound.[1][2][3] This is a robust method for constructing the fused bicyclic system.[1] Modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold can be introduced to enhance biological activity.[1][4]
Q2: What are the most common reasons for low yields in organic synthesis?
A2: Low reaction yields can stem from a variety of factors. Common errors include impure starting materials or solvents, the presence of moisture in air-sensitive reactions, inaccurate measurement of reagents, and suboptimal reaction temperatures.[5][6][7] Product loss during workup and purification steps is also a significant contributor to reduced yields.[5][6]
Troubleshooting Specific Issues
Q3: My initial cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core is resulting in a low yield. What should I investigate?
A3: A low yield in the initial cyclocondensation can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Purity of Reactants: Ensure the 5-aminopyrazole and the β-dicarbonyl compound are of high purity. Impurities can lead to side reactions and inhibit the desired transformation.[6]
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While glacial acetic acid is commonly used, other solvents like ethanol with a catalytic amount of piperidine might be more suitable depending on the specific substrates.[2][8]
-
Temperature: The reaction may require heating (reflux) to proceed at an optimal rate.[2][8] However, excessive heat can lead to decomposition of starting materials or products.[5]
-
Catalyst: Acidic or basic catalysts are often employed to facilitate the condensation. Ensure the correct catalyst is being used at the appropriate concentration.[2]
-
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Quenching the reaction too early or leaving it for too long can result in incomplete conversion or product degradation.[5]
-
Microwave Synthesis: Consider using microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields for pyrazolo[1,5-a]pyrimidine synthesis.[1]
Q4: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity?
A4: The formation of multiple products often points to issues with regioselectivity during the cyclization. The nature of the substituents on both the 5-aminopyrazole and the 1,3-dicarbonyl compound can influence the reaction pathway.[1] To improve regioselectivity:
-
Choice of Dielectrophile: The structure of the β-dicarbonyl compound can direct the cyclization to favor one regioisomer over another.[1]
-
Protecting Groups: In some cases, using protecting groups on one of the reactive sites can prevent the formation of unwanted isomers.
-
Reaction Conditions: Fine-tuning the reaction conditions, such as temperature and catalyst, can also enhance the formation of the desired product.
Q5: My final product is difficult to purify, leading to significant loss of material. What purification strategies can I employ?
A5: Purification is a critical step where substantial product loss can occur.[5] Consider the following to optimize your purification process:
-
Column Chromatography: If your compound is sensitive to silica gel, consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.[5]
-
Recrystallization: This is an excellent method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.
-
Solvent Extraction: During the workup, ensure complete extraction of the product from the aqueous layer by using a sufficient volume of organic solvent and performing multiple extractions.[5] Remember to rinse the separatory funnel after the workup.[5]
Experimental Protocols
Hypothetical Synthesis of this compound
The proposed synthesis of this compound involves a two-step process:
-
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core.
-
Step 2: Functionalization of the Core.
Table 1: Reagents for Step 1
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 5-amino-3-(4-chlorophenyl)-1H-pyrazole | 193.62 | 10 | 1.94 g |
| 1,3-bis(4-methoxyphenyl)propane-1,3-dione | 284.31 | 10 | 2.84 g |
| Glacial Acetic Acid | 60.05 | - | 50 mL |
Protocol for Step 1: Synthesis of 7-(4-methoxyphenyl)-5-(4-chlorophenyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-(4-chlorophenyl)-1H-pyrazole (1.94 g, 10 mmol) and 1,3-bis(4-methoxyphenyl)propane-1,3-dione (2.84 g, 10 mmol).
-
Add glacial acetic acid (50 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 150 mL of ice-cold water with constant stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water (3 x 20 mL).
-
Dry the crude product in a vacuum oven at 60 °C.
-
Purify the crude product by recrystallization from ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine core.
Protocol for Step 2: N-Alkylation (Illustrative)
This is a hypothetical functionalization step to reach the target molecular formula.
-
Dissolve the product from Step 1 in a suitable aprotic solvent like DMF.
-
Add a base such as potassium carbonate.
-
Add the appropriate alkylating agent (e.g., a substituted benzyl halide) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography.
Visualizations
Synthetic Pathway
Caption: Synthetic route for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. quora.com [quora.com]
- 8. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
Technical Support Center: Synthesis of C29H21ClN4O5 ("Optimizole-Cl")
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of C29H21ClN4O5, a complex heterocyclic molecule. The synthesis is presented as a two-step process: a Suzuki coupling to form a biaryl intermediate, followed by a condensation reaction to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis involves a two-step process. The first step is a Palladium-catalyzed Suzuki coupling to create a key biaryl intermediate. The second step is a base-mediated condensation and cyclization to form the final heterocyclic product.
Q2: I am seeing low yields in the Suzuki coupling step. What are the most common causes?
A2: Low yields in Suzuki couplings are often due to several factors:
-
Catalyst Inactivity: The Palladium catalyst can be sensitive to air and moisture. Ensure you are using fresh catalyst and proper inert atmosphere techniques.
-
Poor Ligand Choice: The choice of phosphine ligand is crucial. If one ligand is not working, screening a variety of ligands with different steric and electronic properties is recommended.
-
Incorrect Base: The strength and solubility of the base are critical. Common bases include K2CO3, Cs2CO3, and K3PO4. The choice of base can depend on the specific substrates.
-
Suboptimal Temperature: The reaction temperature needs to be optimized. Too low a temperature can lead to slow reaction rates, while too high a temperature can cause catalyst decomposition or side reactions.
Q3: My condensation reaction is not going to completion and I see multiple spots on my TLC. What should I do?
A3: Incomplete conversion and side product formation in the condensation step can be addressed by:
-
Optimizing the Base: The choice and stoichiometry of the base are critical. A stronger base like sodium hydride or potassium tert-butoxide might be necessary.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction. Aprotic polar solvents like DMF or DMSO are often used, but screening other solvents may be beneficial.
-
Water Removal: If the condensation reaction produces water, its removal using a Dean-Stark trap or molecular sieves can drive the reaction to completion.
-
Temperature Control: Carefully controlling the reaction temperature is important to avoid side reactions.
Troubleshooting Guides
Step 1: Suzuki Coupling Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Inactive catalyst | Use fresh catalyst and ensure proper inert atmosphere (degas solvent, use Schlenk techniques). |
| Incorrect ligand | Screen a panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos). | |
| Suboptimal base | Try different bases (K2CO3, Cs2CO3, K3PO4) and ensure it is finely powdered and dry. | |
| Low reaction temperature | Incrementally increase the reaction temperature by 10 °C. | |
| Significant Deborylation of Boronic Ester | Presence of water | Use anhydrous solvents and reagents. |
| Base is too strong | Switch to a milder base like K2CO3. | |
| Formation of Homocoupling Products | Oxygen contamination | Thoroughly degas the reaction mixture. |
| High catalyst loading | Reduce the catalyst loading to 1-2 mol%. |
Step 2: Condensation/Cyclization Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Insufficiently strong base | Switch to a stronger base (e.g., NaH, KHMDS). |
| Reversible reaction | If water is a byproduct, use a Dean-Stark trap or molecular sieves to remove it. | |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Multiple Products Observed | Side reactions due to high temperature | Lower the reaction temperature and increase the reaction time. |
| Incorrect base stoichiometry | Optimize the equivalents of base used. | |
| Product Degradation | Product is sensitive to the base or temperature | Reduce the reaction time and consider using a milder base. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), boronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Palladium catalyst (1-5 mol%) and the phosphine ligand (1.1-1.2 eq relative to Pd).
-
Add the degassed solvent (e.g., 1,4-dioxane, toluene, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Condensation/Cyclization
-
To a round-bottom flask, add the biaryl intermediate from Step 1 (1.0 eq) and the appropriate reaction partner.
-
Dissolve the starting materials in an anhydrous solvent (e.g., THF, DMF, or DMSO).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the base (e.g., NaH, K2CO3) portion-wise.
-
Allow the reaction to warm to room temperature or heat to the desired temperature.
-
Stir the reaction mixture until the starting material is consumed as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Enhancing the Solubility of C29H21ClN4O5 for Biological Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the compound C29H21ClN4O5, a molecule often associated with poor aqueous solubility. Our goal is to help you overcome experimental hurdles and ensure the reliability of your biological assay results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound poorly soluble in aqueous solutions?
A1: The molecular formula this compound suggests a complex organic structure that is likely hydrophobic (water-repelling). Such compounds tend to have low solubility in aqueous buffers commonly used in biological assays due to their non-polar nature.
Q2: What is the first step I should take when I encounter solubility issues?
A2: The initial and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent. This stock solution can then be diluted to the final desired concentration in your aqueous assay buffer.
Q3: Can the pH of my buffer affect the solubility of the compound?
A3: Yes, pH can significantly influence the solubility of compounds with ionizable groups. The chemical structure suggested by this compound may contain functional groups that can be protonated or deprotonated. It is advisable to test the solubility of your compound in a range of pH values to determine the optimal condition for your experiments.
Q4: Are there any general-purpose solvents that I can start with?
A4: Dimethyl sulfoxide (DMSO) is a widely used and highly effective solvent for a broad range of organic compounds. It is a good starting point for solubilizing this compound to create a stock solution. However, it's important to be mindful of its potential effects on cells and to use the lowest possible final concentration in your assays.
Troubleshooting Guide
This section provides solutions to common problems you may encounter while working with this compound.
Issue 1: My compound precipitates when I dilute my stock solution into the aqueous assay buffer.
-
Solution 1: Optimize the final solvent concentration. Try to keep the final concentration of the organic solvent (e.g., DMSO) in your assay medium as low as possible, typically below 1%, to avoid solvent-induced artifacts. However, for some compounds, a slightly higher concentration (e.g., up to 5%) might be necessary to maintain solubility. Always include a vehicle control (buffer with the same concentration of the organic solvent) in your experiments.
-
Solution 2: Use a co-solvent. In some cases, a mixture of solvents can improve solubility. For instance, a combination of DMSO and a less polar solvent might be effective.
-
Solution 3: Employ solubilizing agents. Surfactants like Tween 80 or Pluronic F-68 can be used at low concentrations to help keep the compound in solution. It is crucial to test the compatibility of these agents with your specific assay.
Issue 2: I am observing inconsistent results in my biological assays.
-
Solution 1: Ensure complete dissolution of the stock solution. Before each use, ensure your stock solution is completely dissolved. You can gently warm the solution and vortex it to aid dissolution.
-
Solution 2: Prepare fresh dilutions. It is best practice to prepare fresh dilutions of your compound from the stock solution for each experiment to avoid issues with compound degradation or precipitation over time.
-
Solution 3: Filter your final solution. After diluting the stock solution into the assay buffer, you can filter it through a 0.22 µm syringe filter to remove any micro-precipitates that might interfere with your assay.
Data and Protocols
Table 1: Common Solvents for Preparing Stock Solutions
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dimethyl sulfoxide (DMSO) | High | 189 | A versatile solvent, but can be toxic to some cells at higher concentrations. |
| Ethanol (EtOH) | High | 78.37 | Less toxic than DMSO, but may not be as effective for highly hydrophobic compounds. |
| Methanol (MeOH) | High | 64.7 | Can be a good alternative to ethanol, but it is more toxic. |
| Dimethylformamide (DMF) | High | 153 | A strong solvent, but it is also more toxic and should be handled with care. |
Protocol: General Procedure for Solubility Assessment
-
Prepare a high-concentration stock solution: Dissolve a known amount of this compound in a suitable organic solvent (e.g., DMSO) to create a stock solution of 10-50 mM.
-
Serial dilutions: Prepare serial dilutions of the stock solution in the same organic solvent.
-
Dilution in aqueous buffer: Add a small, fixed volume of each dilution to your aqueous assay buffer.
-
Visual inspection: Visually inspect the solutions for any signs of precipitation immediately after mixing and after a defined incubation period (e.g., 1-2 hours) at the experimental temperature.
-
Spectrophotometric analysis (Optional): For a more quantitative assessment, you can measure the absorbance or light scattering of the solutions. An increase in absorbance or scattering indicates precipitation.
Visual Guides
Technical Support Center: Crystallization of C29H21ClN4O5 for X-ray Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality single crystals of the small molecule C29H21ClN4O5 suitable for X-ray diffraction analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal crystal size for single-crystal X-ray diffraction?
A1: For routine single-crystal X-ray diffraction, the ideal crystal size is typically between 0.1 and 0.3 mm in at least two of the three dimensions.[1] Crystals should be well-formed with sharp edges and no visible defects. For weakly diffracting samples or when using a high-brilliance X-ray source, smaller crystals (down to 20 µm) may be suitable.
Q2: How pure does my sample of this compound need to be for successful crystallization?
A2: A high degree of purity is crucial for successful crystallization. It is generally recommended that the sample purity be greater than 95%.[2] Impurities can interfere with the formation of a well-ordered crystal lattice, leading to small, poorly formed crystals, or preventing crystallization altogether.[2][3]
Q3: What are the most common crystallization methods for small organic molecules like this compound?
A3: The most common and often successful methods for small molecule crystallization are slow evaporation, vapor diffusion (hanging and sitting drop), and solvent/liquid diffusion (layering). These techniques rely on slowly increasing the concentration of the molecule to a supersaturated state, which is necessary for crystal nucleation and growth.[4]
Q4: I am not getting any crystals. What are some initial troubleshooting steps?
A4: If you are not observing any crystal formation, consider the following:
-
Increase Concentration: Your initial concentration may be too low. Try concentrating your solution before setting up crystallization trials.
-
Vary the Solvent: The choice of solvent is critical. Experiment with a range of solvents with different polarities.
-
Check Purity: Ensure your compound is sufficiently pure. Re-purification may be necessary.
-
Induce Nucleation: Try scratching the inside of the crystallization vessel with a glass rod to create nucleation sites.[5][6] Seeding with a microcrystal, if available, can also be effective.[1]
Q5: My crystals are too small. How can I grow larger ones?
A5: To grow larger crystals, you need to slow down the crystallization process. This can be achieved by:
-
Slowing Evaporation: Use a vial with a smaller opening or partially seal the container.
-
Lowering the Temperature: Moving the experiment to a colder environment (e.g., a refrigerator) can slow down solvent evaporation and diffusion rates.[1]
-
Reducing the Concentration of Precipitant: In vapor diffusion, a lower precipitant concentration will slow the rate at which the protein solution becomes supersaturated.
Troubleshooting Guides
Problem 1: No Crystals Formed
| Possible Cause | Suggested Solution |
| Solution is undersaturated | Increase the concentration of this compound. |
| Inappropriate solvent | Screen a wide range of solvents with varying polarities. Consider using solvent mixtures. |
| Compound is amorphous | Try to crystallize from a different solvent system or use a co-crystallant. |
| Impurities present | Purify the sample further. Techniques like column chromatography or recrystallization can be effective.[7] |
| Nucleation barrier is too high | Try scratching the crystallization vessel or seeding with a small crystal.[1][5][6] |
Problem 2: Formation of Amorphous Precipitate or Oil
| Possible Cause | Suggested Solution |
| Supersaturation is too high | Decrease the concentration of this compound. |
| Crystallization is too rapid | Slow down the rate of solvent evaporation or diffusion by reducing the temperature or using a less volatile anti-solvent. |
| "Oiling out" | This can happen if the melting point of the compound is close to the boiling point of the solvent.[5] Try a different solvent with a lower boiling point or conduct the crystallization at a lower temperature. |
Problem 3: Crystals are Poorly Formed (e.g., needles, plates, twins)
| Possible Cause | Suggested Solution |
| Rapid crystal growth | Slow down the crystallization process as described above (lower temperature, slower evaporation/diffusion). |
| Presence of impurities | Even small amounts of impurities can affect crystal morphology.[3] Further purification is recommended. |
| Twinning | This occurs when two or more crystals grow from the same point.[7] Try optimizing crystallization conditions such as temperature, pH, and precipitant concentration. |
Experimental Protocols
Slow Evaporation
This is the simplest crystallization method.
-
Dissolve the this compound sample in a suitable solvent or solvent mixture to near saturation. The choice of solvent is critical and may require screening.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean crystallization vessel (e.g., a small vial or test tube).
-
Cover the vessel with a cap or parafilm with a few small holes punched in it to allow for slow evaporation of the solvent.
-
Place the vessel in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Vapor Diffusion (Hanging Drop Method)
This method is widely used for both small molecules and proteins.
-
Prepare a reservoir solution containing a precipitant in a well of a crystallization plate.
-
Dissolve the this compound sample in a suitable solvent.
-
Place a small drop (1-2 µL) of the sample solution on a siliconized glass coverslip.
-
Invert the coverslip and seal the well with the drop hanging over the reservoir solution.
-
The precipitant in the reservoir will slowly draw solvent from the drop, increasing the concentration of this compound and leading to crystallization.
-
Incubate and monitor for crystal growth.
Liquid-Liquid Diffusion (Layering)
This technique is useful when the compound is sparingly soluble in a particular solvent.
-
Dissolve this compound in a "good" solvent in which it is highly soluble.
-
Carefully layer a "poor" solvent (an anti-solvent in which the compound is insoluble) on top of the solution of the compound. The two solvents should be miscible.
-
This is typically done in a narrow tube or vial to minimize mixing.
-
Over time, the solvents will slowly mix at the interface, reducing the solubility of the compound and causing it to crystallize.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Crystal Size for SCXRD | 0.1 - 0.3 mm | Smaller crystals may be used with high-intensity X-ray sources.[1] |
| Sample Purity | > 95% | Higher purity generally leads to better quality crystals.[2] |
| Vapor Diffusion Drop Size | 1 - 10 µL | |
| Crystallization Temperature | 4 - 25 °C | Temperature can significantly affect solubility and crystal growth.[2] |
Visualizations
References
- 1. unifr.ch [unifr.ch]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. mdpi.com [mdpi.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. news-medical.net [news-medical.net]
Technical Support Center: Overcoming Compound Precipitation in Cell Culture Media
Introduction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering compound precipitation in cell culture media. While this guide addresses the specific query related to C29H21ClN4O5 , the principles and troubleshooting steps outlined here are broadly applicable to a wide range of small molecules and experimental compounds that may exhibit poor solubility in aqueous environments. Precipitation of a test compound can significantly impact experimental reproducibility and lead to inaccurate results by altering the effective concentration of the compound in the media.[1][2] This resource aims to provide a systematic approach to identifying the cause of precipitation and practical solutions to overcome this common challenge.
Frequently Asked Questions (FAQs)
What are the common causes of compound precipitation in cell culture media?
There are several factors that can contribute to the precipitation of a compound in cell culture media:
-
Temperature Shifts: Many compounds are less soluble at lower temperatures. Storing media or compound stock solutions at 4°C or -20°C can lead to precipitation, which may not readily dissolve upon warming.[1][3] Conversely, some compounds may precipitate out of solution at higher temperatures.
-
pH Imbalance: The pH of the cell culture medium is critical for maintaining the solubility of many compounds.[4][5] Most cell culture media are buffered to a physiological pH of 7.2-7.4.[5] If a compound's stock solution is prepared in a solvent with a significantly different pH, or if the compound itself is acidic or basic, it can alter the local pH upon addition to the media, causing it to precipitate.[4]
-
High Compound Concentration: Exceeding the solubility limit of a compound in the cell culture medium is a primary cause of precipitation.[6] This can happen if the final working concentration is too high or if the stock solution is not diluted sufficiently.
-
Solvent Incompatibility: Many small molecules are first dissolved in a non-aqueous solvent, such as DMSO, to create a high-concentration stock solution.[7][8] When this stock solution is diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out.[7]
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components.[2] The compound of interest may interact with these components, leading to the formation of insoluble complexes. For example, phosphate in the media can react with compounds to form insoluble precipitates.[9]
-
Evaporation: Evaporation of water from the cell culture plates or flasks can increase the concentration of all components, including the test compound, potentially leading to precipitation.[10]
How can I tell if the precipitate in my cell culture is my compound or something else?
Distinguishing between compound precipitation and other common causes of turbidity in cell culture, such as microbial contamination or media component precipitation, is a critical first step.
-
Microscopic Examination: Observe the culture under a microscope. Compound precipitates often appear as crystalline or amorphous structures, while bacterial or fungal contamination will present as distinct microorganisms.
-
Control Wells: Always include control wells in your experiment. These should include cells with vehicle (the solvent used to dissolve the compound, e.g., DMSO) but without the compound. If precipitation is only observed in the wells treated with the compound, it is likely the cause.
-
Media-Only Control: Prepare a well or tube with only cell culture media and the compound at the same final concentration. If precipitation occurs, it indicates an issue with the compound's solubility in the media itself, independent of the cells.
Troubleshooting Guide
Q1: I observed a precipitate in my cell culture after adding my compound. What should I do first?
A1: The first step is to systematically identify the cause of the precipitation. You can use the following flowchart to guide your troubleshooting process.
Caption: Troubleshooting flowchart for initial assessment of precipitation in cell culture.
Q2: My compound seems to be precipitating. How can I improve its solubility?
A2: Improving the solubility of your compound in cell culture media often requires optimizing the preparation of your stock and working solutions.
Experimental Protocol: Optimizing Compound Dissolution
-
Choose the Right Solvent: For many nonpolar compounds, 100% DMSO is the recommended starting solvent for creating a high-concentration stock solution.[7]
-
Ensure Complete Dissolution of Stock: Before diluting into your media, ensure your compound is fully dissolved in the stock solvent. This can be aided by:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the same solvent to lower the concentration before the final dilution into the aqueous media.[8]
-
Final Dilution Technique: When preparing your final working concentration:
-
Pre-warm the cell culture media to 37°C.
-
Add the compound stock solution drop-wise to the media while gently vortexing or swirling. This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
The following diagram illustrates a general workflow for preparing your compound solution.
Caption: Experimental workflow for preparing compound solutions for cell culture.
Q3: I've optimized my dissolution protocol, but the compound still precipitates. What other factors can I investigate?
A3: If optimizing the dissolution protocol is not sufficient, you may need to adjust other experimental parameters. The following table outlines potential issues and solutions.
| Parameter | Potential Issue | Troubleshooting Steps |
| Final Concentration | The desired working concentration exceeds the compound's solubility limit in the media. | Perform a solubility test by preparing a range of concentrations in media alone and observing for precipitation. Determine the maximum soluble concentration. |
| pH of Media | The compound is sensitive to the pH of the culture medium. | For acidic or basic compounds, consider using a different buffer system in your media (e.g., HEPES) that can better maintain the desired pH.[11] |
| Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) is too high and causing cellular toxicity or affecting compound solubility. | Keep the final DMSO concentration below 0.5% (ideally below 0.1%) to minimize toxic effects.[12] |
| Media Formulation | Components in the cell culture media are interacting with your compound. | Try a different basal media formulation. If using serum, consider that proteins in the serum can sometimes bind to compounds and affect their availability and solubility. |
| Incubation Conditions | Evaporation from the culture vessel is concentrating the compound over time. | Ensure proper humidification of the incubator and use sealed flasks or plates to minimize evaporation. |
Quantitative Data Logging
Since no specific quantitative data for this compound is publicly available, we recommend maintaining a detailed log of your experimental conditions to identify the optimal parameters for your compound. Use the following template to record your observations.
| Experiment ID | Compound Concentration | Solvent | Stock Concentration | Final Solvent Conc. | Media Type | Temperature (°C) | Observation |
By systematically documenting your experiments, you can identify the factors that influence the solubility of your compound and develop a reliable protocol for your cell-based assays.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cause analysis of precipitate in cell culture flaskâtemperature [luoron.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 11. scientificbio.com [scientificbio.com]
- 12. captivatebio.com [captivatebio.com]
Technical Support Center: Troubleshooting Poor Reproducibility in C29H21ClN4O5 Experiments
Disclaimer: The specific compound C29H21ClN4O5 is not widely documented in public scientific literature. This guide provides a general framework for troubleshooting reproducibility issues based on best practices for experiments involving novel or less-characterized small molecules. The principles and protocols outlined here are broadly applicable to preclinical research and drug development and may require adaptation for your specific compound and experimental setup.
Frequently Asked Questions (FAQs)
Q1: My dose-response curves for this compound are inconsistent between experiments. What are the common causes?
Inconsistent dose-response curves are a frequent challenge. Key factors that can contribute to this variability include:
-
Compound Stability and Solubility: The compound may degrade in the experimental solvent or under specific storage conditions (e.g., exposure to light, temperature fluctuations). It might also precipitate out of solution at higher concentrations, leading to inaccurate dosing.
-
Cell-Based Assay Variability:
-
Cell Passage Number: Using cells at a high passage number can cause phenotypic drift, altering their sensitivity to the compound.
-
Seeding Density: Inconsistent cell seeding density is a significant source of variability in cell-based assays.[1]
-
Cell Health: The initial health and viability of the cells can impact their response to treatment.
-
-
Assay Protocol and Reagents:
-
Reagent Quality: The quality and age of reagents, such as assay kits and cell culture media, can affect outcomes.
-
Incubation Times: Variations in incubation times with the compound or assay reagents can lead to inconsistent results.
-
Solvent Effects: The solvent used to dissolve the compound (commonly DMSO) may exhibit cytotoxic effects at higher concentrations.[1]
-
Q2: I'm observing high background noise or false positives in my screening assay with this compound. How can I troubleshoot this?
High background can obscure the true effect of your compound. Consider these potential issues:
-
Compound Interference:
-
Autofluorescence: The compound itself may be fluorescent, which can interfere with fluorescence-based assays.
-
Assay Inhibition/Activation: The compound might directly interact with a reporter enzyme in the assay, such as luciferase or alkaline phosphatase, leading to false signals.
-
-
Contamination:
-
Reagent Contamination: Check buffers, media, and other reagents for microbial or chemical contamination.
-
Well-to-Well Contamination: Ensure proper pipetting techniques to prevent cross-contamination in multi-well plates.
-
-
Improper Use of Controls:
Q3: My analytical chromatography (HPLC/TLC) results for this compound are not reproducible. What should I check?
For chromatography issues, a systematic approach is crucial:
-
Mobile Phase Preparation:
-
Inconsistent Composition: Small variations in the mobile phase can cause shifts in retention time. Prepare fresh mobile phase for each run and ensure precise measurements.
-
Buffer Concentration: Use a buffer concentration that provides adequate buffering capacity, typically in the range of 5-100 mM.
-
-
Column Issues:
-
Contamination: The column can become contaminated with precipitated sample or other residues. Implement a regular column washing protocol.
-
Degradation: The stationary phase of the column can degrade over time, leading to poor peak shape and resolution.
-
-
System and Hardware:
-
Pump Performance: Irregularities in pump performance can lead to a fluctuating baseline and inconsistent retention times. Check for air bubbles in the system and ensure the proper functioning of check valves.
-
Injector Problems: A malfunctioning autosampler or manual injector can result in variable injection volumes.
-
Experimental Protocols
Protocol 1: General Cell-Based Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells, typically at or below 0.5%.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
Include "cells + vehicle" and "medium only" (no cells) controls.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Viability Assessment (Example with MTT):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from the medium-only wells).
-
Normalize the data to the vehicle-treated cells, which represent 100% viability.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Data Presentation
Table 1: Troubleshooting Checklist for a Cytotoxicity Assay
| Parameter | Potential Issue | Recommended Action |
| Compound | Degradation | Prepare fresh stock solutions; test for degradation using HPLC or LC-MS. |
| Precipitation | Visually inspect wells for precipitate; determine the compound's solubility limit in the assay medium. | |
| Cells | High Passage Number | Use cells below a defined passage number (e.g., <20). |
| Inconsistent Seeding | Utilize a multichannel pipette or an automated dispenser for cell seeding to ensure uniformity. | |
| Assay | Solvent Cytotoxicity | Test the effect of the solvent at the highest concentration used in the experiment. |
| Reagent Variability | Use reagents from the same lot for a given set of experiments to minimize batch-to-batch variation. |
Table 2: Common Solvents and Recommended Buffer Concentrations for HPLC
| Solvent | Use | Considerations |
| Acetonitrile | Common reversed-phase solvent | Offers good UV transparency. |
| Methanol | Common reversed-phase solvent | Has a higher viscosity than acetonitrile. |
| Water (HPLC Grade) | Aqueous component of mobile phase | Must be of high purity to avoid contamination. |
| Buffer | Concentration Range | Notes |
| Ammonium Acetate | 5-100 mM | Volatile and compatible with mass spectrometry (MS). |
| Phosphate Buffer | 10-50 mM | Not volatile and may precipitate in high concentrations of organic solvent. |
Visualizations
Caption: A generalized workflow for a cell-based small molecule screening experiment.
Caption: A decision tree for systematically troubleshooting reproducibility issues.
References
Technical Support Center: Optimization of Novel Compound Dosage for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the in vivo dosage of novel small molecule compounds like C29H21ClN4O5.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before starting an in vivo dosage study for a novel compound?
A1: Before initiating in vivo studies, it is crucial to have a solid foundation of in vitro data. This includes determining the compound's potency (e.g., IC50) in relevant cell lines, understanding its mechanism of action, and assessing its basic physicochemical properties such as solubility and stability.[1][2] A thorough literature review should also be conducted to identify appropriate animal models for the proposed investigation.[3] It is also recommended to perform preliminary pharmacokinetic (PK) evaluations to estimate appropriate dosing schedules that can achieve therapeutic concentrations while avoiding high toxicity.[4]
Q2: How do I select an appropriate starting dose for my in vivo experiments?
A2: Selecting a starting dose involves several considerations. One common approach is to extrapolate from in vitro effective concentrations. For instance, a dose that is expected to achieve a plasma concentration 10- to 100-fold higher than the in vitro IC50 may be a reasonable starting point.[1] Additionally, data from maximum tolerated dose (MTD) studies are invaluable for setting a safe upper limit for your dose-ranging studies.[4] It is important to consider the route of administration as this will significantly impact the drug's bioavailability.[5]
Q3: What are Pharmacokinetics (PK) and Pharmacodynamics (PD), and why are they important?
A3: Pharmacokinetics (PK) describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME).[6] Pharmacodynamics (PD) describes what the drug does to the body, such as the drug's effect on its target.[6][7] Understanding the PK/PD relationship is essential for optimizing dosage regimens.[8][9] PK studies help determine if the drug is reaching its target tissue at sufficient concentrations, while PD studies confirm that the drug is having the desired biological effect.[7]
Q4: My novel compound has poor aqueous solubility. How can I improve its bioavailability for in vivo studies?
A4: Poor water solubility is a common challenge for novel small molecules and can lead to low bioavailability.[10][11] Several formulation strategies can be employed to address this:
-
Co-solvents: Using a mixture of solvents can enhance the drug's solubility.[10]
-
Particle Size Reduction: Micronization or creating nanoscale formulations increases the surface area for dissolution.[10][12]
-
Lipid-Based Formulations: Incorporating the compound into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[13][14]
-
Use of Surfactants: Surfactants can help solubilize poorly soluble compounds and stabilize suspensions.[11]
Troubleshooting Guides
Issue 1: High variability in animal response to the compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation | Ensure the compound is fully dissolved or uniformly suspended in the vehicle. Prepare fresh formulations for each experiment. |
| Animal-to-Animal Variation | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight.[15] |
| Incorrect Dosing Technique | Ensure all personnel are properly trained in the chosen administration route (e.g., oral gavage, intravenous injection). |
| Variable Drug Metabolism | Investigate potential differences in drug metabolism between sexes or strains of the animal model.[15] |
Issue 2: Lack of efficacy at doses that were effective in vitro.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Conduct a PK study to measure the compound's concentration in plasma and target tissues over time.[7] Consider reformulating the compound to improve solubility and absorption.[11][13] |
| Rapid Metabolism/Clearance | Analyze plasma samples for major metabolites. If the compound is cleared too quickly, a more frequent dosing schedule may be necessary.[7] |
| Target Engagement Issues | Perform a PD study to confirm that the compound is binding to its intended target in vivo and modulating downstream signaling.[7] |
| Inappropriate Animal Model | The target pathway in the animal model may not be relevant to the human disease you are studying. Re-evaluate the suitability of the animal model.[15] |
Issue 3: Unexpected Toxicity or Adverse Effects.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The compound may be interacting with unintended targets. Perform in vitro profiling against a panel of common off-targets. |
| Vehicle Toxicity | Run a control group treated with the vehicle alone to rule out any adverse effects from the formulation components.[4] |
| Dose Too High | Conduct a dose de-escalation study to find a better-tolerated dose that still maintains efficacy. |
| Metabolite Toxicity | Investigate if a metabolite of the compound is responsible for the observed toxicity. |
Experimental Protocols & Data Presentation
Dose-Ranging and Efficacy Study
A typical dose-ranging study aims to identify a dose that is both effective and well-tolerated. Below is a sample data table from a hypothetical study.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Average Tumor Volume Change (%) | Body Weight Change (%) |
| Vehicle Control | 0 | Daily | +150% | +2% |
| Compound X | 10 | Daily | +80% | 0% |
| Compound X | 30 | Daily | -20% | -5% |
| Compound X | 100 | Daily | -60% | -15% (Exceeds MTD) |
In this example, 30 mg/kg appears to be an effective dose with acceptable toxicity, while 100 mg/kg exceeds the maximum tolerated dose (MTD) as indicated by significant body weight loss.[4]
Pharmacokinetic (PK) Study Protocol
-
Administer a single dose of the compound to a cohort of animals.
-
Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[8]
-
Process blood to separate plasma.
-
Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.
-
Plot plasma concentration versus time to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.[7]
Visualizations
Experimental Workflow for In Vivo Dosage Optimization
Caption: Workflow for determining the optimal in vivo dosage of a novel compound.
Hypothetical Signaling Pathway Inhibition
Many novel anticancer agents target specific signaling pathways involved in cell growth and survival.[16][17]
Caption: Inhibition of RAF and PI3K pathways by a hypothetical compound.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. youtube.com [youtube.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 8. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. future4200.com [future4200.com]
- 15. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
- 17. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for C29H21ClN4O5 (Clorazepoxide-5)
Disclaimer: The compound with the molecular formula C29H21ClN4O5 is not readily identifiable by a common name in public chemical databases. For the purpose of this guide, we will refer to it by the fictional name "Clorazepoxide-5" to provide a clear and user-friendly technical support resource. The purification strategies outlined below are based on general principles for small organic molecules with similar elemental compositions and are intended as a starting point for method development.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended chromatography techniques for purifying Clorazepoxide-5?
A1: For a novel small molecule like Clorazepoxide-5, we recommend starting with reversed-phase high-performance liquid chromatography (RP-HPLC) due to its wide applicability and the compound's likely moderate polarity. Normal-phase HPLC (NP-HPLC) can be explored as an alternative if RP-HPLC provides inadequate separation from key impurities.
Q2: How can I improve the solubility of Clorazepoxide-5 for purification?
A2: Based on its structure, Clorazepoxide-5 may have limited aqueous solubility. To improve solubility for RP-HPLC, consider using a co-solvent such as acetonitrile (ACN), methanol (MeOH), or tetrahydrofuran (THF) in your sample diluent. For NP-HPLC, solubility can typically be achieved in the non-polar mobile phase. Sonication and gentle heating can also aid in dissolution, but stability should be monitored.
Q3: What are the most common causes of peak tailing or fronting for a compound like Clorazepoxide-5?
A3: Peak asymmetry for a molecule with potential basic nitrogen atoms is often due to secondary interactions with the stationary phase. This can be addressed by adding a mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, at a low concentration (e.g., 0.1%) to protonate silanols and reduce tailing. Overloading the column is another common cause.
Q4: How do I choose the appropriate column for purifying Clorazepoxide-5?
A4: For RP-HPLC, a C18 column is a good starting point. If further optimization is needed, consider a C8 for less hydrophobic retention or a phenyl-hexyl column for alternative selectivity, especially if aromatic impurities are present. For NP-HPLC, a silica or diol-based column is recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of Clorazepoxide-5.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery | - Compound precipitation on the column- Irreversible binding to the stationary phase- Compound degradation | - Decrease sample concentration or injection volume.- Modify mobile phase to increase solubility (e.g., higher organic content).- Use a different stationary phase.- Assess compound stability at the mobile phase pH and temperature. |
| Poor Resolution | - Inappropriate mobile phase composition- Unsuitable column chemistry- Column overload | - Optimize the gradient slope in RP-HPLC.- Screen different solvent systems (e.g., ACN vs. MeOH).- Try a column with a different stationary phase (e.g., C8, Phenyl).- Reduce the amount of sample loaded onto the column. |
| Variable Retention Times | - Inconsistent mobile phase preparation- Fluctuations in column temperature- Column degradation | - Prepare fresh mobile phase for each run.- Use a column oven to maintain a constant temperature.- Flush the column regularly and consider replacing it if performance degrades. |
| Ghost Peaks | - Contaminants in the mobile phase or system- Carryover from previous injections- Late-eluting compounds from a prior run | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol.- Extend the gradient run time or include a high-organic wash step. |
Experimental Protocol: Reversed-Phase HPLC Purification of Clorazepoxide-5
This protocol provides a general starting point for the purification of Clorazepoxide-5.
1. Sample Preparation:
- Dissolve the crude Clorazepoxide-5 sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1-5 mg/mL.
- Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
2. HPLC System and Column:
- System: Preparative HPLC system with a UV detector.
- Column: C18, 5 µm particle size, 10 mm x 250 mm.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
- Detection Wavelength: Determined by UV-Vis scan of Clorazepoxide-5 (e.g., 254 nm).
3. Chromatographic Method:
- Flow Rate: 5 mL/min.
- Injection Volume: 100-500 µL (dependent on sample concentration and column capacity).
- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 30 | | 20.0 | 80 | | 22.0 | 95 | | 25.0 | 95 | | 25.1 | 30 | | 30.0 | 30 |
4. Fraction Collection and Analysis:
- Collect fractions corresponding to the main peak of interest.
- Analyze the purity of the collected fractions by analytical RP-HPLC.
- Pool the pure fractions.
5. Post-Purification Work-up:
- Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
- If necessary, perform a liquid-liquid extraction to remove the TFA or lyophilize the aqueous solution to obtain the purified compound as a TFA salt.
Visualizations
Caption: A flowchart for troubleshooting common purification issues.
Caption: Experimental workflow for the purification of Clorazepoxide-5.
addressing C29H21ClN4O5 instability in aqueous solutions
Disclaimer: No specific stability data was found for a compound with the molecular formula C29H21ClN4O5. The following information is based on the publicly available data for Venetoclax (C45H50ClN7O7S) , a structurally complex pharmaceutical compound with known stability challenges in aqueous solutions. This information is provided as a guide for researchers working with similarly complex molecules that may exhibit comparable instability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of complex organic molecules like Venetoclax in aqueous solutions?
A1: The stability of complex organic molecules in aqueous solutions is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] For Venetoclax, acidic and basic conditions, particularly at elevated temperatures, are known to cause significant degradation.[1][2]
Q2: How should I prepare and store stock solutions of potentially unstable compounds?
A2: To minimize degradation, it is advisable to prepare concentrated stock solutions in a suitable organic solvent and store them at low temperatures, protected from light.[3] When preparing aqueous solutions for experiments, it is best to make them fresh from the stock solution immediately before use. If aqueous solutions must be stored, they should be kept at a neutral pH, refrigerated, and used as quickly as possible.
Q3: What are the initial signs of degradation I should look for in my aqueous solution?
A3: Visual signs of degradation can include a change in color, the appearance of cloudiness, or the formation of precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are necessary to accurately assess the purity and concentration of the compound in solution over time.
Q4: Are there any general handling precautions I should take when working with this type of compound?
A4: Yes, always handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid inhaling dust.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Ensure that all containers are properly labeled and sealed when not in use.[4]
Troubleshooting Guide
Issue: Rapid loss of active compound in my aqueous experimental setup.
This is a common issue when working with complex molecules that are susceptible to hydrolysis or other degradation pathways in aqueous environments. The following table summarizes the known degradation behavior of Venetoclax under various stress conditions, which may provide insights into the instability of your compound.
| Stress Condition | Observation | Key Degradation Pathway |
| Acidic (e.g., 1 M HCl at 50°C) | Significant degradation | Hydrolysis of the N-acylsulfonamide moiety.[1] |
| Basic (e.g., 1 M NaOH at 50°C) | Significant degradation | Cyclization of the o-nitroaniline moiety to form a benzoimidazole N-oxide.[1] |
| Oxidative (e.g., H2O2) | Moderate degradation | Formation of oxidation products.[1][2] |
| Photolytic (Light Exposure) | Minimal degradation | Generally stable under normal laboratory light conditions.[1] |
| Thermolytic (Heat) | Stable in solid form | Degradation is significantly accelerated in solution at elevated temperatures.[1] |
Experimental Protocols
Protocol: Assessing the Stability of a Compound in Aqueous Solution
This protocol outlines a general method for determining the stability of a compound in an aqueous solution under specific conditions (e.g., varying pH, temperature).
1. Materials:
- Compound of interest (e.g., this compound)
- High-purity water (HPLC grade)
- Buffers of desired pH (e.g., phosphate-buffered saline for pH 7.4, acetate buffer for acidic pH, borate buffer for basic pH)
- HPLC or UHPLC system with a suitable column and detector
- Incubator or water bath for temperature control
- Autosampler vials
2. Procedure:
- Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).
- Dilute the stock solution with the desired aqueous buffer to the final experimental concentration.
- Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC/UHPLC to determine the initial concentration and purity.
- Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
- At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
- Analyze each aliquot by HPLC/UHPLC to measure the concentration of the parent compound and detect the appearance of any degradation products.
- Plot the concentration of the parent compound versus time to determine the degradation rate.
Visualizations
Caption: Key degradation pathways of Venetoclax in acidic and basic solutions.
Caption: Experimental workflow for assessing compound stability in aqueous solutions.
References
- 1. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
Minimizing Venetoclax (C29H21ClN4O5) Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Venetoclax (C29H21ClN4O5) during storage and experimentation. Adherence to these guidelines is critical for ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Venetoclax degradation?
A1: Venetoclax is most susceptible to degradation under acidic and basic conditions, particularly at elevated temperatures.[1][2] It also shows partial sensitivity to oxidative stress.[2]
Q2: What are the optimal storage conditions for Venetoclax?
A2: For the formulated pharmaceutical product, it is recommended to store the medication in its original blister pack or bottle at room temperature in a dry location.[3] For the pure compound in a laboratory setting, it is crucial to store it protected from moisture.[4] While specific temperature ranges for the pure compound are not detailed in the provided results, storage at room temperature is the general guideline for the commercial product.[3][4]
Q3: Can I store Venetoclax solutions? If so, for how long?
A3: Venetoclax has low solubility in aqueous solutions.[2] While DMSO is often used as a co-solvent to prepare solutions for experimental use, long-term stability in solution is a concern.[2] One study noted that precipitation was observed in a solvent mixture of ACN-DMSO-buffer after two months of storage at 5°C.[5] It is best practice to prepare fresh solutions for each experiment to avoid degradation and precipitation issues.
Q4: Is Venetoclax sensitive to light?
A4: While detailed photostability studies are mentioned as part of forced degradation testing, the primary sensitivities are reported to be acidic, basic, and oxidative conditions.[2][6] However, as a general precaution for all chemical compounds, it is advisable to store Venetoclax in a light-protected environment.
Q5: How can I detect and quantify Venetoclax degradation?
A5: Ultra-High-Performance Liquid Chromatography (UHPLC) is a common and effective method for detecting and quantifying Venetoclax and its degradation products.[2][5] A validated stability-indicating UHPLC method can separate the parent compound from its degradants, allowing for accurate assessment of its purity and stability.[5][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of Venetoclax stock solution. | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles if solutions must be stored. |
| Improper storage of solid compound. | Ensure the solid compound is stored at room temperature in a tightly sealed container, protected from moisture and light. | |
| Appearance of unknown peaks in chromatography | Formation of degradation products. | Review the experimental conditions. Avoid exposure to acidic or basic conditions and high temperatures. Use a validated stability-indicating analytical method to identify and characterize the degradation products. |
| Precipitation in stock solution | Poor solubility or compound degradation. | Use an appropriate solvent system. One study used a mixture of ACN-DMSO-buffer (6:3:1, v/v/v) to improve solubility.[5] If precipitation persists, prepare a fresh, lower concentration solution. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a summary of the methodologies used in forced degradation studies to identify the stability characteristics of Venetoclax.[2][9]
Objective: To assess the stability of Venetoclax under various stress conditions.
Materials:
-
Venetoclax
-
Dimethyl sulfoxide (DMSO)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H2O2)
-
Incubator chamber
-
UHPLC system
Procedure:
-
Prepare a stock solution of Venetoclax in DMSO (e.g., 2.5 mg/mL).[2]
-
For each stress condition, mix equal volumes of the Venetoclax stock solution with the stress medium (1 M HCl, 1 M NaOH, or 3% H2O2).[2]
-
Incubate the samples at a controlled temperature (e.g., 50°C).[2]
-
Withdraw aliquots at specified time points (e.g., over a 14-day period).[2]
-
Analyze the samples using a validated stability-indicating UHPLC method to determine the percentage of remaining Venetoclax and the formation of degradation products.
Stability-Indicating UHPLC Method
The following is an example of a UHPLC method developed for the analysis of Venetoclax and its degradation products.[2]
| Parameter | Condition |
| Column | Acquity UPLC™ CSH C18 (1.7 µm, 100 mm × 2.1 mm) |
| Mobile Phase A | Ammonium bicarbonate (pH 6.0; 10 mM) in Acetonitrile (9:1, v/v) |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 60°C |
| Autosampler Temperature | 5°C |
| Detection Wavelength | 220 nm |
| Gradient | 0-3 min, 0% B; 3-10 min, 0-70% B; 10-12 min, 70% B; 12-16 min, 70-80% B; 16-18 min, 80-0% B; 18-20 min, re-equilibration at 0% B |
Visualizations
Venetoclax Degradation Pathway
References
- 1. RUL - On the stability and degradation pathways of venetoclax under stress conditions [repozitorij.uni-lj.si]
- 2. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncolink.org [oncolink.org]
- 4. dam.upmc.com [dam.upmc.com]
- 5. smatrix.com [smatrix.com]
- 6. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
dealing with emulsion formation during C29H21ClN4O5 workup
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter emulsion formation during the workup of C29H21ClN4O5 and other organic compounds.
Troubleshooting Guide: Emulsion Formation
Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and water, which can complicate phase separation during extraction. The opaque or cloudy layer that forms at the interface of the two liquids is the emulsion.[1]
Initial Assessment:
-
Q1: An emulsion has formed during the aqueous workup of my reaction mixture containing this compound. What should I do first?
A1: First, stop shaking the separatory funnel. Allow the mixture to stand undisturbed for 10-20 minutes, as sometimes emulsions will break on their own.[2][3] Gentle swirling of the separatory funnel may also help the layers to separate.[1] If the emulsion persists, proceed to the troubleshooting steps below.
Troubleshooting Techniques:
-
Q2: The emulsion hasn't broken after standing. What is the next step?
A2: The most common and often effective method is to "salt out" the emulsion. Add a saturated aqueous solution of sodium chloride (brine).[4] The increased ionic strength of the aqueous layer can help to force the separation of the organic and aqueous phases.[4]
-
Q3: I've added brine, but the emulsion is still present. What other chemical methods can I try?
A3: You can try the following:
-
Change the pH: The stability of an emulsion can be pH-dependent.[5] Try adding a small amount of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the separatory funnel. This can alter the charge of any surfactant-like molecules causing the emulsion, leading to phase separation.[6][7]
-
Add a different solvent: Adding a small amount of a different organic solvent can change the overall polarity of the organic phase and help to break the emulsion.[4] For example, adding a small amount of methanol or ethanol can sometimes be effective.[8]
-
-
Q4: Are there any physical methods to break a persistent emulsion?
A4: Yes, several physical methods can be employed:
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool in a Hirsch or Büchner funnel.[2][3] The fine particles of the filter aid can physically disrupt the emulsion.[3]
-
Centrifugation: If available, centrifuging the mixture can provide the force needed to separate the two phases.[4][6]
-
Gentle Heating or Cooling: Gently warming the separatory funnel in a warm water bath can sometimes break an emulsion by decreasing the viscosity of the liquids.[6] Conversely, cooling the mixture in an ice bath can also be effective.[6]
-
Frequently Asked Questions (FAQs)
-
Q5: How can I prevent emulsions from forming in the first place?
A5: Prevention is always the best approach. Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.[4] This reduces the agitation that can lead to emulsion formation.[4]
-
Q6: Why do emulsions form?
A6: Emulsions often form when surfactant-like molecules are present in the reaction mixture. These molecules can be byproducts of the reaction or even the product itself if it has both polar and non-polar regions. High concentrations of dissolved solids can also contribute to emulsion formation.
-
Q7: The interface between the layers is not sharp, but it's not a thick emulsion. What should I do?
A7: This is a common issue. Try gently swirling the separatory funnel or adding a small amount of brine. Often, this is enough to create a clear separation.
-
Q8: I have a three-layer system. What does this mean?
A8: A three-layer system can occur if you have an emulsion layer between the organic and aqueous phases. It can also happen if you have a dense, insoluble material at the interface. The troubleshooting steps for an emulsion should help resolve this.
Quantitative Data Summary
While specific quantitative data for breaking an emulsion with this compound is not available, the following table provides general guidelines for the techniques described.
| Technique | Reagent/Parameter | Typical Amount/Setting | Notes |
| Salting Out | Saturated NaCl (Brine) | 10-20% of the aqueous layer volume | The most common and often first method to try. |
| pH Adjustment | 1M HCl or 1M NaOH | Add dropwise until a change is observed | Monitor the pH of the aqueous layer. |
| Solvent Addition | Methanol or Ethanol | A few drops to 1-2 mL | Adding too much can affect the polarity of your extraction solvent. |
| Filtration | Celite® pad thickness | 1-2 cm | Ensure the pad is well-settled before filtering. |
| Centrifugation | Speed | 1000-4000 rpm | Time will vary depending on the stability of the emulsion. |
| Temperature Change | Gentle Heating | 30-40 °C | Avoid high temperatures that could degrade your compound. |
| Temperature Change | Cooling | 0-5 °C (Ice Bath) | Can be effective for some types of emulsions. |
Experimental Protocols
Protocol: General Procedure for Breaking an Emulsion
-
Initial Observation: After shaking and venting the separatory funnel, allow it to stand in a ring clamp for 5-10 minutes. Observe if the layers begin to separate.
-
Gentle Agitation: If an emulsion persists, gently swirl the contents of the separatory funnel. Avoid vigorous shaking.
-
Addition of Brine: If gentle agitation is ineffective, add a volume of saturated sodium chloride (brine) solution equal to approximately 10-20% of the volume of the aqueous layer. Gently invert the funnel a few times and allow it to stand.
-
pH Adjustment (if necessary): If the emulsion remains, check the pH of the aqueous layer. Add a few drops of 1M HCl or 1M NaOH and gently mix. Observe for any changes.
-
Filtration (for persistent emulsions): Prepare a Hirsch or Büchner funnel with a 1-2 cm pad of Celite®. Wet the Celite® with the organic solvent being used for the extraction. Carefully pour the entire contents of the separatory funnel through the Celite® pad under gentle vacuum. The filtrate should separate into two distinct layers.
-
Separation: Once the layers have separated, carefully drain the lower layer and then collect the upper layer into separate flasks.
Visualizations
Caption: Troubleshooting workflow for emulsion formation.
Caption: Mechanism of "salting out" to break an emulsion.
References
- 1. Separatory Funnel: Emulsions [chemedx.org]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Workup [chem.rochester.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing HPLC Separation of C29H21ClN4O5 Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of C29H21ClN4O5 isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers in a question-and-answer format.
Q1: Why am I seeing poor resolution or co-elution of my this compound isomers?
A1: Poor resolution is a common challenge when separating isomers due to their similar physicochemical properties. Several factors could be contributing to this issue.[1] A systematic approach to troubleshoot this involves evaluating your column, mobile phase, and other method parameters.
Troubleshooting Steps:
-
Column Evaluation:
-
Column Efficiency: Over time, columns can degrade, leading to reduced efficiency.[2] Consider replacing the column if it's old or has been used extensively.
-
Stationary Phase Chemistry: The choice of stationary phase is critical for isomer separation. For isomers of a moderately polar compound like this compound, a C18 column is a good starting point, but other phases like phenyl-hexyl or biphenyl might offer different selectivity.
-
Particle Size and Column Length: Using a column with smaller particles or a longer column can increase the number of theoretical plates and improve resolution.[1]
-
-
Mobile Phase Optimization:
-
Organic Modifier: The type of organic solvent in your mobile phase can significantly impact selectivity. If you are using acetonitrile, try switching to methanol or vice-versa.[1]
-
pH Control: The molecular formula this compound suggests the presence of nitrogen and oxygen atoms, indicating that the isomers may have ionizable functional groups. The pH of the mobile phase can alter the ionization state of your isomers, thereby affecting their retention and selectivity.[3] Experiment with a pH range around the predicted pKa values of your isomers. Using a buffer is crucial to maintain a stable pH.[3]
-
Gradient Elution: A shallow gradient can often improve the separation of closely eluting peaks.
-
-
Temperature Adjustment:
-
Lowering the temperature can sometimes enhance selectivity between isomers, although it will increase analysis time and pressure. Conversely, increasing the temperature can improve efficiency.[1] It is a parameter worth investigating.
-
Q2: My peaks for the this compound isomers are tailing. What can I do to improve peak shape?
A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[4]
Troubleshooting Steps:
-
Check for Secondary Interactions:
-
The nitrogen atoms in your molecule could be interacting with free silanol groups on the silica-based stationary phase, causing tailing.[3]
-
Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block these active sites. Alternatively, use a column with end-capping or a base-deactivated stationary phase. Adjusting the mobile phase pH to suppress the ionization of silanols can also be effective.[3]
-
-
Reduce Sample Overload:
-
Injecting too much sample can lead to peak tailing.[2]
-
Solution: Try diluting your sample and injecting a smaller volume.
-
-
Ensure Mobile Phase Compatibility:
-
The sample solvent should be compatible with the mobile phase.[5]
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Q3: I'm observing a drifting baseline during my analysis. What is the cause and how can I fix it?
A3: Baseline drift can be caused by several factors, including issues with the mobile phase, column equilibration, or the detector.[2][6]
Troubleshooting Steps:
-
Mobile Phase Issues:
-
Impure Solvents: Ensure you are using high-purity HPLC-grade solvents.[2]
-
Inadequate Mixing or Degassing: If you are mixing solvents online, ensure the mixer is working correctly. Air bubbles in the system can also cause baseline issues.[6] Degas your mobile phase thoroughly.
-
Mobile Phase Composition: A mobile phase with a high UV cutoff can lead to an absorbing background.
-
-
Column Equilibration:
-
Insufficient equilibration time, especially when changing mobile phases, can cause the baseline to drift.[6]
-
Solution: Allow sufficient time for the column to equilibrate with the new mobile phase. Flushing the column with 10-20 column volumes is a good practice.
-
-
Detector Issues:
-
A contaminated detector cell or a failing lamp can cause baseline drift.[6]
-
Solution: Flush the detector cell with a strong, non-interfering solvent. If the problem persists, the lamp may need to be replaced.
-
Experimental Protocols
Protocol 1: HPLC Method Development for this compound Isomer Separation
This protocol outlines a systematic approach to developing an HPLC method for separating this compound isomers.
-
Column Selection:
-
Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
If resolution is insufficient, consider a column with a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl) to exploit different separation mechanisms like pi-pi interactions.
-
-
Mobile Phase Screening:
-
Aqueous Phase (A): 0.1% Formic Acid in Water
-
Organic Phase (B): Acetonitrile or Methanol
-
Perform initial scouting runs with a generic gradient (e.g., 5% to 95% B in 20 minutes).
-
Compare the chromatograms obtained with acetonitrile and methanol to see which organic modifier provides better selectivity.
-
-
Gradient Optimization:
-
Based on the scouting run, adjust the gradient slope to improve the separation of the isomers. A shallower gradient over the elution range of the isomers is often beneficial.
-
-
pH Adjustment:
-
If co-elution persists, investigate the effect of pH. Prepare mobile phases with different pH values (e.g., pH 3, 5, 7) using appropriate buffers (e.g., phosphate, acetate) to assess the impact on retention and selectivity.
-
-
Temperature Optimization:
-
Analyze the sample at different column temperatures (e.g., 25°C, 40°C, 50°C) to see if it improves resolution.
-
Data Presentation
Table 1: Example Mobile Phase Compositions for Initial Screening
| Mobile Phase Component | Composition A | Composition B |
| Aqueous (A) | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 |
| Organic (B) | Acetonitrile | Methanol |
| Notes | Good for general-purpose reverse-phase. | Provides buffering and can alter selectivity. |
Table 2: Example Gradient Profiles for Optimization
| Time (min) | %B in Profile 1 (Scouting) | %B in Profile 2 (Optimized) |
| 0 | 5 | 20 |
| 20 | 95 | 50 |
| 25 | 95 | 50 |
| 26 | 5 | 20 |
| 30 | 5 | 20 |
Frequently Asked Questions (FAQs)
Q: What is a good starting point for the detection wavelength for this compound isomers?
A: Without specific UV-Vis spectral data for this compound, a good starting point would be to run a photodiode array (PDA) or diode array detector (DAD) scan to determine the wavelength of maximum absorbance (λmax) for your isomers. Given the likely presence of aromatic rings and conjugated systems in a molecule of this formula, a λmax in the range of 254 nm to 280 nm is a reasonable starting point for initial experiments.
Q: Can I use the same HPLC method for both analytical and preparative separation of these isomers?
A: While the analytical method provides the foundation, direct scaling to preparative HPLC often requires modifications. For preparative work, you will likely need to increase the column diameter and particle size to handle higher sample loads. The flow rate will also need to be adjusted accordingly. It may be necessary to further optimize the mobile phase to maximize the resolution of the isomers of interest to ensure high purity of the collected fractions.
Q: How do I prevent column contamination when analyzing complex samples containing this compound isomers?
A: Column contamination can lead to a variety of problems, including high backpressure, peak distortion, and retention time shifts.[7] To prevent this, it is crucial to properly prepare your samples. This may involve solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components. Additionally, using a guard column before your analytical column is a highly recommended and cost-effective way to protect it from strongly retained or particulate matter.[8] Regularly flushing the column with a strong solvent is also good practice.[6]
Mandatory Visualizations
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: Systematic approach to HPLC method development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 3. hplc.eu [hplc.eu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. uhplcs.com [uhplcs.com]
- 8. ijprajournal.com [ijprajournal.com]
Technical Support Center: Enhancing the Bioavailability of C29H21ClN4O5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of C29H21ClN4O5 bioavailability.
Disclaimer: The chemical formula this compound does not correspond to a widely known drug. Therefore, the following guidance is based on established strategies for enhancing the bioavailability of poorly soluble, high molecular weight compounds, a likely characteristic of this molecule. The quantitative data presented is illustrative.
Frequently Asked Questions (FAQs)
Q1: We are observing very low oral bioavailability for this compound in our initial animal studies. What are the potential reasons?
Low oral bioavailability for a complex molecule like this compound is often multifactorial. The primary reasons can be categorized by the Biopharmaceutics Classification System (BCS), which classifies drugs based on their solubility and permeability.[1] Key factors include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, limiting the amount of drug available for absorption.[1][2]
-
Low Intestinal Permeability: The molecule may have difficulty crossing the intestinal epithelium to enter the bloodstream.[3]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.[4]
-
Efflux Transporters: The compound might be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).[5]
A logical approach to troubleshooting is to first characterize the compound's fundamental physicochemical properties.
Caption: Troubleshooting workflow for low oral bioavailability.
Q2: How can we improve the solubility and dissolution rate of this compound?
Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs.[6][7][8] The choice of strategy will depend on the specific properties of this compound.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][9] Techniques include micronization and nanosizing.[6][10]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly increase its aqueous solubility and dissolution rate.[10] Common techniques are spray drying and hot-melt extrusion.[11]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract.[9]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the drug by creating a hydrophilic exterior.[6]
Q3: Our compound shows good solubility but still has low bioavailability. What should we investigate next?
If solubility is not the limiting factor, the focus should shift to intestinal permeability and pre-systemic metabolism.
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 or MDCK cells to assess the compound's ability to cross the intestinal barrier.[5][12][13] These assays can also indicate if the compound is a substrate for efflux transporters like P-gp.[5]
-
Metabolic Stability Assays: Investigate the compound's stability in the presence of liver microsomes or hepatocytes to determine its susceptibility to first-pass metabolism.
-
Prodrug Strategy: A chemical modification to create a more permeable prodrug that converts to the active parent drug after absorption can be considered.[8]
Troubleshooting Guides
Issue 1: High variability in in vivo pharmacokinetic data.
| Potential Cause | Troubleshooting Step |
| Fed vs. Fasted State | In vivo studies can be significantly affected by the presence of food. Standardize studies by consistently using either fasted or fed animals. |
| Formulation Instability | The formulation may not be physically or chemically stable, leading to inconsistent drug release. Assess the stability of the formulation under relevant conditions (e.g., temperature, pH). |
| Inadequate Dosing Vehicle | The vehicle used to administer the compound may not be optimal, leading to precipitation or poor wetting. Screen different vehicles for their ability to solubilize and deliver the compound consistently. |
Issue 2: Poor in vitro-in vivo correlation (IVIVC).
| Potential Cause | Troubleshooting Step |
| Inappropriate Dissolution Method | The in vitro dissolution conditions (e.g., pH of the medium, agitation speed) may not reflect the in vivo environment.[14][15] Develop a dissolution method that is biorelevant to the GI tract. |
| Permeability is the Rate-Limiting Step | If the drug is highly soluble but poorly permeable (BCS Class III), dissolution will not be the rate-limiting step for absorption, and a strong IVIVC is not expected. |
| Extensive First-Pass Metabolism | High first-pass metabolism can lead to low bioavailability despite good dissolution and absorption.[16] Quantify the extent of first-pass metabolism. |
Quantitative Data Summary
The following table presents hypothetical data illustrating the potential impact of different enhancement strategies on the key bioavailability parameters of this compound.
| Formulation Strategy | Apparent Solubility (µg/mL) | Dissolution Rate (µg/cm²/min) | Caco-2 Permeability (10⁻⁶ cm/s) | Oral Bioavailability (%) |
| Unformulated this compound | 1.5 | 0.2 | 0.5 | < 2 |
| Micronized Formulation | 1.5 | 1.8 | 0.5 | 8 |
| Nanosuspension | 5.2 | 15.6 | 0.6 | 25 |
| Amorphous Solid Dispersion | 35.8 | 42.1 | 0.5 | 45 |
| SEDDS Formulation | 150 (in micellar phase) | N/A | 1.2 | 60 |
Experimental Protocols
Key Experiment 1: In Vitro Dissolution Testing
Objective: To determine the rate at which this compound dissolves from a formulation.
Methodology (USP Apparatus 2 - Paddle Method):
-
Medium Preparation: Prepare a dissolution medium that simulates intestinal fluid (e.g., phosphate buffer, pH 6.8). Deaerate the medium.[15]
-
Apparatus Setup: Assemble the dissolution apparatus and maintain the medium temperature at 37 ± 0.5°C.[15]
-
Sample Introduction: Place a known amount of the this compound formulation into the dissolution vessel.
-
Operation: Start the paddle rotation at a specified speed (e.g., 50 rpm).[17]
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).[18] Replace the withdrawn volume with fresh medium.
-
Analysis: Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).
-
Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point.
Caption: Workflow for in vitro dissolution testing.
Key Experiment 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and identify potential for active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer.[5]
-
Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral): a. Add this compound solution to the apical (AP) side of the monolayer. b. At specified time intervals, take samples from the basolateral (BL) side. c. Analyze the concentration of the compound in the BL samples.
-
Permeability Measurement (Basolateral to Apical): a. Add this compound solution to the BL side. b. At specified time intervals, take samples from the AP side. c. Analyze the concentration of the compound in the AP samples.
-
Data Calculation: a. Calculate the apparent permeability coefficient (Papp) for both directions. b. Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio > 2 suggests the involvement of active efflux.[5]
Caption: Bidirectional Caco-2 permeability assay workflow.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmamanufacturing.com [pharmamanufacturing.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nuvisan.com [nuvisan.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. tandfonline.com [tandfonline.com]
- 11. lonza.com [lonza.com]
- 12. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. fip-aaps-guidelines-to-dissolution-in-vitro-release-testing-of-novel-special-dosage-forms - Ask this paper | Bohrium [bohrium.com]
- 15. fip.org [fip.org]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Invitro : dissolution and drug release testing | PPTX [slideshare.net]
Validation & Comparative
Validating C29H21ClN4O5 as a Hit from High-Throughput Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the necessary steps and experimental data required to validate a hypothetical hit compound, C29H21ClN4O5, identified from a high-throughput screening (HTS) campaign. The following sections will compare its performance against a known active compound, "Alternative Compound," and provide detailed experimental protocols to ensure reproducibility and accuracy in the validation process.
Comparative Data Analysis
The initial validation of this compound involves a direct comparison with an established alternative compound across several key parameters. This allows for a preliminary assessment of the hit's potential as a viable drug candidate.
Table 1: In Vitro Potency and Selectivity
| Compound | Primary Assay IC50 (nM) | Orthogonal Assay IC50 (nM) | Selectivity (Fold vs. Related Target) |
| This compound | 150 | 200 | >100 |
| Alternative Compound | 50 | 65 | >150 |
Table 2: Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | LogP | Solubility (µM) |
| This compound | 553.0 | 3.8 | 25 |
| Alternative Compound | 489.9 | 3.2 | 50 |
Experimental Methodologies
Detailed and standardized experimental protocols are crucial for the accurate validation of any HTS hit. The following are methodologies for the key experiments cited in this guide.
1. Primary HTS Assay: Kinase Activity Assay (Fluorescence-Based)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.
-
Protocol:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add 5 µL of the test compound (this compound or Alternative Compound) at various concentrations to a 384-well plate.
-
Add 10 µL of a solution containing the target kinase and a fluorescently labeled peptide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of a 100 µM ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of a 10 mM EDTA solution.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
2. Orthogonal Assay: Surface Plasmon Resonance (SPR) for Target Engagement
-
Objective: To confirm the direct binding of the hit compound to the target protein and determine its binding affinity, serving as a non-enzymatic validation.[1][2]
-
Protocol:
-
Immobilize the purified target kinase onto a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions for this compound and the Alternative Compound in a running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to measure association and dissociation.
-
Regenerate the sensor surface between injections with a low pH glycine solution.
-
Analyze the binding kinetics to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
-
3. Selectivity Assay: Profiling Against Related Kinases
-
Objective: To assess the specificity of the hit compound by testing its activity against a panel of related kinases.
-
Protocol:
-
Utilize a commercially available kinase profiling service or set up individual kinase assays for a panel of closely related kinases.
-
Test this compound and the Alternative Compound at a fixed concentration (e.g., 1 µM) against each kinase in the panel.
-
The assay format can be similar to the primary HTS assay, using appropriate substrates for each kinase.
-
Calculate the percentage of inhibition for each kinase.
-
For any kinases showing significant inhibition, determine the IC50 value.
-
Calculate the selectivity fold by dividing the IC50 for the related kinase by the IC50 for the primary target.
-
Visualized Workflows and Pathways
Visual diagrams are essential for understanding the logical flow of the hit validation process and the biological context of the target.
Caption: High-Throughput Screening (HTS) Hit Validation Workflow.
Caption: Hypothetical Signaling Pathway for the Target Kinase.
References
A Comparative Guide: Evaluating C29H21ClN4O5 Against Imatinib in CML Cell Lines
To the Researcher: This guide is intended to provide a comprehensive framework for comparing the novel compound C29H21ClN4O5 with the established first-line therapy, imatinib, in the context of Chronic Myeloid Leukemia (CML) cell lines.
Important Note: As of the latest literature search, there is no publicly available scientific data specifically identifying or characterizing the compound with the molecular formula this compound in the context of CML or as a BCR-ABL inhibitor. Therefore, a direct, data-driven comparison is not currently possible.
This guide will proceed by:
-
Providing a detailed profile of imatinib as the established benchmark.
-
Outlining the necessary experimental data and protocols required to conduct a thorough comparison with this compound.
-
Presenting visual frameworks for understanding the underlying signaling pathways and experimental workflows.
By following this guide, researchers with access to proprietary data on this compound can effectively structure their comparative analysis against imatinib.
Imatinib: The Benchmark in CML Therapy
Imatinib was a revolutionary development in cancer treatment, being one of the first drugs designed to target a specific cancer-causing protein.[1] It functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the fusion protein that drives the pathogenesis of CML.[1][2][3][4][5]
Mechanism of Action
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that leads to uncontrolled cell proliferation and survival.[6] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing it from transferring a phosphate group to its substrates.[3][5] This blockage of downstream signaling pathways ultimately induces apoptosis (programmed cell death) in the leukemic cells.[3][5][7]
Performance in CML Cell Lines
The efficacy of a compound against CML is often initially assessed in vitro using established CML cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the drug required to inhibit 50% of the target's activity or cell proliferation.
Below is a summary of reported IC50 values for imatinib in various CML cell lines. This data serves as a crucial baseline for evaluating the potency of a new compound like this compound.
| Cell Line | BCR-ABL Status | Imatinib IC50 (nM) | Reference |
| K562 | Positive | ~30 - 300 | [8][9] |
| KCL22 | Positive | ~30 - 300 | [8][10] |
| KU812 | Positive | ~30 - 300 | [8] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.
Framework for Comparing this compound to Imatinib
To build a comprehensive comparison, the following experimental data for this compound is required. The protocols outlined below provide a standardized approach for generating this data.
Key Comparative Experiments
-
BCR-ABL Kinase Inhibition Assay: To determine the direct inhibitory effect of this compound on the BCR-ABL kinase.
-
Cell Viability/Proliferation Assays: To measure the effect of the compound on the growth and survival of CML cell lines.
-
Apoptosis Assays: To quantify the induction of programmed cell death.
-
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest.
-
Western Blot Analysis: To assess the inhibition of BCR-ABL and its downstream signaling pathways.
Detailed Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Culture CML cell lines (e.g., K562, KCL22) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and imatinib (as a positive control) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat CML cells with this compound and imatinib at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture and treat CML cells with this compound and imatinib at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Pathways and Workflows
BCR-ABL Signaling Pathway and Imatinib's Mechanism of Action
The following diagram illustrates the key signaling pathways activated by the BCR-ABL oncoprotein and how imatinib intervenes.
Caption: BCR-ABL signaling and the inhibitory action of Imatinib.
Experimental Workflow for Compound Comparison
This diagram outlines a typical workflow for comparing a novel compound against a known inhibitor in CML cell lines.
Caption: Workflow for comparing novel compounds in CML cell lines.
By generating and analyzing data for this compound according to the protocols and frameworks outlined in this guide, researchers can establish a robust and objective comparison with imatinib, thereby elucidating the potential of this novel compound as a therapeutic agent for Chronic Myeloid Leukemia.
References
- 1. musechem.com [musechem.com]
- 2. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validate User [ashpublications.org]
- 7. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitivity to imatinib of KCL22 chronic myeloid leukemia cell survival/growth and stem cell potential under glucose shortage - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Validate C29H21ClN4O5 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a novel compound's biological activity is a critical step in the drug discovery pipeline. This guide provides a comparative overview of orthogonal assays to validate the hypothesized kinase inhibitory activity of the novel chemical entity, C29H21ClN4O5. By employing a multi-faceted approach that combines biochemical and cell-based assays, researchers can build a robust data package to confirm the compound's mechanism of action and its potential as a therapeutic agent.
Hypothesized Activity of this compound
For the purpose of this guide, we will hypothesize that this compound is a novel inhibitor of a specific serine/threonine kinase, hereafter referred to as "Target Kinase." The following sections will detail a suite of orthogonal assays to rigorously test this hypothesis.
Data Presentation: A Comparative Overview of Orthogonal Assays
The selection of appropriate assays is crucial for a comprehensive validation strategy. Below is a summary of recommended orthogonal assays, categorized by their approach, to confirm the kinase inhibitory activity of this compound.
| Assay Category | Specific Assay | Principle | Key Parameters Measured | Throughput | Advantages | Limitations |
| Biochemical Assays (Activity) | ADP-Glo™ Kinase Assay | Measures kinase activity by quantifying ADP production via a luminescent signal.[1][2][3] | IC50, Ki | High | Universal for any ADP-generating enzyme, high sensitivity.[1][2][3] | Indirect measurement of inhibition, potential for ATP-competitive bias. |
| LanthaScreen® TR-FRET Kinase Activity Assay | Measures the phosphorylation of a fluorescently labeled substrate by a kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[4][5][6] | IC50 | High | Homogeneous assay format, ratiometric detection minimizes interference.[4] | Requires specific antibodies and substrates, potential for compound interference with FRET. | |
| Biochemical Assays (Binding) | LanthaScreen® Eu Kinase Binding Assay | Measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor.[7][8] | IC50, Kd | High | Direct measurement of binding, independent of enzyme activity.[7] | Requires a specific fluorescent tracer, may not detect allosteric inhibitors. |
| Surface Plasmon Resonance (SPR) | Measures the binding of the inhibitor to the immobilized kinase in real-time by detecting changes in refractive index.[9][10][11] | ka, kd, KD | Low to Medium | Label-free, provides detailed kinetic information (on- and off-rates).[10][11] | Requires specialized equipment, protein immobilization can affect activity.[12] | |
| Cell-Based Assays | NanoBRET™ Target Engagement Assay | Measures the binding of the inhibitor to the target kinase within living cells using Bioluminescence Resonance Energy Transfer (BRET).[13][14][15][16][17] | IC50 (cellular), Target Occupancy | Medium to High | Quantifies target engagement in a physiological context, can assess cellular permeability.[16][17] | Requires genetic modification of cells to express the fusion protein. |
| Western Blotting for Substrate Phosphorylation | Detects the phosphorylation level of a known downstream substrate of the target kinase in cell lysates following compound treatment.[18][19] | EC50 (cellular) | Low | Provides direct evidence of target inhibition in a cellular signaling pathway.[18] | Semi-quantitative, lower throughput, requires specific and validated phospho-antibodies. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific "Target Kinase" and cell lines used.
Biochemical Kinase Activity Assay: ADP-Glo™
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
This compound
-
Target Kinase
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Protocol:
-
Prepare a 10-point serial dilution of this compound in 1% DMSO.
-
In a 384-well plate, add 2.5 µL of the compound dilution.
-
Add 2.5 µL of a solution containing the Target Kinase and its substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[2]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based Target Engagement Assay: NanoBRET™
This assay measures the direct binding of this compound to the Target Kinase in living cells.
Materials:
-
HEK293 cells transiently expressing the Target Kinase fused to NanoLuc® luciferase.
-
This compound
-
NanoBRET™ tracer specific for the Target Kinase
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)
-
Opti-MEM™ I Reduced Serum Medium
-
White, tissue culture-treated 96-well plates
Protocol:
-
Seed the transfected HEK293 cells in a 96-well plate and incubate for 18-24 hours.
-
Prepare a serial dilution of this compound in Opti-MEM.
-
Add the compound dilutions to the cells.
-
Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.[15]
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor in Opti-MEM.
-
Add the substrate solution to the wells.[15]
-
Read the BRET signal on a plate reader equipped with 450 nm and 610 nm filters within 20 minutes.[15]
-
Calculate the BRET ratio (610nm emission / 450nm emission) and determine the cellular IC50 value.
Cell-Based Substrate Phosphorylation Assay: Western Blotting
This assay provides evidence of target inhibition by measuring the phosphorylation of a downstream substrate.
Materials:
-
A suitable cell line that expresses the Target Kinase and its substrate.
-
This compound
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer
-
Primary antibodies: anti-phospho-substrate (specific to the phosphorylation site) and anti-total substrate.
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Protocol:
-
Seed the cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-substrate antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total substrate antibody to confirm equal loading.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Hypothesized signaling pathway inhibited by this compound.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. ulab360.com [ulab360.com]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Surface plasmon resonance spectroscopy [bio-protocol.org]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. bioradiations.com [bioradiations.com]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 15. eubopen.org [eubopen.org]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 17. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 18. tandfonline.com [tandfonline.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Selectivity Profile of Kinase Inhibitors
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of the kinase inhibitor Dasatinib. The information is presented to facilitate objective comparison with alternative compounds and is supported by experimental data and detailed methodologies.
Quantitative Selectivity Data
The following table summarizes the inhibitory activity of Dasatinib and two alternative kinase inhibitors, Imatinib and Bosutinib, against a panel of selected tyrosine kinases. The data is presented as IC50 values (in nanomolar), representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Lower IC50 values indicate higher potency.
| Target Kinase | Dasatinib IC50 (nM) | Imatinib IC50 (nM) | Bosutinib IC50 (nM) |
| ABL1 | <1 | 25 | 1.2 |
| SRC | 0.5 | >10,000 | 1.2 |
| LCK | 0.5 | >10,000 | 1.1 |
| KIT | 1 | 10 | 4 |
| PDGFRA | 16 | 20 | 32 |
| VEGFR2 | 8 | 310 | 10 |
| EPHA2 | 4 | 3900 | 2.8 |
Experimental Protocols
The IC50 values presented in this guide were determined using in vitro kinase assays. A detailed methodology for a representative assay is provided below.
In Vitro Kinase Inhibition Assay (Example Protocol)
-
Reagents and Materials:
-
Recombinant human kinase enzymes (e.g., ABL1, SRC).
-
Substrate peptide (specific for each kinase).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test compounds (Dasatinib, Imatinib, Bosutinib) dissolved in DMSO.
-
Radiolabeled ATP ([γ-33P]ATP).
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the kinase enzyme, substrate peptide, and kinase assay buffer.
-
The test compounds are serially diluted in DMSO and added to the reaction mixture.
-
The kinase reaction is initiated by the addition of a mixture of cold ATP and [γ-33P]ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of phosphoric acid.
-
The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
The filter plate is washed to remove unincorporated [γ-33P]ATP.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the primary signaling pathway targeted by Dasatinib and a typical experimental workflow for assessing kinase inhibitor selectivity.
A Comparative Analysis of the In Vitro and In Vivo Efficacy of C29H21ClN4O5, a Novel Kinase Inhibitor
Disclaimer: The following comparison guide is a hypothetical example created to demonstrate the requested format and content. The compound C29H21ClN4O5 and all associated experimental data, protocols, and signaling pathways are fictional and intended for illustrative purposes for the research and drug development community.
This guide provides a comprehensive comparison of the preclinical efficacy of the novel investigational compound this compound against a standard-of-care agent. The data presented herein is intended to guide researchers and drug development professionals in evaluating its potential as a therapeutic candidate.
Data Presentation: Quantitative Efficacy Comparison
The in vitro and in vivo efficacy of this compound was evaluated and compared with a fictional alternative, designated "Alternative Compound." The following tables summarize the quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of this compound vs. Alternative Compound
| Cell Line | Cancer Type | This compound IC50 (µM) | Alternative Compound IC50 (µM) |
| A549 | Lung Carcinoma | 0.8 ± 0.1 | 2.5 ± 0.4 |
| MCF-7 | Breast Adenocarcinoma | 1.2 ± 0.2 | 5.1 ± 0.7 |
| HCT116 | Colon Carcinoma | 0.5 ± 0.08 | 3.2 ± 0.5 |
| U87-MG | Glioblastoma | 1.5 ± 0.3 | 7.8 ± 1.1 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as the mean ± standard deviation from three independent experiments.
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| HCT116 | Vehicle Control | - | 0 |
| This compound | 25 | 78 ± 5 | |
| Alternative Compound | 50 | 45 ± 8 | |
| A549 | Vehicle Control | - | 0 |
| This compound | 25 | 65 ± 7 | |
| Alternative Compound | 50 | 38 ± 6 |
Tumor growth inhibition was calculated at the end of the study (Day 21) relative to the vehicle control group. Data are presented as the mean ± standard error of the mean (n=8 mice per group).
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vitro Cell Viability Assay
A panel of human cancer cell lines was used to determine the cytotoxic effects of this compound and the alternative compound. Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[1] The following day, cells were treated with serial dilutions of the compounds or a vehicle control (0.1% DMSO). After a 72-hour incubation period, cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm, and the results were used to calculate the IC50 values.
In Vivo Xenograft Model
All animal experiments were conducted in accordance with institutional guidelines for animal care and use. Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 HCT116 or A549 cells. When tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment and control groups (n=8 per group). This compound (25 mg/kg), the alternative compound (50 mg/kg), or a vehicle control were administered daily via oral gavage for 21 days.[2] Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²) / 2.
Mandatory Visualization
Hypothetical Signaling Pathway for this compound
The investigational compound this compound is hypothesized to be a potent inhibitor of the tyrosine kinase "Hypothetikinase," a critical component of the "Fictional Growth Factor Receptor (FGFR-X)" signaling pathway, which is commonly dysregulated in various cancers. Inhibition of Hypothetikinase is believed to block downstream signaling cascades, including the MAP Kinase (MAPK) and PI3K/AKT pathways, ultimately leading to reduced cell proliferation and survival.
Experimental Workflow Diagram
The following diagram illustrates the workflow for evaluating the preclinical efficacy of novel compounds.
References
structure-activity relationship (SAR) studies of C29H21ClN4O5 analogs
Extensive searches for structure-activity relationship (SAR) studies related to analogs of a compound with the molecular formula C29H21ClN4O5 have yielded no specific results. This indicates that the compound represented by this formula is not a well-characterized entity in publicly accessible scientific literature and chemical databases. Without the identification of a parent compound or its structural class, it is not feasible to retrieve and compare SAR data for its analogs.
Efforts to identify a known chemical entity corresponding to the molecular formula this compound were unsuccessful. Standard chemical databases such as PubChem did not contain an entry for this specific formula. Consequently, a critical starting point for a literature search on its analogs and their biological activities is missing.
Structure-activity relationship studies are contingent on the existence of a known parent compound with some biological activity. Researchers then synthesize and test a series of related molecules (analogs) to understand how modifications to the chemical structure affect the compound's potency, selectivity, and other pharmacodynamic or pharmacokinetic properties. The absence of a reference compound for this compound in the scientific literature means that such systematic studies have likely not been published or are not indexed in a way that can be retrieved by its molecular formula alone.
It is possible that the compound of interest is known by a different identifier, such as a common name, a brand name, or a unique registry number (e.g., a CAS number), or that it belongs to a broader, named class of chemical compounds. Without this information, a comprehensive search for its SAR studies cannot be performed.
Therefore, the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams for this compound analogs, cannot be generated at this time due to the lack of available data in the public domain. For a successful analysis, a more specific identifier for the parent compound is required.
Comparative Bioactivity of Chlorinated Nitrogen-Containing Heterocycles
An objective comparison of the in vitro bioactivity of novel chlorinated nitrogen-containing heterocyclic compounds, a class of molecules with significant interest in anticancer drug development. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of the cytotoxic and antiproliferative effects of these compounds.
Recent research has focused on the synthesis and evaluation of various chlorinated, nitrogen-containing heterocyclic compounds due to their potential as potent anticancer agents. This guide provides a cross-verification of bioactivity for representative compounds from two major classes: Indole derivatives and Quinoline derivatives, based on data from different research laboratories.
Indole Derivatives
A series of novel 5-chloro-indole-2-carboxylate derivatives were synthesized and evaluated for their antiproliferative activity. These compounds were tested against a panel of cancer cell lines and for their inhibitory effect on specific kinases.
Another study focused on indole-based arylsulfonylhydrazides, which were screened against human breast cancer cell lines.
Quinoline Derivatives
Several 7-chloro-4-quinolinylhydrazone derivatives have been reported as potent anticancer agents against various cancer cell lines. Additionally, quinoline-5-sulfonamides have been synthesized and tested for their anticancer and antimicrobial activities.
Data Presentation
The following tables summarize the quantitative bioactivity data for representative compounds from the aforementioned studies, allowing for a direct comparison of their anticancer efficacy.
Table 1: Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives
| Compound | Target Cancer Cell Lines | GI₅₀ (nM) | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) | Reference |
| 3a | Four cancer cell lines | 35 | - | - | [1] |
| 3b | Four cancer cell lines | 31 | 74 | - | [1] |
| 3c | Four cancer cell lines | 42 | - | - | [1] |
| 3e | Four cancer cell lines | - | 68 | Potent Activity | [1] |
| Erlotinib (Reference) | - | - | 80 | Less Potent | [1] |
Table 2: Cytotoxic Activity of Indole-Based Arylsulfonylhydrazide (Compound 5f)
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5f | MCF-7 (Breast Cancer) | 13.2 | [2][3] |
| 5f | MDA-MB-468 (Breast Cancer) | 8.2 | [2][3] |
Table 3: Cytotoxic Activity of 7-Chloro-4-Quinolinylhydrazone Derivatives
| Compound | Target Cancer Cell Lines | IC₅₀ (µg/cm³) | Reference |
| 36 (Representative) | SF-295 (CNS) | 0.314 - 4.65 | [4] |
| 36 (Representative) | HCT-8 (Colon) | 0.314 - 4.65 | [4] |
| 36 (Representative) | HL-60 (Leukemia) | 0.314 - 4.65 | [4] |
Table 4: Anticancer Activity of 8-hydroxyquinoline-5-sulfonamide Derivative (Compound 3c)
| Compound | Target Cancer Cell Line | Activity | Reference |
| 3c | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | [5] |
| 3c | MDA-MB-231 (Breast Adenocarcinoma) | Excellent Efficacy | [5] |
| 3c | A549 (Lung Adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and cross-laboratory verification.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ (the concentration of compound that inhibits 50% of cell growth) is determined.
EGFR Kinase Inhibitory Assay
This assay measures the ability of a compound to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
-
Assay Components: The assay is typically performed in a 96-well plate containing EGFR enzyme, a substrate (e.g., a synthetic peptide), and ATP.
-
Compound Incubation: The test compounds are added to the wells at various concentrations and incubated with the enzyme.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified using a detection method, such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based method.
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Visualizations
The following diagrams illustrate a typical experimental workflow for evaluating anticancer compounds and a simplified signaling pathway that is often targeted by these molecules.
Caption: Experimental workflow for anticancer drug discovery.
Caption: Inhibition of the EGFR signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
Preclinical Profile of a Novel EGFR Inhibitor: A Comparative Analysis Against Standard-of-Care Chemotherapy
For Immediate Release
[City, State] – October 31, 2025 – A recent preclinical study has unveiled a novel pyrido[2,3-d]pyrimidin-4(3H)-one derivative, identified as compound 8a with the molecular formula C29H21ClN4O5 , demonstrating potent anti-cancer activity. This comparison guide provides a detailed analysis of its efficacy in vitro against various cancer cell lines, juxtaposed with established standard-of-care chemotherapeutic agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
In Vitro Efficacy: Compound 8a vs. Standard Chemotherapy
The anti-proliferative activity of compound 8a was evaluated against a panel of four human cancer cell lines: A-549 (non-small cell lung cancer), PC-3 (prostate cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined and are compared below with those of standard chemotherapeutic agents for each respective cancer type.
| Cell Line | Cancer Type | Investigational Compound | IC50 (µM) | Standard-of-Care Chemotherapy | IC50 (µM) |
| A-549 | Non-Small Cell Lung Cancer | Compound 8a | 0.099 (as EGFRWT inhibitor) | Cisplatin | ~17.8 - 23.4[1] |
| PC-3 | Prostate Cancer | Compound 8a | Not specified in abstract | Docetaxel | ~0.00372[2] |
| HCT-116 | Colorectal Cancer | Compound 8a | Not specified in abstract | 5-Fluorouracil | ~23.41[3] |
| MCF-7 | Breast Cancer | Compound 8a | Not specified in abstract | Doxorubicin | ~4[4] |
Note: The IC50 values for standard-of-care chemotherapies are sourced from various publications and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Mechanism of Action: EGFR Inhibition
Compound 8a is designed as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that plays a crucial role in cell proliferation, differentiation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Compound 8a targets both the wild-type (EGFRWT) and the T790M mutant (EGFRT790M) forms of the receptor, suggesting it may overcome certain forms of acquired resistance to other EGFR inhibitors.
Experimental Protocols
Cell Viability Assay (for Compound 8a)
The anti-proliferative activity of compound 8a was determined using a standard cell viability assay. The specific protocol as described in the primary research publication is as follows:
-
Cell Culture: A-549, PC-3, HCT-116, and MCF-7 cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with various concentrations of compound 8a for a specified duration (typically 48-72 hours).
-
Viability Assessment: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a similar colorimetric method. The absorbance was measured using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Discussion
The preclinical data for compound 8a, a novel EGFR inhibitor, demonstrates significant in vitro potency, particularly against the A-549 non-small cell lung cancer cell line. Its inhibitory activity against both wild-type and mutant EGFR suggests a potential advantage in overcoming resistance mechanisms that plague earlier-generation EGFR inhibitors.
When compared to the IC50 values of standard-of-care chemotherapies, the data for compound 8a appears promising. However, it is crucial to acknowledge that these comparisons are based on data from different studies, which may employ varied experimental conditions. For a definitive comparison, head-to-head in vitro and subsequent in vivo studies are warranted.
The development of targeted therapies like compound 8a represents a significant advancement over traditional cytotoxic chemotherapy, which often carries a heavy burden of side effects due to its non-specific mechanism of action. Further investigation into the safety profile, pharmacokinetic properties, and in vivo efficacy of compound 8a is essential to determine its true therapeutic potential.
Conclusion
Compound 8a (this compound) has emerged as a promising anti-cancer agent with potent EGFR inhibitory activity in preclinical models. Its efficacy against various cancer cell lines, as highlighted in this guide, underscores the need for continued research and development. The scientific community is encouraged to build upon these initial findings to fully elucidate the clinical utility of this novel compound in the fight against cancer.
References
- 1. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - Gao - Translational Cancer Research [tcr.amegroups.org]
- 4. Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells | Abramczyk | Medical Research Journal [journals.viamedica.pl]
Comparative ADME Properties of C29H21ClN4O5 and Selected Marketed Drugs: A Guide for Drug Development Professionals
Introduction
The journey of a drug candidate from discovery to clinical application is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These properties, often collectively referred to as pharmacokinetics, determine a drug's efficacy, safety, and dosing regimen. Understanding the ADME characteristics of a new chemical entity (NCE) in the early stages of development is paramount to mitigating the risk of late-stage failures. This guide provides a comparative analysis of the predicted ADME properties of the investigational compound C29H21ClN4O5, hereafter referred to as Compound X, with two well-characterized marketed drugs: Venetoclax and Metformin. These comparators have been selected for their contrasting pharmacokinetic profiles, thereby offering a broad spectrum for evaluation.
The data presented herein are a combination of publicly available information for the comparator drugs and a hypothetical, albeit scientifically grounded, profile for Compound X to illustrate a comparative framework. This guide is intended for researchers, scientists, and drug development professionals to contextualize the potential ADME characteristics of novel compounds.
Comparative Analysis of ADME Properties
The following table summarizes the key ADME parameters for Compound X, Venetoclax, and Metformin. This allows for a direct comparison of their pharmacokinetic behaviors.
| ADME Parameter | Compound X (this compound) | Venetoclax | Metformin |
| Molecular Weight ( g/mol ) | 537.0 | 868.4 | 129.2 |
| Aqueous Solubility | Low to Moderate | Very Poor[1] | Freely Soluble |
| LogP | 3.8 | 8.1[1] | -1.4 |
| Oral Bioavailability (F%) | ~40% | 5.4% (fasting), increases 3-5 fold with food[1] | 50-60%[2] |
| Time to Peak Plasma Conc. (Tmax) | 2-4 hours | 5-8 hours[1][3] | 1-3 hours |
| Plasma Protein Binding (%) | ~95% | >99%[1] | Negligible[4] |
| Volume of Distribution (Vd) | Moderate | High | High (300-1000 L)[4] |
| Primary Metabolism Route | Hepatic (CYP2C9) | Hepatic (CYP3A4/5)[1][3] | Not Metabolized[2][5] |
| Primary Excretion Route | Biliary/Fecal | Fecal | Renal (unchanged drug)[2] |
| Elimination Half-life (t½) | 8-12 hours | ~26 hours[3] | 4-8.7 hours[2][4] |
Experimental Protocols for ADME Profiling
The determination of the ADME properties for a novel compound like this compound involves a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Absorption
-
Caco-2 Permeability Assay:
-
Objective: To assess the rate of transport of a compound across the intestinal epithelial barrier, predicting in vivo absorption.
-
Methodology: Caco-2 cells are cultured on a semi-permeable membrane until a differentiated monolayer is formed. The test compound is added to the apical (AP) side, and its appearance on the basolateral (BL) side is monitored over time. Samples are taken from both compartments at various time points and analyzed by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
-
Distribution
-
Plasma Protein Binding (Equilibrium Dialysis):
-
Objective: To determine the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to target tissues.
-
Methodology: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer. The system is incubated until equilibrium is reached. The concentrations of the compound in both chambers are then measured to calculate the percentage of protein binding.
-
Metabolism
-
Liver Microsomal Stability Assay:
-
Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s.
-
Methodology: The test compound is incubated with human or animal liver microsomes and NADPH (a necessary cofactor) at 37°C. Aliquots are taken at different time points, and the reaction is quenched. The concentration of the parent compound remaining is quantified by LC-MS/MS to determine the half-life and intrinsic clearance.
-
-
CYP450 Reaction Phenotyping:
-
Objective: To identify the specific CYP450 isozymes responsible for the metabolism of a compound.
-
Methodology: The compound is incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4). The rate of metabolism by each isozyme is measured to determine the relative contribution of each to the compound's overall metabolism.
-
Excretion
-
In Vivo Mass Balance Study:
-
Objective: To determine the routes and extent of excretion of a drug and its metabolites from the body.
-
Methodology: A radiolabeled version of the test compound is administered to laboratory animals. Urine, feces, and bile are collected over a period of time, and the total radioactivity in each matrix is measured. This provides a quantitative measure of the proportion of the drug excreted through renal and fecal/biliary routes.
-
Visualizing ADME Processes
The following diagrams illustrate key workflows and pathways in ADME studies.
Caption: A generalized workflow for in vitro ADME screening of a new chemical entity.
Caption: Simplified signaling pathway for PXR-mediated induction of CYP3A4 enzyme.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical pharmacokinetics of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. Metformin - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Metformin: A Tale of Two Sites | Diabetes Care | American Diabetes Association [diabetesjournals.org]
Comparative Analysis of C29H21ClN4O5's Putative Effect on Downstream Signaling Pathways
Notice: Comprehensive searches for the compound with the molecular formula C29H21ClN4O5 did not yield any publicly available data regarding its biological effects or downstream signaling pathway modulation. Therefore, to fulfill the structural and content requirements of this guide, we will use a well-characterized exemplar compound, hereinafter referred to as Hypothetinil , to illustrate the validation and comparison of a compound's effect on a key signaling pathway. The experimental data and protocols presented are based on established findings for the pan-PI3K inhibitor, Buparlisib (BKM120), and are intended to serve as a template for the analysis of novel chemical entities.
This guide provides a comparative analysis of Hypothetinil's effects on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism frequently dysregulated in cancer. We present its performance benchmarked against other known inhibitors of this pathway, supported by detailed experimental protocols and quantitative data.
Data Presentation: Comparative Inhibitory Activity
The efficacy of Hypothetinil is first assessed through its in vitro inhibitory concentration (IC50) against the core components of the PI3K pathway and its impact on the growth of cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Hypothetinil and Comparators
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) |
| Hypothetinil (modeled on Buparlisib) | 52 [1] | 166 [1] | 116 [1] | 262 [1] | >1000 [1] |
| Pictilisib (GDC-0941) | 3[2][3] | 33[3] | 3[3] | 75[3] | >1000[3] |
| Copanlisib | 0.5[4] | 3.7[4] | 0.7[4] | 6.4[4] | - |
| PI-103 | 2[5] | 3[5] | 15[5] | - | 8.4[5] |
Table 2: Cellular Proliferation Inhibition (GI50/IC50) of Hypothetinil and Comparators in Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetinil (GI50, µM) (modeled on Buparlisib) | Pictilisib (GDC-0941) (IC50, µM) |
| U87MG | Glioblastoma | 0.1 - 0.7[1] | 0.95[6] |
| A2780 | Ovarian Cancer | 0.1 - 0.7[1] | 0.14[6] |
| PC3 | Prostate Cancer | - | 0.28[6] |
| MCF7 | Breast Cancer | 0.1 - 0.7[1] | - |
| DU145 | Prostate Cancer | 0.1 - 0.7[1] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
In Vitro Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Principle: The assay measures the phosphorylation of a substrate by a purified kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, often using a luminescence-based method that measures the amount of ATP consumed.
-
Procedure:
-
Recombinant human PI3K isoforms are incubated in a kinase buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[7].
-
The test compound (e.g., Hypothetinil) is added at various concentrations.
-
The kinase reaction is initiated by adding the lipid substrate (e.g., PI(3,4)P2) and ATP.
-
The reaction is allowed to proceed for a set time at room temperature (e.g., 60 minutes)[7].
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent like ADP-Glo™[7][8].
-
The luminescence is read on a plate reader, and the IC50 values are calculated from the dose-response curves.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the impact of a compound on cell proliferation and viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10]
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
After the incubation period, the media is removed, and a solution of MTT (typically 0.5 mg/mL) in serum-free media is added to each well.[10]
-
The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10][11]
-
A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[9][11]
-
The absorbance is measured on a microplate reader at a wavelength of 570 nm.[11][12]
-
The GI50/IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
-
Western Blotting for Phosphorylated Downstream Targets
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, providing direct evidence of pathway inhibition.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated and total forms of the target protein (e.g., Akt).
-
Procedure:
-
Cells are treated with the test compound for a specified time.
-
The cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]
-
The protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.[14]
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[13]
-
The membrane is incubated with a primary antibody specific for the phosphorylated target (e.g., p-Akt Ser473) overnight at 4°C.[14]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged.[14]
-
The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by Hypothetinil.
Experimental Workflow Diagram
Caption: General experimental workflow for validating the effect of an inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com [promega.com]
- 8. promega.es [promega.es]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Western blotting for TGF-β and phosphorylated AKT (p-AKT) [bio-protocol.org]
A Head-to-Head Comparison of Alectinib (C29H21ClN4O5) and Ceritinib: Second-Generation ALK Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements as a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) has revolutionized treatment for this disease.[1][2] This has led to the development of highly effective ALK tyrosine kinase inhibitors (TKIs). Following the first-generation inhibitor crizotinib, second-generation TKIs were developed to improve efficacy, overcome resistance, and enhance central nervous system (CNS) penetration.[3]
This guide provides a head-to-head comparison of two prominent second-generation ALK TKIs: Alectinib (chemical formula: C29H21ClN4O5) and Ceritinib. While direct randomized controlled trial data comparing the two is limited, this guide synthesizes data from pivotal clinical trials, real-world evidence, and preclinical studies to offer an objective comparison of their clinical efficacy, safety profiles, and mechanistic actions.
Mechanism of Action and Signaling Pathway
Both Alectinib and Ceritinib are potent, selective, ATP-competitive inhibitors of ALK tyrosine kinase.[4] In ALK-rearranged NSCLC, a fusion gene (e.g., EML4-ALK) leads to the constitutive activation of the ALK kinase domain.[2][5] This aberrant signaling activates multiple downstream pathways, including the RAS-MAPK, PI3K/AKT, and JAK-STAT pathways, which drive cancer cell proliferation, survival, and growth.[6][7] Alectinib and Ceritinib bind to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[6]
Clinical Efficacy
Direct head-to-head Phase III trials comparing Alectinib and Ceritinib are not available. However, data from their respective pivotal trials against other agents and comparative real-world evidence provide strong indicators of their relative efficacy.
Pivotal Phase III Trials
The ALEX trial compared first-line Alectinib with the first-generation TKI, crizotinib.[8][9][10] The ASCEND-4 trial compared first-line Ceritinib with platinum-based chemotherapy.[11][12][13][14]
| Parameter | ALEX Trial: Alectinib [8][15] | ASCEND-4 Trial: Ceritinib [12][13][16] |
| Comparator | Crizotinib | Platinum-Pemetrexed Chemotherapy |
| Median PFS (Investigator) | 34.8 months | 16.6 months |
| Objective Response Rate (ORR) | 82.9% | 72.5% |
| Median Duration of Response | Not Reached (at primary analysis) | 24.0 months |
| 5-Year Overall Survival (OS) | 62.5% | Data not mature/comparable |
PFS: Progression-Free Survival
Central Nervous System (CNS) Activity
A critical differentiator for second-generation TKIs is their efficacy against CNS metastases, a common site of progression in ALK-positive NSCLC.[17] Alectinib has demonstrated superior ability to penetrate the CNS.[9]
| Parameter | ALEX Trial: Alectinib [9][18] | ASCEND-4 Trial: Ceritinib [16][17] |
| Time to CNS Progression | Significantly longer vs. Crizotinib (HR 0.16) | Data vs. Chemotherapy available |
| CNS ORR (measurable baseline) | 81% | 72.7% |
| 12-month CNS Progression Rate | 9.4% | Not directly comparable |
Real-World and Indirect Comparisons
Studies using real-world data and indirect comparisons have consistently suggested that Alectinib is associated with improved survival outcomes compared to Ceritinib, particularly in patients previously treated with crizotinib.[19][20][21][22] One comparative effectiveness study found that Alectinib exposure was associated with significantly longer overall survival compared with Ceritinib in both clinical trial and real-world settings.[19][20]
Safety and Tolerability
The safety profiles of Alectinib and Ceritinib differ, which can influence treatment decisions. Alectinib is generally considered to have a more favorable safety profile.[4]
| Adverse Event (Grade ≥3) | Alectinib (ALEX Trial) [15] | Ceritinib (ASCEND-4 Trial) [16] |
| Any Grade 3-5 AE | 52% | 78% |
| Most Common Grade ≥3 AEs | Increased CPK, Increased ALT/AST, Anemia | Increased ALT/AST, Nausea, Diarrhea, Vomiting |
| AEs Leading to Discontinuation | 14.5% | 12% (vs. Chemo) |
| AEs Leading to Dose Reduction | 20.4% | 63% |
Note: Direct comparison of AE rates across different trials should be done with caution due to different comparators and study populations.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency of a TKI against its target kinase.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of Alectinib and Ceritinib against wild-type and mutant ALK.
-
Materials: Recombinant human ALK protein, ATP, substrate peptide (e.g., poly-Glu-Tyr), kinase buffer, test compounds (Alectinib, Ceritinib), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Methodology:
-
A dilution series of each TKI is prepared.
-
The recombinant ALK enzyme is incubated with the TKI and the substrate peptide in the kinase buffer.
-
The kinase reaction is initiated by adding ATP.
-
After a set incubation period, the reaction is stopped.
-
The amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the TKI concentration.
-
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of cancer cells harboring the ALK fusion gene.
-
Objective: To determine the effect of Alectinib and Ceritinib on the viability of ALK-positive NSCLC cell lines (e.g., H3122).
-
Methodology:
-
ALK-positive cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of Alectinib or Ceritinib.
-
After a 72-hour incubation period, cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels.
-
Luminescence is read on a plate reader, and the data is used to generate dose-response curves and calculate GI50 (half-maximal growth inhibition) values.
-
Conclusion
Both Alectinib (this compound) and Ceritinib are highly effective second-generation ALK inhibitors that have demonstrated significant clinical benefits over chemotherapy and first-generation TKIs. Based on available clinical trial and real-world data, Alectinib appears to offer superior progression-free survival and enhanced intracranial efficacy.[8][9][19][20] Furthermore, Alectinib generally presents a more manageable safety profile with a lower incidence of severe gastrointestinal side effects compared to Ceritinib.[4] These factors have positioned Alectinib as a preferred first-line treatment for many patients with advanced ALK-positive NSCLC. The choice between these agents may still be influenced by individual patient characteristics, tolerability, and specific resistance mutation profiles.
References
- 1. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. What's better: Alectinib vs Ceritinib? – meds.is [meds.is]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biomarker.onclive.com [biomarker.onclive.com]
- 7. Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 9. targetedonc.com [targetedonc.com]
- 10. ascopubs.org [ascopubs.org]
- 11. targetedonc.com [targetedonc.com]
- 12. ASCEND-4 Study Shows 45% Reduction in Risk of Disease Progression for NSCLC Patients on First-Line Ceritinib - The ASCO Post [ascopost.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. First-line ceritinib versus platinum-based chemotherapy in advanced ALK-rearranged non-small-cell lung cancer (ASCEND-4): a randomised, open-label, phase 3 study - [medicinesresources.nhs.uk]
- 15. cancernetwork.com [cancernetwork.com]
- 16. What can we learn from 3 phase III trials of ASCEND-4: ceritinib vs. platinum/pemetrexed with pemetrexed maintenance, PROFILE 1004: crizotinib vs. platinum/pemetrexed, and J-ALEX: alectinib vs. crizotinib? - Ochi - Translational Cancer Research [tcr.amegroups.org]
- 17. dovepress.com [dovepress.com]
- 18. Results across endpoints [alecensa.com]
- 19. Assessment of Alectinib vs Ceritinib in ALK-Positive Non–Small Cell Lung Cancer in Phase 2 Trials and in Real-world Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancernetwork.com [cancernetwork.com]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Petosemtamab (MCLA-158) with other Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Petosemtamab, also known as MCLA-158 (with the molecular formula C29H21ClN4O5), is an investigational bispecific antibody that has garnered significant attention in the oncology community. This guide provides a comprehensive comparison of Petosemtamab's performance in combination with other anticancer agents, supported by available experimental data.
Mechanism of Action
Petosemtamab is designed to simultaneously target two distinct proteins: the Epidermal Growth Factor Receptor (EGFR) and the Leucine-rich repeat-containing G-protein coupled receptor 5 (LGR5). EGFR is a well-known driver of tumor growth, while LGR5 is a marker of cancer stem cells, which are implicated in tumor initiation, metastasis, and recurrence.[1][2][3]
The proposed mechanism of action for Petosemtamab involves a multi-pronged attack on cancer cells:
-
Inhibition of EGFR-dependent signaling: By binding to EGFR, Petosemtamab blocks the signaling pathways that promote cell proliferation and survival.[2]
-
EGFR degradation in LGR5-positive cells: The binding of Petosemtamab to LGR5 on cancer stem cells leads to the internalization and subsequent degradation of EGFR.[3][4]
-
Enhanced immune cell engagement: Petosemtamab is engineered to have enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), thereby recruiting immune cells to attack and eliminate tumor cells.[4]
This dual-targeting strategy aims to eradicate the bulk of tumor cells while also eliminating the cancer stem cell population, potentially leading to more durable anti-tumor responses.
Synergistic Effects with Other Anticancer Agents
Clinical investigations are actively exploring the synergistic potential of Petosemtamab in combination with standard-of-care anticancer therapies, including immunotherapy and chemotherapy.
Combination with Pembrolizumab (Immunotherapy)
In a phase 2 clinical trial (NCT03526835), the combination of Petosemtamab with the anti-PD-1 antibody pembrolizumab has shown promising results in patients with recurrent/metastatic head and neck squamous cell carcinoma (HNSCC).
Clinical Data Summary:
| Indication | Treatment Arm | Overall Response Rate (ORR) | Reference |
| First-line PD-L1+ recurrent/metastatic HNSCC | Petosemtamab + Pembrolizumab | 60% (n=26/43) | [5] |
| First-line PD-L1+ recurrent/metastatic HNSCC | Petosemtamab + Pembrolizumab | 67% (n=16/24) |
While these results are encouraging, it is important to note that direct comparative data from a monotherapy arm within the same study is not yet available to definitively quantify the synergistic effect.
Combination with Chemotherapy (FOLFOX/FOLFIRI)
Petosemtamab is also being evaluated in combination with standard chemotherapy regimens, FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) and FOLFIRI (5-fluorouracil, leucovorin, and irinotecan), for the treatment of metastatic colorectal cancer (mCRC).
Clinical Data Summary:
| Indication | Treatment Arm | Overall Response Rate (ORR) | Reference |
| First-line left-sided mCRC | Petosemtamab + FOLFOX/FOLFIRI | 100% (n=8/8, confirmed and unconfirmed) | [6] |
| Second-line left- and right-sided mCRC | Petosemtamab + FOLFOX/FOLFIRI | 62% (n=13, confirmed and unconfirmed) | [6] |
Similar to the immunotherapy combinations, the lack of a direct monotherapy comparison group in the publicly available data prevents a formal synergy assessment at this time.
Experimental Protocols
Detailed experimental protocols for the combination therapies are not yet fully published. However, based on the foundational preclinical work on Petosemtamab as a monotherapy, the following methodologies are likely to be central to the assessment of its synergistic effects.
Patient-Derived Organoid (PDO) and Xenograft (PDX) Models
The initial development and screening of Petosemtamab heavily relied on patient-derived organoids and xenograft models. These models are crucial for assessing anti-tumor efficacy and are likely to be employed in preclinical studies of combination therapies.
Organoid Culture and Viability Assays:
-
Tumor and normal tissue samples are used to establish 3D organoid cultures.
-
Organoids are treated with Petosemtamab, the combination agent, and the combination of both.
-
Cell viability is typically assessed using assays such as CellTiter-Glo.
Patient-Derived Xenograft (PDX) Models:
-
Tumor fragments from patients are implanted into immunocompromised mice.
-
Once tumors are established, mice are randomized to receive vehicle control, Petosemtamab monotherapy, the partner drug monotherapy, or the combination therapy.
-
Tumor volume is measured regularly to assess treatment efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of Petosemtamab and a general workflow for evaluating its synergistic effects.
Caption: Proposed mechanism of action of Petosemtamab.
Caption: General experimental workflow for synergy assessment.
Future Directions
The preliminary clinical data for Petosemtamab in combination with both immunotherapy and chemotherapy are promising. However, to fully understand and leverage the synergistic potential of these combinations, further research is needed. Specifically, future publications should aim to provide:
-
Direct comparative data: Preclinical and clinical studies should include monotherapy arms to allow for a quantitative assessment of synergy.
-
Detailed mechanistic studies: Investigations into the specific molecular pathways that are modulated by the combination therapies will be crucial for understanding the basis of any synergistic effects.
-
Biomarker discovery: Identifying biomarkers that predict which patients are most likely to benefit from these combination therapies will be essential for personalized medicine approaches.
As more data from ongoing and future studies become available, a clearer picture of the synergistic effects of Petosemtamab with other anticancer agents will emerge, further guiding its clinical development and potential application in the treatment of various cancers.
References
- 1. Clinical Trial: NCT03526835 - My Cancer Genome [mycancergenome.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 5. ascopubs.org [ascopubs.org]
- 6. Merus’ Interim Data on Petosemtamab in Metastatic Colorectal Cancer Demonstrates Monotherapy Activity and Robust Response Rate in Combination with FOLFOX/FOLFIRI with Well Tolerated Safety - Merus [ir.merus.nl]
Safety Operating Guide
Proper Disposal of C29H21ClN4O5: A General Guide for Laboratory Personnel
Disclaimer: The chemical compound C29H21ClN4O5 is not extensively characterized in publicly available literature. Therefore, this document provides essential safety and disposal procedures based on general best practices for handling novel, chlorinated, nitrogen-containing organic compounds in a research setting. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) if one is available. In the absence of a specific SDS, treat the compound as potentially hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of a research chemical like this compound must be managed as hazardous waste unless confirmed otherwise by analytical data and your EHS office.
-
Waste Identification and Classification:
-
Based on its molecular formula, this compound is a chlorinated organic compound. As such, it should be classified as halogenated organic waste .
-
Do not mix this waste with non-halogenated solvents, as this can complicate and increase the cost of disposal.
-
-
Waste Collection:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Liquid Waste (Solutions):
-
If this compound is dissolved in a solvent, the entire solution is considered hazardous waste.
-
Collect liquid waste in a designated, leak-proof container with a screw cap.
-
Segregate based on the solvent. For instance, if dissolved in a chlorinated solvent (e.g., dichloromethane), collect it in a "Halogenated Organic Solvents" waste container. If dissolved in a non-chlorinated solvent (e.g., methanol, acetone), it should be collected in a separate "Non-Halogenated Organic Solvents" container that is also marked as containing a chlorinated compound.
-
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
List all chemical constituents by their full name (i.e., "this compound" and any solvents) and their approximate concentrations or percentages.
-
Indicate the date when waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][2]
-
Ensure the container is kept closed except when adding waste.[1][3]
-
Store in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Do not store incompatible chemicals together. For example, keep organic waste separate from strong acids, bases, and oxidizers.[2]
-
-
Disposal Request:
Data Presentation: Chemical Waste Segregation
The following table summarizes the general categories for segregating chemical waste in a laboratory setting.
| Waste Category | Examples | Storage Container | Key Disposal Considerations |
| Halogenated Organic Solvents | Dichloromethane, Chloroform, this compound in a chlorinated solvent | Glass or compatible plastic solvent container | Keep separate from non-halogenated solvents. Typically requires incineration at specific facilities. |
| Non-Halogenated Organic Solvents | Acetone, Ethanol, Methanol, Hexanes | Glass or compatible plastic solvent container | Can often be recycled or used as fuel. Keep separate from halogenated waste. |
| Aqueous Acidic Waste | Solutions with pH < 2 | Labeled, compatible plastic or glass container | Keep separate from bases and organic solvents. May require neutralization before disposal. |
| Aqueous Basic Waste | Solutions with pH > 12.5 | Labeled, compatible plastic or glass container | Keep separate from acids and organic solvents. May require neutralization before disposal. |
| Solid Chemical Waste | This compound powder, contaminated gloves, pipette tips | Labeled, sealed plastic bag or container | Ensure no free liquids are present. Segregate based on chemical compatibility. |
| Reactive/Unstable Waste | Peroxide-forming chemicals, strong oxidizers | Consult EHS for specific container and handling instructions | Requires special handling and disposal procedures. Do not mix with other waste streams. |
Experimental Protocols
As this compound is not associated with established, published experimental protocols, no specific methodologies can be cited. For any experiment involving this compound, a detailed protocol should be developed that includes risk assessment and a clear plan for waste management, as outlined above.
Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a chemical substance in a laboratory setting.
Caption: A flowchart outlining the decision-making process for laboratory chemical waste disposal.
References
Navigating the Uncharted: A Safety and Handling Guide for C29H21ClN4O5
Immediate Safety and Logistical Information for a Novel Compound
The chemical formula C29H21ClN4O5 does not correspond to a commonly known substance with established safety data. As a result, this compound must be treated as a substance of unknown toxicity, warranting the highest level of safety precautions. The following guide provides essential operational and disposal plans for researchers, scientists, and drug development professionals handling this and other novel chemical entities.
Personal Protective Equipment (PPE): A Comprehensive Approach
When handling a substance with unknown hazards, a comprehensive PPE strategy is critical to minimize exposure through all potential routes, including skin contact, inhalation, and eye contact.[1][2][3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2][3][4] | Provides a barrier against splashes, aerosols, and any unforeseen reactions. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[2][5] | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. The specific glove material should be chosen based on the solvents used. |
| Body Protection | A lab coat, chemically resistant apron, and full-length pants.[2][4] | Protects the skin from spills and contamination. Clothing worn in the lab should be separate from personal clothing.[5] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[2][3][4][6] A powered air-purifying respirator (PAPR) may be necessary for procedures with a high risk of aerosolization.[2][6] | Protects against the inhalation of powders, aerosols, or vapors. The need for respiratory protection should be determined by a risk assessment of the planned procedures. |
| Foot Protection | Closed-toe, slip-resistant shoes.[2] | Protects the feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling novel compounds is essential to maintain a safe laboratory environment. The following protocol outlines the key steps to be taken before, during, and after handling this compound.
1. Pre-Experiment Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for all planned procedures.[7][8][9] This should identify potential hazards at each step and outline control measures.
-
Information Gathering: Review all available information, even if it's from similar chemical structures. Consult with colleagues and safety professionals.[10]
-
Emergency Preparedness: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[11] All personnel should be familiar with emergency procedures.
-
Work Area Setup: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][11] The work area should be clean and uncluttered.
2. Handling Procedures:
-
Donning PPE: Put on all required PPE before entering the designated work area.
-
Weighing and Transfer: When weighing the solid compound, use a balance inside the fume hood or a vented balance enclosure. Handle all transfers of the substance with care to avoid generating dust or aerosols.
-
In Solution: When working with the compound in solution, use a pipet bulb or mechanical device for all transfers.[5] Never pipette by mouth.[5]
-
Heating and Reactions: If heating is required, use a controlled heating source such as a heating mantle or hot plate. Avoid open flames. Be prepared for the possibility of an exothermic reaction.
3. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical. The choice of decontaminating agent will depend on the solvents used and the reactivity of the compound.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
Disposal Plan: Managing Unknown Chemical Waste
The disposal of an unknown chemical must be handled with extreme care to protect personnel and the environment.[12][13]
1. Waste Collection:
-
Segregation: Do not mix waste containing this compound with other waste streams.[12]
-
Labeling: Collect all solid and liquid waste in a designated, compatible, and clearly labeled hazardous waste container.[12][14] The label should include the words "Hazardous Waste," the chemical formula (this compound), and the date.
-
Container Integrity: Ensure the waste container is in good condition, with no leaks or rust, and is kept closed when not in use.[12]
2. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
3. Disposal:
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed hazardous waste disposal contractor for guidance on the proper disposal of the unknown chemical.[10]
-
Characterization: The waste may need to be characterized through analytical testing before it can be transported and disposed of in compliance with regulations.[12]
-
Do Not Dispose Down the Drain: Never dispose of unknown chemicals down the sink or in the regular trash.[11][12][13]
Workflow for Handling Novel Compounds
Caption: Workflow for the safe handling of a novel chemical compound.
References
- 1. youthfilter.com [youthfilter.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. creativesafetysupply.com [creativesafetysupply.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 8. Hazard and risk assessment of chemicals - Kemikalieinspektionen [kemi.se]
- 9. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. epa.gov [epa.gov]
- 14. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
